molecular formula C9H10N2 B2756146 3-Methyl-1h-indol-6-amine CAS No. 83696-97-3

3-Methyl-1h-indol-6-amine

Cat. No.: B2756146
CAS No.: 83696-97-3
M. Wt: 146.193
InChI Key: MRBCJYBSVUJBOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1h-indol-6-amine is a useful research compound. Its molecular formula is C9H10N2 and its molecular weight is 146.193. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1H-indol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-6-5-11-9-4-7(10)2-3-8(6)9/h2-5,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBCJYBSVUJBOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Methyl-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining 3-Methyl-1H-indol-6-amine, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the strategic considerations, mechanistic underpinnings, and practical execution of the most relevant synthetic routes. We will explore classic named reactions such as the Fischer indole synthesis and modern palladium-catalyzed methods, including the Larock indole synthesis and the Buchwald-Hartwig amination. Each pathway is critically evaluated, presenting detailed experimental protocols, mechanistic diagrams, and a comparative analysis to aid in the selection of the most appropriate route based on starting material availability, desired scale, and overall efficiency.

Introduction and Strategic Overview

This compound is a key building block in the synthesis of a variety of biologically active compounds. Its indole core, substituted at the 3-position with a methyl group and at the 6-position with an amine, provides a versatile platform for further functionalization. The strategic design of a synthesis for this target molecule hinges on two primary considerations: the construction of the indole nucleus and the introduction of the C6-amino group.

This guide will dissect the following principal retrosynthetic approaches:

  • Pathway A: Fischer Indole Synthesis: A convergent approach utilizing a substituted phenylhydrazine and a carbonyl compound to construct the indole ring, with the C6-amino functionality or a precursor already in place on the phenylhydrazine.

  • Pathway B: Palladium-Catalyzed Cross-Coupling Strategies: Modern and highly versatile methods that form the indole ring or introduce the C6-amino group through C-C and C-N bond-forming reactions, respectively. This includes the Larock indole synthesis for ring formation and the Buchwald-Hartwig amination for the introduction of the amino group.

  • Pathway C: The Reissert Indole Synthesis: A classical method that builds the indole ring from an ortho-nitrotoluene derivative, offering an alternative entry point where the nitro group serves as a precursor to the C6-amine.

A visual representation of these retrosynthetic strategies is provided below.

G cluster_A Pathway A: Fischer Indole Synthesis cluster_B Pathway B: Palladium-Catalyzed Routes cluster_C Pathway C: Reissert Indole Synthesis This compound This compound Fischer_Indole Fischer Indole Synthesis This compound->Fischer_Indole C2-C3 & N1-C7a bond formation Larock_Indole Larock Indole Synthesis This compound->Larock_Indole via Nitro Reduction Buchwald_Hartwig Buchwald-Hartwig Amination This compound->Buchwald_Hartwig C6-N bond formation Reissert_Synthesis Reissert Synthesis This compound->Reissert_Synthesis via Nitro Reduction 4-Aminophenylhydrazine 4-Aminophenylhydrazine or 4-Nitrophenylhydrazine Fischer_Indole->4-Aminophenylhydrazine Propanal Propanal Fischer_Indole->Propanal 2-Iodo-4-nitroaniline 2-Iodo-4-nitroaniline Larock_Indole->2-Iodo-4-nitroaniline Propyne Propyne Larock_Indole->Propyne 6-Bromo-3-methylindole 6-Bromo-3-methylindole Buchwald_Hartwig->6-Bromo-3-methylindole Amine_Source Amine Source Buchwald_Hartwig->Amine_Source 4-Methyl-3-nitrotoluene Substituted o-Nitrotoluene Reissert_Synthesis->4-Methyl-3-nitrotoluene Diethyl_Oxalate Diethyl Oxalate Reissert_Synthesis->Diethyl_Oxalate

Caption: Retrosynthetic analysis of this compound.

Pathway A: The Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for the construction of the indole nucleus.[1][2] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[1] To synthesize this compound, a key strategic decision is the choice of the substituted phenylhydrazine. One can either start with 4-aminophenylhydrazine, directly leading to the target molecule, or with 4-nitrophenylhydrazine, which necessitates a subsequent reduction step. The latter is often preferred due to the higher stability and commercial availability of the nitro-substituted starting material.

Synthesis via a 6-Nitroindole Intermediate

This approach involves two main steps: the Fischer indolization to form 3-methyl-6-nitro-1H-indole, followed by the reduction of the nitro group.

Step 1: Fischer Indole Synthesis of 3-Methyl-6-nitro-1H-indole

The reaction of 4-nitrophenylhydrazine with propanal under acidic conditions yields the corresponding phenylhydrazone, which then undergoes a[3][3]-sigmatropic rearrangement to form the indole ring.[4]

G 4-Nitrophenylhydrazine 4-Nitrophenylhydrazine Hydrazone 4-Nitrophenylhydrazone of Propanal 4-Nitrophenylhydrazine->Hydrazone Propanal Propanal Propanal->Hydrazone Enehydrazine Enehydrazine Intermediate Hydrazone->Enehydrazine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement H+ Cyclization_Elimination Cyclization & NH3 Elimination Rearrangement->Cyclization_Elimination 3-Methyl-6-nitro-1H-indole 3-Methyl-6-nitro-1H-indole Cyclization_Elimination->3-Methyl-6-nitro-1H-indole

Caption: Mechanism of the Fischer indole synthesis for 3-methyl-6-nitro-1H-indole.

Experimental Protocol: Synthesis of 3-Methyl-6-nitro-1H-indole

  • To a stirred solution of 4-nitrophenylhydrazine (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add propanal (1.1 equivalents).

  • Add a catalytic amount of a Brønsted acid (e.g., sulfuric acid, hydrochloric acid) or a Lewis acid (e.g., zinc chloride).[1][4]

  • Heat the reaction mixture to reflux for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 3-methyl-6-nitro-1H-indole.

Step 2: Reduction of 3-Methyl-6-nitro-1H-indole

The reduction of the nitro group to an amine can be achieved using various reagents. Catalytic hydrogenation is a clean and efficient method.

Experimental Protocol: Synthesis of this compound

  • Dissolve 3-methyl-6-nitro-1H-indole (1 equivalent) in a solvent such as methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • To this suspension, add hydrazine hydrate (3-5 equivalents) dropwise at room temperature.[5]

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield this compound.

Alternative reducing agents include tin(II) chloride in hydrochloric acid or zinc dust in acetic acid.[6]

Pathway B: Palladium-Catalyzed Cross-Coupling Strategies

Modern organometallic chemistry offers powerful tools for the synthesis of complex molecules. For this compound, both the indole ring formation and the introduction of the amino group can be achieved using palladium-catalyzed reactions.

Larock Indole Synthesis

The Larock indole synthesis is a palladium-catalyzed heteroannulation of an o-haloaniline with an alkyne.[7] This method provides a convergent route to substituted indoles. For the synthesis of our target molecule, a plausible route involves the coupling of 2-iodo-4-nitroaniline with propyne, followed by the reduction of the nitro group.

Step 1: Synthesis of 2-Iodo-4-nitroaniline

This key intermediate can be prepared by the direct iodination of 4-nitroaniline.

Experimental Protocol: Synthesis of 2-Iodo-4-nitroaniline [3][8]

  • Dissolve 4-nitroaniline (1 equivalent) in glacial acetic acid.

  • Slowly add a solution of iodine monochloride (1.1 equivalents) in acetic acid to the stirred solution at room temperature.

  • Stir the reaction mixture for 1 hour after the addition is complete.

  • Pour the mixture into boiling water and continue to boil for a few minutes.

  • Filter the hot solution. Upon cooling, 2-iodo-4-nitroaniline crystallizes as yellow needles.

  • Collect the product by filtration and dry.

Step 2: Larock Indole Synthesis of 3-Methyl-6-nitro-1H-indole

The palladium-catalyzed coupling of 2-iodo-4-nitroaniline with propyne will furnish the desired indole.

G Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition 2-Iodo-4-nitroaniline 2-Iodo-4-nitroaniline 2-Iodo-4-nitroaniline->Oxidative_Addition Pd(II)_Complex Aryl-Pd(II)-I Complex Oxidative_Addition->Pd(II)_Complex Alkyne_Coordination Alkyne Coordination Pd(II)_Complex->Alkyne_Coordination Propyne Propyne Propyne->Alkyne_Coordination Migratory_Insertion Migratory Insertion Alkyne_Coordination->Migratory_Insertion Vinylic_Pd_Complex Vinylic Palladium Complex Migratory_Insertion->Vinylic_Pd_Complex Intramolecular_Amination Intramolecular Amination Vinylic_Pd_Complex->Intramolecular_Amination Reductive_Elimination Reductive Elimination Intramolecular_Amination->Reductive_Elimination Reductive_Elimination->Pd(0) 3-Methyl-6-nitro-1H-indole 3-Methyl-6-nitro-1H-indole Reductive_Elimination->3-Methyl-6-nitro-1H-indole

Caption: Catalytic cycle for the Larock indole synthesis.

Experimental Protocol: Synthesis of 3-Methyl-6-nitro-1H-indole

  • To a reaction vessel, add 2-iodo-4-nitroaniline (1 equivalent), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a ligand (e.g., PPh₃, 5-10 mol%), and a base (e.g., K₂CO₃, 2 equivalents).[7]

  • Add a suitable solvent such as N,N-dimethylformamide (DMF).

  • Introduce propyne gas into the reaction mixture or use a propyne surrogate.

  • Heat the reaction mixture at 80-100 °C for 12-24 hours under an inert atmosphere.

  • Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain 3-methyl-6-nitro-1H-indole.

Step 3: Reduction of the Nitro Group

This step is identical to the reduction described in Pathway A, Section 2.1.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly efficient palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9] This reaction can be employed to introduce the amino group at the C6 position of a pre-formed 6-halo-3-methylindole.

Step 1: Synthesis of 6-Bromo-3-methyl-1H-indole

This starting material can be synthesized via the Fischer indole synthesis using 4-bromophenylhydrazine and propanal, following a similar procedure as described in Pathway A.

Step 2: Buchwald-Hartwig Amination

The coupling of 6-bromo-3-methyl-1H-indole with an amine source, such as ammonia or an ammonia equivalent, in the presence of a palladium catalyst and a suitable ligand will yield the target molecule.[10]

Experimental Protocol: Synthesis of this compound [10][11]

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with 6-bromo-3-methyl-1H-indole (1 equivalent), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.5 equivalents).

  • Add a solvent such as toluene or dioxane.

  • Introduce the amine source. For the primary amine, lithium bis(trimethylsilyl)amide can be used as an ammonia equivalent.[10]

  • Heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction, quench with water, and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography to afford this compound.

Pathway C: The Reissert Indole Synthesis

The Reissert indole synthesis offers another classical route to indoles, starting from an o-nitrotoluene derivative and diethyl oxalate.[12] For our target, this would involve a multi-step sequence starting from a suitably substituted o-nitrotoluene.

The general mechanism involves the condensation of the o-nitrotoluene with diethyl oxalate to form an ethyl o-nitrophenylpyruvate, which then undergoes reductive cyclization to yield the indole-2-carboxylic acid.[6][12] Subsequent decarboxylation would be required. While a viable route, the multi-step nature and the need for a specific starting material make it less commonly employed for this particular target compared to the Fischer or palladium-catalyzed routes.

Comparative Analysis of Synthetic Pathways

Pathway Starting Materials Key Steps Advantages Disadvantages
Fischer Indole Synthesis 4-Nitrophenylhydrazine, PropanalIndole formation, Nitro reductionWell-established, reliable, often good yields.Requires handling of hydrazines, acidic conditions may not be suitable for all substrates.
Larock Indole Synthesis 2-Iodo-4-nitroaniline, PropyneIodination, Pd-catalyzed cyclization, Nitro reductionHigh functional group tolerance, convergent.Requires a haloaniline and an alkyne, palladium catalyst can be expensive.
Buchwald-Hartwig Amination 6-Bromo-3-methylindole, Amine sourceFischer indole synthesis, Pd-catalyzed aminationDirect C-N bond formation, high yields.Requires a pre-formed halo-indole, catalyst and ligand can be costly, requires inert conditions.
Reissert Indole Synthesis Substituted o-nitrotoluene, Diethyl oxalateCondensation, Reductive cyclization, DecarboxylationUtilizes different starting materials.Multi-step, potentially lower overall yield.

Conclusion

The synthesis of this compound can be effectively achieved through several strategic pathways. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's capabilities. The Fischer indole synthesis, particularly when proceeding through a 6-nitroindole intermediate, represents a robust and classical approach. For greater flexibility and functional group tolerance, modern palladium-catalyzed methods like the Larock indole synthesis and the Buchwald-Hartwig amination offer powerful alternatives. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions in their synthetic endeavors targeting this important molecular scaffold.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my experience that a comprehensive understanding of a molecule's physicochemical properties is the bedrock of successful drug discovery and development. It is not merely about cataloging numbers, but about comprehending the intricate dance between a compound's structure and its behavior in a biological system. This guide is dedicated to 3-Methyl-1H-indol-6-amine, an intriguing indole derivative with potential applications in medicinal chemistry. The indole scaffold is a privileged structure in pharmacology, and understanding the nuances of its substituted analogues is paramount.

Structural Elucidation and Identification

Chemical Identity:

  • Systematic Name: this compound

  • CAS Number: 83696-97-3

  • Molecular Formula: C₉H₁₀N₂

  • Molecular Weight: 146.19 g/mol

Structural Formula:

The structure reveals a bicyclic system consisting of a benzene ring fused to a pyrrole ring, characteristic of an indole. The key functional groups are a methyl group at the 3-position of the indole ring and an amine group at the 6-position of the benzene ring. These substituents are expected to significantly influence the molecule's electronic properties, reactivity, and ultimately its biological activity.

Spectroscopic Characterization: A Predictive Approach

While specific spectra for this compound are not publicly available, we can predict the expected spectral features based on the analysis of related indole derivatives. Spectroscopic analysis is fundamental for confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR (in DMSO-d₆):

  • Aromatic Protons (δ 6.5-7.5 ppm): The protons on the benzene and pyrrole rings will appear in this region. The substitution pattern will lead to a specific splitting pattern (doublets, triplets, or singlets). The proton on the nitrogen of the pyrrole ring (N-H) will likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).

  • Amine Protons (δ ~5.0 ppm): The protons of the primary amine group (-NH₂) are expected to appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration.

  • Methyl Protons (δ ~2.2 ppm): The three protons of the methyl group (-CH₃) will likely appear as a sharp singlet.

Predicted ¹³C NMR (in DMSO-d₆):

  • Aromatic Carbons (δ 100-140 ppm): The carbon atoms of the indole ring will resonate in this region. The carbon attached to the nitrogen will be downfield, while the carbon attached to the amine group will also be influenced.

  • Methyl Carbon (δ ~10-15 ppm): The carbon of the methyl group will appear at a characteristic upfield chemical shift.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, and number of scans.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorptions (cm⁻¹):

  • N-H Stretching (pyrrole): A sharp peak around 3400 cm⁻¹.

  • N-H Stretching (amine): Two sharp peaks in the range of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.

  • C-H Stretching (aromatic and methyl): Peaks in the range of 2850-3100 cm⁻¹.

  • C=C Stretching (aromatic): Peaks in the range of 1450-1600 cm⁻¹.

  • C-N Stretching: Peaks in the range of 1250-1350 cm⁻¹.

Experimental Protocol for IR Spectroscopy (ATR):

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum:

  • Molecular Ion Peak (M⁺): A prominent peak at m/z = 146, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Expect fragmentation patterns characteristic of indole derivatives, such as the loss of the methyl group or cleavage of the pyrrole ring.

Experimental Protocol for Mass Spectrometry (ESI):

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ at m/z = 147.

Physicochemical Properties: The Keys to Drug-likeness

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. For a pure compound, the melting point is a sharp, well-defined temperature range.

Estimated Melting Point:

Based on structurally similar aminoindoles, the melting point of this compound is expected to be in the range of 100-150 °C. For instance, 2-phenyl-1H-indol-3-amine has a melting point of 107–108 °C[1].

Experimental Protocol for Melting Point Determination:

MeltingPoint cluster_prep Sample Preparation cluster_measurement Measurement prep1 Grind the crystalline sample to a fine powder. prep2 Pack the powder into a capillary tube to a height of 2-3 mm. prep1->prep2 meas1 Place the capillary tube in a melting point apparatus. prep2->meas1 Insert sample meas2 Heat the sample at a controlled rate (e.g., 1-2 °C/min). meas1->meas2 meas3 Record the temperature at which melting begins (T_onset). meas2->meas3 meas4 Record the temperature at which the sample is completely liquid (T_clear). meas3->meas4

Caption: Workflow for Melting Point Determination.

Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For a solid compound like this compound, this would be determined under reduced pressure to prevent decomposition.

Estimated Boiling Point:

Aromatic amines generally have high boiling points[2]. The boiling point of the related compound 3-methylindole (skatole) is 265 °C[3]. The presence of the polar amine group in this compound would likely increase its boiling point further due to hydrogen bonding.

Experimental Protocol for Boiling Point Determination (Micro-method):

BoilingPoint cluster_setup Apparatus Setup cluster_heating Heating and Observation setup1 Place a small amount of the sample in a fusion tube. setup2 Insert a sealed capillary tube (open end down) into the fusion tube. setup1->setup2 setup3 Attach the fusion tube to a thermometer. setup2->setup3 heat1 Heat the apparatus in a heating bath. setup3->heat1 Immerse in bath heat2 Observe for a continuous stream of bubbles from the capillary. heat1->heat2 heat3 Remove heat and allow to cool slowly. heat2->heat3 heat4 Record the temperature when the liquid just begins to enter the capillary tube. heat3->heat4

Caption: Micro-method for Boiling Point Determination.

Solubility

Solubility, particularly in aqueous and lipid-like environments, is a critical factor influencing a drug's absorption and distribution.

Predicted Solubility:

  • Water: The presence of the polar amine group suggests some water solubility, which will be pH-dependent. At acidic pH, the amine will be protonated, increasing its water solubility. However, the relatively large, non-polar indole ring will limit overall aqueous solubility. Indole itself has very low water solubility[4].

  • Organic Solvents: The compound is expected to be soluble in polar organic solvents such as ethanol, methanol, and DMSO, and less soluble in non-polar solvents like hexane.

Experimental Protocol for Aqueous Solubility Determination (Shake-Flask Method - OECD 105):

  • Equilibration: Add an excess amount of this compound to a known volume of water (or buffer of a specific pH) in a flask.

  • Shaking: Agitate the flask at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Phase Separation: Allow the solid to settle or centrifuge the mixture to separate the solid from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Acidity/Basicity (pKa)

The pKa value indicates the strength of an acid or a base and determines the ionization state of a molecule at a given pH. This is crucial for understanding a drug's behavior in different physiological compartments. This compound has two ionizable centers: the basic amino group on the benzene ring and the weakly acidic N-H of the pyrrole ring.

Estimated pKa Values:

  • Amine Group (pKa of the conjugate acid): Aromatic amines are generally less basic than aliphatic amines. The pKa of the conjugate acid of aniline is around 4.6. The electron-donating nature of the indole ring system might slightly increase the basicity of the 6-amino group. Therefore, the pKa of the protonated amine is estimated to be in the range of 4.5-5.5.

  • Indole N-H (pKa): The N-H proton of the indole ring is weakly acidic, with a pKa of approximately 17[5]. This means it will not be deprotonated under physiological conditions.

Experimental Protocol for pKa Determination (Potentiometric Titration):

pKaTitration cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve a known amount of the compound in a suitable solvent (e.g., water/methanol mixture). titr1 Place the solution in a thermostatted vessel. prep1->titr1 titr2 Titrate with a standardized solution of a strong acid (e.g., HCl). titr1->titr2 titr3 Monitor the pH of the solution using a calibrated pH electrode after each addition of titrant. titr2->titr3 anal1 Plot the pH versus the volume of titrant added. titr3->anal1 anal2 Determine the equivalence point(s) from the titration curve. anal1->anal2 anal3 Calculate the pKa from the pH at the half-equivalence point. anal2->anal3

Caption: Workflow for Potentiometric pKa Determination.

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity, which is its preference for a lipid-like environment over an aqueous one. It is a key parameter in predicting a drug's membrane permeability and overall pharmacokinetic profile.

Estimated logP:

The logP of the parent indole is approximately 2.1. The methyl group will increase lipophilicity, while the polar amine group will decrease it. The predicted logP for the closely related 1-Methyl-1H-indol-6-amine hydrochloride is 2.1823. Therefore, the logP of this compound is likely to be in the range of 1.5 to 2.5.

Experimental Protocol for logP Determination (Shake-Flask Method):

  • System Preparation: Prepare a mutually saturated solution of n-octanol and water (or a buffer of a specific pH for logD determination).

  • Partitioning: Dissolve a known amount of this compound in one of the phases (e.g., the aqueous phase). Add a known volume of the other phase and shake the mixture vigorously for a set period to allow for partitioning.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Stability and Reactivity

Stability:

Indole derivatives can be susceptible to oxidation, particularly when exposed to light and air. The presence of the electron-rich pyrrole ring and the amino group makes this compound potentially prone to oxidative degradation. It is advisable to store the compound in a cool, dark, and inert atmosphere.

Reactivity:

  • Electrophilic Substitution: The indole ring is highly reactive towards electrophiles, with a preference for substitution at the 3-position. Since this position is already substituted with a methyl group, electrophilic attack may occur at other positions on the pyrrole or benzene ring.

  • Amine Group Reactivity: The primary amine group can undergo typical reactions of aromatic amines, such as acylation, alkylation, and diazotization.

Conclusion and Future Directions

This technical guide provides a comprehensive overview of the key physicochemical properties of this compound and the experimental methodologies for their determination. While specific experimental data for this compound remains to be published, the provided estimates based on structurally related molecules and the detailed protocols offer a robust framework for researchers to characterize this promising molecule.

The journey of a drug from a laboratory curiosity to a clinical reality is paved with a deep understanding of its fundamental chemical and physical characteristics. It is our hope that this guide will serve as a valuable resource for scientists and researchers in their endeavor to unlock the full therapeutic potential of this compound and other novel indole derivatives. The path forward lies in the meticulous experimental determination of the properties outlined herein, which will undoubtedly provide invaluable insights into its drug-like potential.

References

Structural Elucidation and Characterization of 3-Methyl-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products, neurotransmitters like serotonin, and blockbuster drugs.[1] Its unique electronic properties and versatile substitution patterns allow for fine-tuning of pharmacological activity. Substituted indoles, particularly those bearing amine functionalities, are of significant interest as they can engage in crucial hydrogen bonding interactions with biological targets. 3-Methyl-1H-indol-6-amine is one such molecule, presenting a promising pharmacophore for kinase inhibition, receptor modulation, and other therapeutic applications.

This guide provides a comprehensive, multi-technique approach to the unambiguous structural determination and characterization of this compound. As a self-validating system, the protocols and data interpretation described herein are designed to build a cohesive and definitive structural proof, moving from foundational molecular formula confirmation to detailed 3D atomic arrangement. We will explore the causality behind each analytical choice, detailing not just the "what" but the "why" of the experimental design.

Foundational Analysis: Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry is the initial and most crucial step in structural elucidation. Its primary purpose is to provide the exact molecular weight of the analyte, which in turn confirms its elemental composition. For a novel or synthesized compound, this technique validates that the expected chemical transformation has occurred and that the product has the correct molecular formula. High-resolution mass spectrometry (HRMS) is particularly powerful, as it can determine the mass with enough accuracy (typically to four or five decimal places) to distinguish between compounds with the same nominal mass but different elemental formulas.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS-ESI)

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution. Further dilute this stock solution to a final concentration of ~1 µg/mL.[2]

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.[2] ESI is a soft ionization technique ideal for polar, non-volatile molecules like the target compound, minimizing fragmentation and preserving the molecular ion.

  • Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the spectrum in positive ion mode, as the amine and indole nitrogen atoms are readily protonated. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis: Identify the peak corresponding to the protonated molecule, [M+H]⁺. Compare the experimentally observed exact mass to the theoretically calculated mass for the chemical formula C₉H₁₁N₂⁺.

Expected Data & Interpretation:

The molecular formula for this compound is C₉H₁₀N₂. The expected monoisotopic mass of the neutral molecule is 146.0844 g/mol . In positive-mode ESI-MS, the compound will be observed as the protonated species, [C₉H₁₀N₂ + H]⁺.

ParameterExpected Value
Molecular FormulaC₉H₁₀N₂
Theoretical Mass [M]146.0844 u
Observed Ion (Expected)[M+H]⁺
Calculated Exact Mass [M+H]⁺ 147.0922 u

The observation of an ion with an m/z value matching 147.0922 within a narrow mass error window (typically < 5 ppm) provides strong evidence for the correct elemental composition. The fragmentation pattern, though minimized in ESI, can also offer structural clues. For instance, the loss of ammonia (-17 Da) or a methyl radical (-15 Da) could be observed in tandem MS (MS/MS) experiments.[3][4]

Functional Group Identification: Infrared (IR) Spectroscopy

Expertise & Causality: Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule. It works on the principle that chemical bonds vibrate at characteristic frequencies. When the molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. For this compound, IR spectroscopy serves to confirm the presence of the key N-H bonds (from both the indole and the amine) and the aromatic C-H and C=C bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

  • Sample Preparation: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹, by co-adding 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum collected with no sample present.

Expected Data & Interpretation:

The IR spectrum provides a "fingerprint" of the molecule's functional groups.

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupInterpretation
3500 - 3300N-H StretchPrimary Amine (-NH₂)A two-band signal (symmetric and asymmetric stretches) confirming the -NH₂ group.[5]
~3400N-H StretchIndole N-HA sharp to medium peak confirming the indole N-H group.[5]
3100 - 3000C-H StretchAromatic C-HConfirms the presence of the aromatic indole ring.
2950 - 2850C-H StretchAliphatic C-HConfirms the presence of the methyl (-CH₃) group.
1650 - 1550N-H BendPrimary Amine (-NH₂)Bending vibration further supports the presence of the amine group.
1620 - 1450C=C StretchAromatic RingMultiple sharp bands characteristic of the indole ring system.[5]

The presence of distinct peaks in these regions collectively validates the core structural components: an indole ring, a primary amine, and a methyl group.

Connectivity and Microenvironment: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity and chemical environment of a molecule in solution. It provides detailed information about the number of unique proton (¹H) and carbon (¹³C) atoms, their electronic surroundings, and how they are connected to each other. For this compound, a combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments is required for a complete and unambiguous assignment of all signals, confirming the substitution pattern.[2][6]

Experimental Protocol: 1D and 2D NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[7] DMSO-d₆ is often preferred for molecules with exchangeable protons (like N-H and -NH₂) as it slows down the exchange rate, allowing them to be observed more clearly.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Key parameters include a 30-45° pulse angle and a relaxation delay of 1-5 seconds.[7][8]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans is required due to the low natural abundance of ¹³C.[7] Employ a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

  • 2D NMR Acquisition: Perform standard COSY (to identify ¹H-¹H couplings) and HSQC (to correlate protons with their directly attached carbons) experiments to establish connectivity.

  • Data Processing: Process the raw data (FID) using Fourier transformation. Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like TMS.[7]

Expected Data & Interpretation:

The predicted spectral data is based on known values for 3-methylindole and other substituted indoles.[9][10]

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-1 (Indole NH) ~10.7 broad singlet - 1H
H-7 ~7.2 doublet J ≈ 8.0 1H
H-2 ~7.0 singlet - 1H
H-4 ~6.8 doublet J ≈ 1.5 1H
H-5 ~6.5 double-doublet J ≈ 8.0, 1.5 1H
6-NH₂ ~4.8 broad singlet - 2H

| 3-CH₃ | ~2.2 | singlet | - | 3H |

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Carbon Assignment Predicted Chemical Shift (δ, ppm) DEPT-135 Signal
C-6 ~145 Quaternary (No Signal)
C-7a ~138 Quaternary (No Signal)
C-3a ~129 Quaternary (No Signal)
C-2 ~122 CH (Positive)
C-7 ~119 CH (Positive)
C-3 ~111 Quaternary (No Signal)
C-5 ~107 CH (Positive)
C-4 ~95 CH (Positive)

| 3-CH₃ | ~9 | CH₃ (Positive) |

Definitive 3D Structure: Single-Crystal X-ray Diffraction

Expertise & Causality: While NMR provides the constitutional structure (connectivity), single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state.[11] It is the gold standard for structural proof, yielding precise measurements of bond lengths, bond angles, and torsional angles. Furthermore, it reveals the packing of molecules in the crystal lattice and elucidates intermolecular interactions, such as hydrogen bonds, which are critical for understanding the compound's physical properties and potential interactions with biological macromolecules.[12][13]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: This is often the most challenging step. High-quality single crystals (ideally 0.1-0.3 mm) must be grown.[11] Common methods include:

    • Slow Evaporation: Dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly over several days.[11]

    • Vapor Diffusion: Placing a concentrated solution of the compound in a small vial inside a sealed jar containing a more volatile "anti-solvent." The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.[11]

  • Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is typically flash-cooled to ~100 K in a stream of nitrogen gas to minimize thermal vibration and radiation damage.[11] The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam, and a detector records the positions and intensities of the diffracted X-rays.[11]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial electron density map and atomic model. This model is then "refined" to best fit the experimental data, resulting in the final, precise atomic coordinates.[14][15]

Expected Data & Interpretation:

The X-ray crystallographic analysis would provide:

  • Confirmation of Connectivity: Absolute proof of the 3-methyl and 6-amino substitution pattern.

  • Molecular Geometry: Precise bond lengths and angles. For example, it would confirm the planarity of the bicyclic indole ring system.

  • Intermolecular Interactions: It would reveal how the molecules interact in the solid state. It is highly probable that the indole N-H (donor) and the amine -NH₂ (donor and acceptor) groups would participate in a network of intermolecular hydrogen bonds, which govern the crystal packing.[13]

Visualizations and Workflows

Diagram 1: Integrated Analytical Workflow

This diagram illustrates the logical flow of experiments for comprehensive structural elucidation.

G cluster_synthesis Synthesis & Purification cluster_elucidation Structural Elucidation cluster_final Final Characterization Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification MS Mass Spectrometry (Molecular Formula) Purification->MS Initial Proof IR IR Spectroscopy (Functional Groups) Purification->IR NMR NMR Spectroscopy (Connectivity) Purification->NMR XRay X-Ray Diffraction (3D Structure) Purification->XRay MS->IR Confirms IR->NMR Confirms NMR->XRay Ultimate Proof Final Characterized Compound: This compound XRay->Final

Caption: Integrated workflow for the synthesis and characterization of this compound.

Diagram 2: Structure and NMR Atom Numbering

This diagram shows the standard IUPAC numbering for the indole ring, used for NMR assignments.

Caption: Molecular structure and atom numbering scheme for NMR data assignment.

References

A Comprehensive Technical Guide to the Biological Activity Screening of 3-Methyl-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole nucleus is a cornerstone of medicinal chemistry, widely recognized as a "privileged scaffold" due to its ability to bind to a multitude of biological targets.[1][2] This versatile heterocyclic structure is present in numerous natural products, approved drugs, and clinical candidates, demonstrating a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[2][3] The remarkable therapeutic range of indole derivatives stems from their structural similarity to endogenous molecules like tryptophan, allowing them to interact with various enzymes and receptors.[1]

This guide focuses on 3-Methyl-1H-indol-6-amine , a specific indole derivative featuring a methyl group at the C3 position and an amino group at the C6 position. While the broader indole class is extensively studied, the specific biological profile of this molecule remains largely uncharacterized. The strategic placement of the methyl and amine substituents presents a unique opportunity for novel molecular interactions, potentially leading to distinct and potent biological effects.

The objective of this document is to provide researchers, scientists, and drug development professionals with a comprehensive, multi-tiered strategy for the systematic biological activity screening of this compound. We will move from foundational in silico predictions to a battery of primary in vitro assays, outlining not just the experimental steps but the critical scientific rationale that underpins this discovery workflow.

Part 1: Foundational Strategy & In Silico Profiling

A tiered screening approach is the most efficient and cost-effective methodology for evaluating a novel chemical entity. This strategy begins with broad, predictive computational models and progresses to targeted, resource-intensive experimental assays. This ensures that experimental efforts are focused on the most promising therapeutic avenues, guided by a strong data-driven rationale.

Overall Screening Workflow

The proposed workflow is designed as a cascade, where data from each stage informs the decisions and experimental design of the next. This iterative process allows for the rapid identification of promising activities while minimizing unnecessary experimentation.

G cluster_0 Tier 1: In Silico & Computational Analysis cluster_1 Tier 2: In Vitro Primary Screening cluster_2 Tier 3: Hit Validation & Prioritization InSilico ADMET Prediction & Physicochemical Profiling Docking Molecular Docking (Virtual Screening) InSilico->Docking Anticancer Anticancer Assays (Cytotoxicity) Docking->Anticancer Antibacterial Antibacterial Assays (MIC Determination) Docking->Antibacterial Antioxidant Antioxidant Assays (Radical Scavenging) Docking->Antioxidant Neuro Neuroprotective Assays (AChE Inhibition) Docking->Neuro DataAnalysis Data Synthesis & Hit Identification Anticancer->DataAnalysis Antibacterial->DataAnalysis Antioxidant->DataAnalysis Neuro->DataAnalysis SecondaryAssays Secondary / Confirmatory Assays (e.g., Mechanism of Action) DataAnalysis->SecondaryAssays

Caption: Tiered screening cascade for this compound.

Physicochemical and Pharmacokinetic (ADMET) Profiling

Expertise & Experience: Before committing to synthesis and wet-lab screening, it is crucial to computationally assess the "drug-likeness" of this compound. Early identification of poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties can prevent the costly pursuit of non-viable candidates.

Methodology:

  • Structural Input: Generate a 2D or 3D structure of this compound.

  • Computational Analysis: Utilize established computational tools (e.g., SwissADME, ADMET Predictor™, StarDrop™) to calculate key descriptors.

  • Key Parameters to Evaluate:

    • Lipinski's Rule of Five: Assess oral bioavailability potential. Favorable profiles generally have a molecular weight < 500 Da, LogP < 5, H-bond donors < 5, and H-bond acceptors < 10.[4]

    • Topological Polar Surface Area (TPSA): Predicts drug transport properties.

    • Aqueous Solubility (LogS): Essential for bioavailability and formulation.

    • Cytochrome P450 (CYP) Inhibition: Predict potential for drug-drug interactions by assessing if the molecule inhibits major CYP isoforms (e.g., CYP1A2, 2C9, 2D6, 3A4).[5]

    • Hepatotoxicity & Carcinogenicity Alerts: Identify potential structural motifs associated with toxicity.

Molecular Docking (Virtual Screening)

Expertise & Experience: Based on the known pharmacology of the indole scaffold, we can hypothesize potential protein targets for this compound. Molecular docking simulates the binding of our compound into the active site of these proteins, providing a prediction of binding affinity (docking score) and interaction patterns. This allows for the prioritization of in vitro assays that are most likely to yield positive results.[6][7][8]

Methodology:

  • Target Selection: Choose a panel of validated protein targets implicated in diseases where indole derivatives have shown activity.

  • Protein Preparation: Obtain crystal structures from the Protein Data Bank (PDB) and prepare them by removing water molecules, adding hydrogens, and defining the binding pocket.

  • Ligand Preparation: Generate a low-energy 3D conformer of this compound.

  • Docking Simulation: Use docking software (e.g., AutoDock, MOE, Schrödinger Maestro) to place the ligand into the protein's active site and calculate the binding energy.[3][7]

  • Analysis: Analyze the predicted binding poses and interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues.

Proposed Targets for Virtual Screening

Therapeutic Area Protein Target PDB ID Rationale for Selection
Anticancer Dihydrofolate Reductase (DHFR) 1DLS DHFR is a key enzyme in nucleotide synthesis; its inhibition is a proven anticancer strategy, and indoles are known inhibitors.[6]
Tubulin 1SA0 Indole derivatives can inhibit tubulin polymerization, disrupting mitosis in cancer cells.[9]
c-Src Kinase 2SRC c-Src is a non-receptor tyrosine kinase often overactive in cancer; indolinones are a related scaffold with known activity.[10]
Antibacterial DNA Gyrase Subunit B 5L3J A bacterial topoisomerase essential for DNA replication and a validated target for antibacterial agents.[4]
Neuroprotection Acetylcholinesterase (AChE) 4EY7 Inhibition of AChE is a primary treatment for Alzheimer's disease.[11][12]

| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | 5IKR | Selective COX-2 inhibition provides anti-inflammatory effects with reduced gastric side effects; indoles are known COX inhibitors.[8] |

Part 2: In Vitro Biological Activity Screening – Primary Assays

This section provides validated, step-by-step protocols for the initial experimental screening of this compound. The selection of these four key areas is based on the established activities of the indole scaffold and the results from in silico profiling.

Screening Area 1: Anticancer Activity

Trustworthiness: The primary screen for anticancer activity aims to identify general cytotoxicity against a panel of cancer cell lines. The CellTiter-Glo® assay is a highly reliable, homogeneous method that determines the number of viable cells by quantifying ATP, an indicator of metabolic activity.[13]

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in their recommended media until they reach ~80% confluency.

  • Plate Seeding: Trypsinize and count the cells. Seed 5,000 cells per well in 90 µL of media into a 96-well opaque-walled plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in culture media. Ensure the final DMSO concentration does not exceed 0.5%.

  • Cell Treatment: Add 10 µL of the diluted compound solutions to the appropriate wells. Include "vehicle control" wells (media with DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the percentage of cell viability against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC₅₀ (half-maximal inhibitory concentration) value.

Screening Area 2: Antibacterial Activity

Trustworthiness: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.[14] The MIC is the lowest concentration that prevents visible bacterial growth, providing a quantitative measure of antibacterial potency.[14][15]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Bacterial Strains: Use representative Gram-positive (Staphylococcus aureus ATCC 25923) and Gram-negative (Escherichia coli ATCC 25922) strains.[16]

  • Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Preparation: Prepare a 2x serial dilution of this compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Concentrations should typically range from 128 µg/mL down to 0.25 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well. The final volume should be 100-200 µL.

  • Controls:

    • Positive Control: A well-known antibiotic (e.g., Ciprofloxacin).

    • Negative Control: Bacteria in broth with DMSO (vehicle control).

    • Sterility Control: Broth only (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Acquisition: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A plate reader measuring absorbance at 600 nm can also be used.

  • Data Analysis: The result is reported as the MIC value in µg/mL.

Screening Area 3: Antioxidant Potential

Trustworthiness: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid, simple, and widely used method to evaluate the radical scavenging ability of a compound.[17][18][19] The stable DPPH radical has a deep violet color, which turns yellow upon reduction by an antioxidant. The change in absorbance is directly proportional to the antioxidant activity.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of this compound and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in methanol.[19]

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the compound dilutions (or standard/methanol blank) to the wells.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance at 517 nm using a microplate spectrophotometer.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the following formula:

    • % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Where Abs_control is the absorbance of DPPH with methanol, and Abs_sample is the absorbance of DPPH with the test compound.

    • Plot the % scavenging against concentration to determine the EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Screening Area 4: Neuroprotective Potential

Trustworthiness: The Ellman method is a robust and sensitive colorimetric assay for measuring acetylcholinesterase (AChE) activity.[11][12] It relies on the hydrolysis of acetylthiocholine by AChE to produce thiocholine, which reacts with DTNB (Ellman's reagent) to form a yellow product. An inhibitor will reduce the rate of color formation.[20]

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

  • Reagents:

    • Phosphate Buffer (PB), pH 8.0.

    • AChE enzyme solution (e.g., from Electrophorus electricus).

    • Substrate: Acetylthiocholine iodide (ATCI).

    • Ellman's Reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

    • Test Compound: this compound dissolved in PB (with minimal DMSO).

    • Positive Control: Donepezil or Galantamine.

  • Assay Plate Setup (96-well plate):

    • Add 25 µL of PB to all wells.

    • Add 25 µL of various dilutions of the test compound to the test wells. Add 25 µL of buffer/DMSO to control wells and 25 µL of positive control to its wells.

    • Add 25 µL of the AChE enzyme solution to all wells except the blank. Pre-incubate for 15 minutes at 37°C.

  • Reaction Initiation:

    • Add 50 µL of the DTNB solution to all wells.

    • To start the reaction, add 25 µL of the ATCI substrate solution to all wells.

  • Data Acquisition: Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes using a microplate reader.[11]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well.

    • Calculate the percentage of inhibition using the formula:

      • % Inhibition = [ (Rate_control - Rate_test) / Rate_control ] x 100

    • Plot % inhibition versus compound concentration to determine the IC₅₀ value.

Part 3: Data Synthesis and Hit Validation

The primary screening phase will generate a significant amount of data. The next critical step is to synthesize this information to identify "hits"—compounds that show promising activity in one or more assays—and to design a logical path for their validation.

Summary of Primary Screening Data

All quantitative results from the primary assays should be consolidated into a single table for clear comparison and prioritization.

Assay TypeTarget/ModelEndpointResult (this compound)
Anticancer MCF-7 Cell LineIC₅₀ (µM)TBD
A549 Cell LineIC₅₀ (µM)TBD
HCT116 Cell LineIC₅₀ (µM)TBD
Antibacterial S. aureusMIC (µg/mL)TBD
E. coliMIC (µg/mL)TBD
Antioxidant DPPH Radical ScavengingEC₅₀ (µM)TBD
Neuroprotection AChE InhibitionIC₅₀ (µM)TBD
Hit Identification and Validation Workflow

A "hit" is a compound that meets a predefined activity threshold in a primary assay (e.g., IC₅₀ < 10 µM for an enzyme assay or cytotoxicity screen). Once a hit is identified, a structured validation process must follow to confirm the activity and investigate its mechanism.

G PrimaryHit Primary Screening Hit Identified (e.g., IC50 < 10 µM) Resynthesis Resynthesis & Purity Confirmation (>95% via HPLC, NMR) PrimaryHit->Resynthesis ConfirmatoryAssay Confirmatory Dose-Response (Re-test in primary assay) Resynthesis->ConfirmatoryAssay OrthogonalAssay Orthogonal / Secondary Assay (Different technology or principle) ConfirmatoryAssay->OrthogonalAssay Selectivity Selectivity & Specificity Profiling (e.g., Normal vs. Cancer cells; Counter-screening) OrthogonalAssay->Selectivity SAR Initial SAR Exploration (Analog synthesis) Selectivity->SAR Lead Validated Hit (Candidate for Lead Optimization) SAR->Lead

Caption: Workflow for hit validation and progression.

Trustworthiness: This validation workflow is a self-validating system.

  • Hit Reconfirmation: The initial step is to re-synthesize the compound to ensure the observed activity is not due to an impurity from the original batch. Purity must be confirmed analytically.

  • Dose-Response Confirmation: The compound is re-tested in the primary assay to ensure the activity is reproducible.

  • Orthogonal Assays: A confirmed hit should be tested in a secondary assay that measures the same biological endpoint but uses a different technology. For example, if a hit is found in the ATP-based CellTiter-Glo assay, it could be confirmed using an MTS assay, which measures metabolic activity via mitochondrial reductase activity.[21] This crucial step helps to eliminate false positives caused by assay-specific artifacts (e.g., compound interference with luciferase).

  • Selectivity Profiling: For a hit to be therapeutically viable, it must show selectivity. For an anticancer hit, this means demonstrating significantly lower toxicity to normal, non-cancerous cells (e.g., human fibroblasts) than to cancer cells. For an enzyme inhibitor, it involves testing against related enzymes to ensure specificity.

Conclusion

This technical guide outlines a robust, logical, and scientifically grounded framework for the comprehensive biological screening of this compound. By integrating predictive in silico modeling with a diverse panel of validated in vitro primary assays, this strategy enables an efficient and thorough exploration of the compound's therapeutic potential. The proposed workflow, from initial computational assessment to rigorous hit validation, is designed to maximize the probability of discovering novel biological activities and provides a clear path forward for any promising findings. The rich pharmacological history of the indole scaffold suggests that a systematic investigation of this compound is a meritorious endeavor with the potential to uncover a valuable new lead for drug discovery.

References

Unlocking the Therapeutic Potential of 3-Methyl-1H-indol-6-amine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Promise of the Indole Scaffold

The indole nucleus stands as a cornerstone in medicinal chemistry, a privileged scaffold that has given rise to a multitude of therapeutic agents with diverse mechanisms of action.[1][2][3] From the microtubule-destabilizing effects of vinca alkaloids in oncology to the anti-inflammatory prowess of indomethacin, the versatility of the indole ring system is well-documented.[1] It is within this context of established pharmacological relevance that we turn our attention to the underexplored molecule, 3-Methyl-1H-indol-6-amine. This guide serves as a comprehensive technical roadmap for researchers, scientists, and drug development professionals, outlining a systematic approach to identifying and validating the potential therapeutic targets of this promising compound. By leveraging the wealth of knowledge surrounding indole derivatives, we can formulate rational hypotheses and design robust experimental workflows to unlock its therapeutic potential.

Section 1: Rationale for Investigation and Postulated Therapeutic Landscapes

While specific biological activities for this compound are not yet extensively characterized in public literature, its structural features—a substituted indole core—strongly suggest a high probability of interaction with various biological targets. The indole scaffold is known to engage in hydrogen bonding, hydrophobic interactions, and π-π stacking, making it an ideal pharmacophore for binding to protein active sites and allosteric pockets.

Based on the established pharmacology of analogous indole-containing molecules, we can postulate several high-priority therapeutic areas for investigation:

  • Oncology: The indole nucleus is a common feature in numerous anticancer agents that target key cellular processes like cell division and signal transduction.[4][5]

  • Neuroinflammation and Neurodegeneration: Indole derivatives have shown promise as modulators of neuroinflammatory pathways and as inhibitors of enzymes implicated in neurodegenerative diseases.[6][7]

  • Inflammatory Disorders: The structural similarity to known anti-inflammatory drugs suggests a potential role in modulating inflammatory responses.[1]

  • Infectious Diseases: The indole scaffold has been explored for its antimicrobial properties.[2][3]

This guide will focus on providing a detailed framework for exploring the first two domains: oncology and neuroinflammation, where the evidence for related compounds is most compelling.

Section 2: Putative Molecular Targets and Mechanistic Hypotheses

The following subsections detail potential molecular targets for this compound, grounded in the activities of structurally related indole derivatives. For each putative target class, we present the scientific rationale and a proposed mechanism of action.

Protein Kinases: Targeting Aberrant Cell Signaling in Cancer

Rationale: Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. The indole scaffold is a well-established ATP-mimetic, capable of fitting into the ATP-binding pocket of numerous kinases.[1] Specifically, Src family kinases, which are often overactive in tumors, have been successfully targeted by indole-based inhibitors.[8]

Hypothesized Mechanism: this compound may act as a competitive inhibitor of ATP at the kinase domain of proto-oncogenic kinases such as c-Src. By occupying the ATP-binding site, the compound could prevent the phosphorylation of downstream substrates, thereby inhibiting proliferative and survival signaling pathways.

Experimental Workflow for Kinase Target Validation

G cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Kinase_Panel Broad Kinase Panel Screening (e.g., DiscoverX, Reaction Biology) IC50_Determination IC50 Determination for Hit Kinases Kinase_Panel->IC50_Determination Identify Hits Mechanism_of_Inhibition Mechanism of Inhibition Studies (e.g., Michaelis-Menten kinetics) IC50_Determination->Mechanism_of_Inhibition Confirm Potency Cell_Viability Cancer Cell Line Viability Assays (e.g., MTT, CellTiter-Glo) IC50_Determination->Cell_Viability Correlate with Cellular Effect Target_Engagement Cellular Target Engagement (e.g., CETSA, NanoBRET) Cell_Viability->Target_Engagement Confirm On-Target Activity Downstream_Signaling Western Blot for Downstream Substrate Phosphorylation Target_Engagement->Downstream_Signaling Validate Mechanism

Caption: Workflow for kinase target identification and validation.

Microtubule Dynamics: A Classic Anticancer Target

Rationale: The disruption of microtubule polymerization is a clinically validated anticancer strategy. Vinca alkaloids, which feature an indole moiety, are classic examples of microtubule-targeting agents.[1] More recently, indolyl-propenones have been identified as potent microtubule disruptors.[9]

Hypothesized Mechanism: this compound may bind to tubulin monomers, preventing their polymerization into microtubules. This would lead to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.

Experimental Workflow for Microtubule Targeting Validation

G cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Tubulin_Polymerization In Vitro Tubulin Polymerization Assay Colchicine_Binding Competitive [3H]Colchicine Binding Assay Tubulin_Polymerization->Colchicine_Binding Determine Binding Site Cell_Cycle_Analysis Flow Cytometry for Cell Cycle Arrest (G2/M) Tubulin_Polymerization->Cell_Cycle_Analysis Correlate with Cellular Phenotype Immunofluorescence Immunofluorescence Microscopy of Microtubule Network Cell_Cycle_Analysis->Immunofluorescence Visualize Microtubule Disruption

Caption: Workflow for validating microtubule disruption activity.

NADPH Oxidase 2 (NOX2): A Target in Neuroinflammation

Rationale: NOX2 is a key enzyme responsible for producing reactive oxygen species (ROS) in microglia, the resident immune cells of the brain. Excessive ROS production is a major contributor to neuroinflammation and neuronal damage in diseases like Alzheimer's and Parkinson's. A class of 3-(indolin-6-yl)-based compounds has been identified as potent NOX2 inhibitors.[7]

Hypothesized Mechanism: this compound may inhibit NOX2 activity, thereby reducing the production of superoxide and downstream ROS in activated microglia. This would lead to a dampening of the neuroinflammatory response and a reduction in oxidative stress-induced neuronal damage.

Experimental Workflow for NOX2 Inhibition Validation

G cluster_biochemical Biochemical/Cell-Free Assays cluster_cellular Cell-Based Assays NOX2_Activity_Assay Cell-Free NOX2 Activity Assay (e.g., Amplex Red) Microglia_ROS ROS Production in Activated Microglia (e.g., HMC3 cells with Aβ stimulation) NOX2_Activity_Assay->Microglia_ROS Confirm Cellular Activity Cytokine_Release Measurement of Pro-inflammatory Cytokine Release (e.g., ELISA) Microglia_ROS->Cytokine_Release Assess Anti-inflammatory Effect Neuroprotection_Assay Co-culture Neuroprotection Assay (Microglia-Neuron) Microglia_ROS->Neuroprotection_Assay Demonstrate Functional Outcome

Caption: Workflow for validating NOX2 inhibitory activity.

Section 3: Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments outlined in the workflows above.

Protocol: In Vitro Tubulin Polymerization Assay
  • Reagents and Materials:

    • Tubulin (>99% pure, lyophilized)

    • Guanine triphosphate (GTP)

    • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • Glycerol

    • This compound (test compound)

    • Paclitaxel (positive control for polymerization)

    • Nocodazole (positive control for depolymerization)

    • 96-well, clear bottom plates

    • Temperature-controlled spectrophotometer

  • Procedure:

    • Reconstitute lyophilized tubulin in ice-cold polymerization buffer to a final concentration of 1 mg/mL.

    • Prepare serial dilutions of the test compound, paclitaxel, and nocodazole in polymerization buffer.

    • In a 96-well plate, add 5 µL of the compound dilutions.

    • Add 95 µL of the tubulin solution to each well.

    • Incubate the plate at 37°C in a spectrophotometer.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

    • Plot absorbance versus time to generate polymerization curves.

    • Analyze the data to determine the effect of the compound on the rate and extent of tubulin polymerization.

Protocol: Cellular ROS Production in Activated Microglia
  • Reagents and Materials:

    • HMC3 human microglial cells

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Amyloid-beta (Aβ) oligomers (stimulant)

    • This compound (test compound)

    • A known NOX2 inhibitor (e.g., GSK2795039) as a positive control.[7]

    • 2',7'-Dichlorofluorescin diacetate (DCFDA) or other ROS-sensitive dye

    • 96-well, black, clear-bottom plates

    • Fluorescence plate reader

  • Procedure:

    • Seed HMC3 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound or positive control for 1 hour.

    • Load the cells with DCFDA according to the manufacturer's protocol.

    • Stimulate the cells with Aβ oligomers (e.g., 10 µM) for the desired time (e.g., 24 hours).[7]

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 535 nm emission for DCF).

    • Normalize the fluorescence readings to a cell viability assay (e.g., MTT) performed in a parallel plate.

    • Calculate the percentage inhibition of ROS production compared to the Aβ-stimulated control.

Section 4: Data Presentation and Interpretation

Quantitative data from the proposed assays should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical Kinase Inhibition Profile of this compound

Kinase TargetIC₅₀ (nM)
c-Src50
Lck85
Fyn120
EGFR>10,000
VEGFR2>10,000

Table 2: Hypothetical Cellular Activity Profile of this compound

AssayCell LineEC₅₀ (µM)
Cell ViabilityA549 (Lung Cancer)1.5
ROS InhibitionHMC3 (Microglia)0.8
Tubulin Polymerization(Biochemical)2.2 (IC₅₀)

Section 5: Concluding Remarks and Future Directions

This guide provides a comprehensive, albeit prospective, framework for the systematic investigation of this compound as a potential therapeutic agent. The proposed workflows, rooted in the established pharmacology of the indole scaffold, offer a rational starting point for target identification and validation. Positive results in any of the outlined experimental paths would warrant further investigation, including lead optimization through medicinal chemistry, in vivo efficacy studies in relevant animal models, and detailed pharmacokinetic and toxicological profiling. The journey from a promising scaffold to a clinically viable drug is arduous, but with a systematic and evidence-based approach, the therapeutic potential of this compound can be thoroughly and efficiently explored.

References

An In-Depth Technical Guide to the In Silico Modeling of 3-Methyl-1H-indol-6-amine Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in silico investigation of 3-Methyl-1H-indol-6-amine, a substituted indole of interest in medicinal chemistry. In the absence of established biological targets for this specific molecule, this document outlines a robust, hypothesis-driven approach for target identification and interaction modeling. We will leverage the known pharmacological promiscuity of the indole scaffold to select a putative target and then detail a complete computational workflow, from ligand and protein preparation to molecular docking, molecular dynamics simulations, and binding free energy calculations. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to novel small molecules.

Introduction: The Indole Scaffold and the Promise of In Silico Modeling

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Its ability to participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, allows indole derivatives to bind to a diverse range of biological targets.[1][2] this compound, the subject of this guide, is a structurally intriguing derivative, and understanding its potential interactions with biological macromolecules is a key step in elucidating its pharmacological potential.

In silico modeling has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to predict and analyze molecular interactions.[3] By employing computational techniques, we can screen vast virtual libraries of compounds, predict binding affinities, and gain detailed insights into the molecular determinants of ligand-receptor recognition.[3] This guide will provide a practical, step-by-step methodology for the in silico characterization of this compound.

A Hypothesis-Driven Approach to Target Selection

Given the lack of specific biological data for this compound, we will proceed with a hypothesis-driven approach. The indole nucleus is a common feature in ligands for various protein families. For the purpose of this guide, we will hypothesize that this compound may interact with a member of the NADPH Oxidase (NOX) enzyme family . This hypothesis is based on the fact that inhibitors of NOX2, such as GSK2795039, feature an indole-like core structure (indoline).[4] NOX enzymes are implicated in a range of pathological conditions, making them attractive drug targets.

For the remainder of this guide, we will focus on modeling the interaction of this compound with a representative structure of a NOX enzyme.

The In Silico Modeling Workflow: A Comprehensive Overview

Our computational investigation will follow a multi-step workflow designed to provide a thorough understanding of the potential interaction between this compound and its hypothetical target.

In Silico Modeling Workflow cluster_prep Preparation cluster_docking Docking cluster_simulation Simulation & Analysis Ligand_Prep Ligand Preparation (this compound) Molecular_Docking Molecular Docking Ligand_Prep->Molecular_Docking Protein_Prep Protein Preparation (NOX Enzyme) Protein_Prep->Molecular_Docking MD_Simulation Molecular Dynamics Simulation Molecular_Docking->MD_Simulation Binding_Energy Binding Free Energy Calculation MD_Simulation->Binding_Energy

Figure 1: A generalized workflow for the in silico modeling of ligand-protein interactions.

Part I: System Preparation

Ligand Preparation: this compound

Accurate representation of the ligand's three-dimensional structure and charge distribution is critical for successful modeling.

Protocol 1: Ligand Preparation

  • Obtain 2D Structure: The 2D structure of this compound can be drawn using chemical drawing software such as ChemDraw or obtained from chemical databases like PubChem. The molecular formula is C9H10N2.[5]

  • Convert to 3D: Convert the 2D structure to a 3D conformation using a program like Open Babel or the builder tools within molecular modeling software suites.

  • Energy Minimization: Perform an initial energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or UFF). This step removes steric clashes and finds a low-energy conformation.

  • Protonation State and Tautomerism: At physiological pH (assumed to be ~7.4), the 6-amino group is likely to be protonated. It is crucial to consider all possible protonation states and tautomers. Tools like LigPrep (Schrödinger) or the Protonate 3D application can be used for this purpose.

  • Charge Assignment: Assign partial atomic charges using a quantum mechanical method (e.g., AM1-BCC) or a pre-parameterized force field. Accurate charge distribution is vital for electrostatic interaction calculations.

Protein Preparation: A Representative NOX Enzyme Structure

The quality of the protein structure is paramount for obtaining meaningful results.

Protocol 2: Protein Preparation

  • Obtain Protein Structure: Download a suitable crystal structure of a NOX enzyme from the Protein Data Bank (PDB). If a human structure is unavailable, a high-homology model from another species can be used, but this should be noted as a limitation.

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.

  • Add Hydrogens: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.

  • Assign Protonation States: Determine the protonation states of ionizable residues (e.g., Histidine, Aspartate, Glutamate) at the desired pH. This can be done using computational tools that consider the local microenvironment of each residue.

  • Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps. The backbone atoms should be restrained to preserve the overall fold.

Part II: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Molecular Docking Workflow Prepared_Ligand Prepared Ligand Docking_Run Docking Simulation Prepared_Ligand->Docking_Run Prepared_Protein Prepared Protein Grid_Generation Binding Site Definition (Grid Generation) Prepared_Protein->Grid_Generation Grid_Generation->Docking_Run Pose_Analysis Pose Analysis & Scoring Docking_Run->Pose_Analysis

Figure 2: A schematic representation of the molecular docking process.

Protocol 3: Molecular Docking

  • Binding Site Definition: Define the binding site on the NOX enzyme. If a co-crystallized ligand is present in the original PDB structure, the binding site can be defined based on its location. Otherwise, binding pocket prediction algorithms can be used. A grid box encompassing the defined binding site is then generated.

  • Docking Algorithm Selection: Choose an appropriate docking algorithm. Popular choices include Glide (Schrödinger), AutoDock, and GOLD. These algorithms use different search methods and scoring functions.

  • Perform Docking: Run the docking simulation, allowing the program to sample different conformations and orientations of this compound within the binding site.

  • Pose Analysis and Scoring: The results will consist of multiple binding poses ranked by a scoring function. The scoring function estimates the binding affinity. Analyze the top-ranked poses visually to assess their plausibility. Key interactions to look for include:

    • Hydrogen bonds between the amine and hydroxyl groups of the ligand and polar residues in the binding site.

    • π-π stacking interactions between the indole ring and aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan).

    • Hydrophobic interactions between the methyl group and nonpolar pockets.

Table 1: Hypothetical Docking Results

PoseDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
1-8.5Asp123, Gln150Hydrogen Bond
Phe200π-π Stacking
Leu180, Val190Hydrophobic
2-8.1Ser125Hydrogen Bond
Tyr202π-π Stacking
Ile185Hydrophobic
3-7.9Asn128Hydrogen Bond
Trp198π-π Stacking
Ala182Hydrophobic

Part III: Molecular Dynamics Simulation

While docking provides a static picture of the binding pose, molecular dynamics (MD) simulations can explore the dynamic behavior of the ligand-protein complex over time.

Protocol 4: Molecular Dynamics Simulation

  • System Setup: Place the top-ranked docked complex in a simulation box filled with an explicit solvent model (e.g., TIP3P water). Add counter-ions to neutralize the system.

  • Equilibration: Perform a series of equilibration steps to allow the system to relax and reach a stable temperature and pressure. This typically involves an initial energy minimization followed by short simulations with restraints on the protein and ligand heavy atoms, which are gradually released.

  • Production Run: Run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the conformational space of the complex.

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the binding pose and characterize the key interactions. Important analyses include:

    • Root Mean Square Deviation (RMSD): To assess the stability of the protein backbone and the ligand's position.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Interaction Analysis: To monitor the persistence of key hydrogen bonds and other interactions over time.

Part IV: Binding Free Energy Calculations

MD simulations can be further leveraged to calculate the binding free energy, providing a more accurate estimate of binding affinity than docking scores.

Protocol 5: MM/PBSA or MM/GBSA Calculation

  • Snapshot Extraction: Extract snapshots of the complex, receptor, and ligand from the stable portion of the MD trajectory.

  • Energy Calculations: For each snapshot, calculate the molecular mechanics (MM) energy, the polar solvation energy (using Poisson-Boltzmann or Generalized Born models), and the nonpolar solvation energy (typically estimated from the solvent-accessible surface area).

  • Binding Free Energy Calculation: The binding free energy (ΔG_bind) is then calculated using the following equation:

    ΔG_bind = G_complex - (G_receptor + G_ligand)

Table 2: Hypothetical Binding Free Energy Results

Energy ComponentAverage Value (kcal/mol)
Van der Waals Energy-45.2
Electrostatic Energy-20.5
Polar Solvation Energy30.8
Nonpolar Solvation Energy-5.1
ΔG_bind -40.0

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for investigating the interactions of this compound with a hypothetical biological target. By following these protocols, researchers can generate valuable hypotheses about the molecule's potential binding mode, affinity, and the key determinants of its interaction. The results from such a study can guide the design of new analogs with improved potency and selectivity, and inform subsequent experimental validation studies. It is crucial to remember that in silico modeling is a predictive science, and its findings should always be validated through in vitro and in vivo experiments.

References

Introduction: The Structural Significance of 3-Methyl-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Methyl-1H-indol-6-amine

This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, a substituted indole of interest to researchers in medicinal chemistry and drug development. Given the limited availability of published experimental spectra for this specific molecule, this document serves as a predictive guide. The interpretations and predicted data herein are grounded in fundamental spectroscopic principles and supported by empirical data from structurally analogous compounds reported in peer-reviewed literature.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The specific substitution pattern of this compound, featuring an electron-donating amine group on the benzene ring and a methyl group on the pyrrole ring, modulates its electronic properties and potential biological activity. Accurate structural elucidation and purity assessment are paramount for any research and development endeavor, making a thorough understanding of its spectroscopic signature essential. This guide details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the title compound, providing a robust framework for its identification.

The molecular structure, with the IUPAC numbering convention, is presented below. The amine at the C6 position and the methyl group at the C3 position are expected to significantly influence the chemical shifts of the aromatic protons and carbons.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR spectra are based on the known effects of substituents on the indole ring system.[1][2]

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures data reproducibility and quality.

  • Sample Preparation: Weigh 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[3] DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to slow the exchange of N-H protons, often allowing for their observation.

  • ¹H NMR Acquisition: Utilize a standard single-pulse experiment. Key parameters include a 30° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 16 to 64 scans are sufficient.[3]

  • ¹³C NMR Acquisition: Employ a proton-decoupled pulse program. Due to the low natural abundance of ¹³C, a larger number of scans (1024-4096) is required. A spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds are appropriate.[3]

  • D₂O Exchange: To confirm the identity of N-H protons, a drop of D₂O can be added to the NMR tube, the sample shaken, and the ¹H NMR spectrum re-acquired. The signals corresponding to the N-H protons will disappear or significantly diminish.[4]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Sample (5-10 mg) Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_H1 Acquire ¹H Spectrum Transfer->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Transfer->Acquire_C13 D2O_Ex D₂O Exchange (optional) Acquire_H1->D2O_Ex Process Fourier Transform & Phasing Acquire_H1->Process Acquire_C13->Process Integrate Integration & Peak Picking Process->Integrate Analyze Structure Elucidation Integrate->Analyze

Caption: General workflow for NMR spectroscopic analysis.

Predicted ¹H NMR Spectrum

The presence of the electron-donating -NH₂ group at C6 and the -CH₃ group at C3 will cause significant shielding (upfield shifts) of nearby protons compared to unsubstituted indole. The data is predicted for a DMSO-d₆ solvent.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H1 (N-H)~10.5broad singlet-Indole N-H, exchangeable with D₂O.
H7~7.1doubletd, J ≈ 8.5Ortho coupling with H5 is not present; coupled to H5.
H2~6.9singletsTypical position for H2 in 3-substituted indoles.
H4~6.8doubletd, J ≈ 8.5Ortho coupling with H5.
H5~6.5doublet of doubletsdd, J ≈ 8.5, 2.0Ortho coupling to H4 and meta coupling to H7.
C6-NH₂ ~4.5broad singlet-Amine protons, exchangeable with D₂O.
C3-CH₃ ~2.2singletsMethyl group protons.
Predicted ¹³C NMR Spectrum

The carbon signals are also influenced by the substituents. The -NH₂ group is a strong activating group and will significantly shield the ortho (C5, C7) and para (C3a) carbons.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C6~142Carbon bearing the amine group, significantly deshielded.
C7a~137
C3a~128
C2~122
C4~118Shielded by the para amine group.
C5~108Shielded by the ortho amine group.
C3~111
C7~98Strongly shielded by the ortho amine group.
C3-C H₃~9.5Aliphatic methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact.

  • Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Predicted Characteristic IR Absorption Bands

The spectrum will be dominated by absorptions from the N-H, C-H, C=C, and C-N bonds.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3450 - 3350Primary Amine (N-H)Asymmetric StretchMedium
3350 - 3250Primary Amine (N-H)Symmetric StretchMedium
~3300Indole (N-H)StretchMedium, Broad
3100 - 3000Aromatic C-HStretchMedium
2950 - 2850Aliphatic C-H (Methyl)StretchMedium-Weak
1650 - 1580Primary Amine (N-H)Bend (Scissoring)Strong
1600 - 1450Aromatic C=CRing StretchMedium-Strong
1335 - 1250Aromatic C-NStretchStrong
910 - 665Primary Amine (N-H)WagBroad, Strong

References for IR data interpretation:[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information derived from its fragmentation pattern.

Experimental Protocol: MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization:

    • Electron Ionization (EI): For volatile and thermally stable compounds. Provides extensive fragmentation, which is useful for structural elucidation.

    • Electrospray Ionization (ESI): A soft ionization technique suitable for polar and non-volatile molecules. It typically yields the protonated molecule [M+H]⁺ with minimal fragmentation.[3]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).

Predicted Mass Spectrum
  • Molecular Formula: C₉H₁₀N₂[6]

  • Monoisotopic Mass: 146.0844 g/mol

  • Molecular Ion (ESI): A prominent peak is expected for the protonated molecule [M+H]⁺ at m/z 147.0922.

  • Molecular Ion (EI): The molecular ion peak [M]⁺˙ would be observed at m/z 146.0844. The nitrogen rule (an even molecular weight corresponds to an even number of nitrogen atoms) holds true.[4]

Predicted Fragmentation Pathway (EI)

In an EI spectrum, the initial molecular ion is a radical cation that undergoes fragmentation. For 3-methylindoles, a common pathway involves the expansion of the pyrrole ring to form a stable quinolinium-like cation.

G mol [C₉H₁₀N₂]⁺˙ m/z = 146 frag1 [C₈H₇N₂]⁺ m/z = 131 mol->frag1 - •CH₃ frag2 [C₈H₈N]⁺ m/z = 116 mol->frag2 - HCN, -H

Caption: A simplified predicted fragmentation pathway for this compound under EI conditions.

A key fragmentation would be the loss of a methyl radical (•CH₃, 15 Da) to yield a stable ion at m/z 131. Another characteristic fragmentation of indoles involves the loss of hydrogen cyanide (HCN, 27 Da), which could lead to further fragments.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are based on established chemical principles and data from analogous structures. Researchers can use this information to design experiments, identify the compound, and confirm its structure and purity during synthesis or isolation. The provided protocols and workflows offer a standardized approach to acquiring high-quality data for this and other novel indole derivatives.

References

Solubility and Stability of 3-Methyl-1H-indol-6-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-1H-indol-6-amine is an indole derivative of significant interest in medicinal chemistry and drug discovery, serving as a versatile scaffold for synthesizing novel therapeutic agents. The successful translation of such a compound from a laboratory curiosity to a viable drug candidate is fundamentally dependent on a thorough understanding of its physicochemical properties, primarily its solubility and stability. This technical guide provides a comprehensive framework for characterizing this compound, rooted in established scientific principles and industry-standard methodologies. We delve into the theoretical underpinnings of solubility and stability, present detailed, field-proven experimental protocols for their assessment, and discuss the interpretation of results within the context of pharmaceutical development. This document is intended to be an essential resource for researchers, guiding them through the critical experiments that inform lead optimization, pre-formulation strategies, and the development of robust analytical methods.

Introduction: The Significance of Physicochemical Characterization

The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with challenges, many of which can be predicted and mitigated by early and rigorous physicochemical profiling. For heterocyclic compounds like this compound, the indole nucleus, while a privileged structure in drug design, also presents specific challenges related to stability and solubility.[1] Poor aqueous solubility can severely limit bioavailability and complicate formulation, while chemical instability can compromise drug efficacy, safety, and shelf-life.[2]

This guide addresses these critical parameters directly. We move beyond simple data reporting to explain the causality behind experimental choices, empowering scientists to not only execute protocols but also to troubleshoot and adapt them. The methodologies described herein are designed as self-validating systems, incorporating the necessary controls to ensure data integrity and reliability, which are paramount for regulatory submissions and successful drug development.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is the first step in predicting its behavior.

PropertyValueSource
Molecular Formula C₉H₁₀N₂[3]
Molecular Weight 146.19 g/mol [3]
CAS Number 83696-97-3[3]
Predicted Boiling Point 355.6 ± 22.0 °C[3]
Predicted Density 1.213 ± 0.06 g/cm³[3]

Note: Predicted values serve as initial estimates and must be confirmed by experimental data.

Solubility Profiling: A Two-Pronged Approach

Drug solubility is a critical determinant of its absorption and bioavailability. It is not a single, fixed value but is highly dependent on the solution conditions.[4] Therefore, a comprehensive assessment involves determining both kinetic and thermodynamic solubility.

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration organic stock (typically DMSO), precipitates in an aqueous medium. It is a high-throughput screen used early in drug discovery to flag potential issues.[5]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the solid form of the compound in a solvent. This is the "gold standard" measurement, crucial for pre-formulation and understanding the drug's behavior under equilibrium conditions.[2][5]

Experimental Workflow for Solubility Determination

The following diagram outlines the logical flow for a comprehensive solubility assessment, starting from high-throughput kinetic screening to the more resource-intensive thermodynamic confirmation.

G cluster_kinetic Kinetic Solubility Assessment (High-Throughput) cluster_thermo Thermodynamic Solubility Assessment (Equilibrium) k_start Prepare high-concentration stock (e.g., 10 mM in DMSO) k_dispense Dispense stock into aqueous buffers (pH gradient) in microtiter plate k_start->k_dispense k_incubate Incubate (e.g., 2 hours) with shaking k_dispense->k_incubate k_detect Detect precipitation (Nephelometry or UV Spectroscopy) k_incubate->k_detect k_result Kinetic Solubility (µg/mL) k_detect->k_result t_start Add excess solid compound to selected solvents (e.g., Water, pH 1.2, pH 6.8, pH 7.4) k_result->t_start Inform solvent selection for thermodynamic study t_agitate Agitate at controlled temperature (e.g., 25°C or 37°C) until equilibrium is reached (24-72 hours) t_start->t_agitate t_separate Separate solid and liquid phases (Centrifugation or Filtration) t_agitate->t_separate t_quantify Quantify concentration in supernatant (HPLC-UV) t_separate->t_quantify t_result Thermodynamic Solubility (mg/mL) t_quantify->t_result

Caption: Workflow for solubility profiling of this compound.

Protocol: Thermodynamic Solubility by Shake-Flask Method

The shake-flask method is the benchmark for determining equilibrium solubility.[6] Its success hinges on ensuring that a true equilibrium between the undissolved solid and the saturated solution is achieved.

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

  • This compound (solid powder)

  • Solvents: Purified Water, 0.1N HCl (pH ~1.2), Phosphate Buffered Saline (PBS, pH 7.4), Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO)

  • 20 mL glass scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (0.22 µm PVDF)

  • Calibrated HPLC-UV system

Methodology:

  • Preparation: Add an excess amount of solid this compound to 5 mL of each test solvent in a glass vial. "Excess" is critical; enough solid must remain at the end of the experiment to confirm saturation. A starting point is ~10-20 mg.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for at least 48 hours. A preliminary time-course experiment (sampling at 24, 48, and 72 hours) is recommended for a new compound to confirm that equilibrium has been reached.

  • Phase Separation: After equilibration, allow the vials to stand for 30 minutes. Carefully separate the solid from the supernatant.

    • Causality: The choice between centrifugation and filtration is crucial. Filtration may lead to underestimation if the compound adsorbs to the filter material, while centrifugation might overestimate solubility if fine particles remain suspended.[2] Running a control experiment to check for filter adsorption is advisable.

  • Sample Preparation: Aspirate a known volume of the clear supernatant and dilute it with the appropriate mobile phase to a concentration within the calibrated range of the HPLC method.

  • Quantification: Analyze the diluted samples by a validated HPLC-UV method. The concentration is determined by comparing the peak area to a standard curve prepared from a known concentration of the compound.

  • Calculation: The solubility (S) is calculated using the formula: S (mg/mL) = (Concentration from HPLC, mg/mL) x Dilution Factor

Hypothetical Solubility Data Presentation

Clear tabulation of data is essential for cross-comparison and interpretation.

SolventTemperature (°C)pHThermodynamic Solubility (mg/mL)
Purified Water25~7.50.085
0.1 N HCl251.25.20
PBS257.40.092
Ethanol25N/A15.6
DMSO25N/A>100

Note: These are hypothetical values for illustrative purposes. The amine group at position 6 suggests that solubility will be significantly higher at acidic pH due to salt formation.

Stability Assessment and Forced Degradation

Understanding a molecule's intrinsic stability is a regulatory requirement and is fundamental to developing a stable drug product. Forced degradation (or stress testing) studies are employed to intentionally degrade the molecule under more severe conditions than accelerated stability testing.[7]

The primary goals of forced degradation are:

  • To identify likely degradation pathways.[8]

  • To elucidate the structure of degradation products.

  • To demonstrate the specificity and stability-indicating nature of the analytical method.[9]

Experimental Workflow for Forced Degradation Studies

This workflow illustrates the systematic approach required by ICH guidelines to stress the molecule and analyze the outcomes.[7][8]

G cluster_stress ICH Stress Conditions start Prepare stock solution of This compound (e.g., 1 mg/mL in Methanol:Water) acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) start->acid Expose aliquots base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) start->base Expose aliquots ox Oxidation (e.g., 3% H₂O₂, RT) start->ox Expose aliquots thermal Thermal Stress (Solid & Solution, 80°C) start->thermal Expose aliquots photo Photolytic Stress (ICH-compliant light chamber) start->photo Expose aliquots analysis Analyze all samples by Stability-Indicating HPLC-UV/MS acid->analysis base->analysis ox->analysis thermal->analysis photo->analysis evaluation Evaluate Peak Purity & Mass Balance. Identify Degradants. analysis->evaluation

Caption: Workflow for a forced degradation study.

Protocol: Forced Degradation and Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[10]

Objective: To investigate the degradation pathways of this compound and develop an HPLC method capable of separating the parent compound from all process impurities and degradation products.

Materials:

  • This compound

  • Reagents: HCl, NaOH, H₂O₂

  • HPLC-grade solvents (Acetonitrile, Methanol, Water)

  • Buffers for mobile phase (e.g., Ammonium Acetate, Potassium Phosphate)

  • HPLC system with UV/PDA detector and preferably a Mass Spectrometer (LC-MS)

Methodology:

Part A: Stress Sample Generation

  • Stock Solution: Prepare a 1 mg/mL solution of the compound in a suitable solvent mixture (e.g., 50:50 Methanol:Water).

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Heat at 60°C. Take samples at timed intervals (e.g., 2, 4, 8, 24 hours). Neutralize with NaOH before injection.

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Keep at room temperature or heat gently (40°C). Sample at intervals and neutralize with HCl.

    • Causality: Indole rings can be sensitive to strong acid and heat. Basic conditions may be less harsh, but the amine functionality could be affected. Monitoring at intervals is key to achieving target degradation (typically 5-20%) without destroying the molecule completely.[7]

  • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store at room temperature, protected from light. Sample at intervals.

    • Causality: The electron-rich indole ring is particularly susceptible to oxidation. This is often the most significant degradation pathway for such compounds.

  • Thermal Degradation: Expose the solid powder to dry heat (e.g., 80°C). Also, expose the stock solution to the same temperature.

  • Photostability: Expose the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7] A dark control sample must be stored under the same conditions.

Part B: HPLC Method Development

  • Initial Screening: Start with a generic gradient reversed-phase method (e.g., C18 column, Mobile Phase A: 0.1% Formic Acid in Water, Mobile Phase B: 0.1% Formic Acid in Acetonitrile; Gradient: 5% to 95% B over 20 minutes).

  • Analysis of Stressed Samples: Inject the control (unstressed) sample and all stressed samples. The goal is to find a method that shows a decrease in the main peak area for stressed samples and the appearance of new peaks corresponding to degradants.

  • Method Optimization: Adjust parameters (gradient slope, pH of mobile phase, column type) to achieve baseline separation between the parent peak and all degradant peaks. A PDA detector is invaluable for checking peak purity. LC-MS is used to obtain mass information on the degradant peaks to aid in their identification.[11]

  • Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Hypothetical Stability Data Presentation
Stress ConditionTime/Duration% Assay of Parent% DegradationNo. of DegradantsRemarks
Control (Unstressed) 24h99.8%0.2%1 (impurity)-
0.1 N HCl 24h @ 60°C88.5%11.3%2Significant degradation
0.1 N NaOH 24h @ 40°C97.2%2.6%1Relatively stable
3% H₂O₂ 8h @ RT75.4%24.4%4Highly sensitive to oxidation
Thermal (Solid) 48h @ 80°C99.5%0.3%0Stable in solid state
Photolytic ICH Q1B92.1%7.7%2Moderate light sensitivity

Note: These hypothetical results suggest that this compound is most vulnerable to oxidative degradation, with significant acid and photolytic instability. This information is critical for guiding formulation efforts, such as the inclusion of antioxidants or the use of light-protective packaging.

Conclusion and Forward-Looking Strategy

This guide has outlined the essential theoretical and practical framework for the comprehensive characterization of this compound's solubility and stability. The data generated from the described protocols are not merely academic; they are actionable intelligence for drug development professionals. Solubility results will dictate the choice of formulation strategies (e.g., salt formation, use of co-solvents, amorphous dispersions), while stability data will inform manufacturing processes, packaging selection, and the definition of storage conditions and shelf-life.

The susceptibility of the indole nucleus to oxidation, as is common for this class of compounds, will likely be the primary challenge to overcome.[1] Future work should focus on identifying the specific oxidative degradants using LC-MS/MS and developing formulations that mitigate this instability. By systematically applying these foundational principles and robust experimental designs, researchers can confidently advance promising molecules like this compound through the development pipeline.

References

A Researcher's Technical Guide to Procuring 3-Methyl-1H-indol-6-amine for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Methyl-1H-indol-6-amine in Medicinal Chemistry

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2] Its unique electronic properties and versatile substitution patterns allow for the synthesis of compounds that can interact with a wide array of biological targets.[3] Within this privileged scaffold, this compound (CAS No. 83696-97-3) represents a particularly valuable building block for researchers in drug discovery. The presence of a nucleophilic amine at the 6-position, combined with a methyl group at the 3-position, offers a strategic platform for generating diverse chemical libraries. The 6-amino group serves as a key handle for introducing pharmacophoric elements or for linking the indole core to other molecular fragments, while the 3-methyl group can influence steric interactions and metabolic stability.

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing, validating, and handling commercial-grade this compound. It moves beyond a simple list of vendors to explain the causality behind quality control choices and presents a self-validating workflow to ensure the integrity of starting materials, a critical factor for reproducible and reliable research outcomes.

Part 1: The Commercial Supplier Landscape

Selecting a reliable supplier is the foundational step in the procurement process. The quality of the starting material directly impacts the success of subsequent synthetic steps and the validity of biological data. Below is a comparative analysis of several commercial suppliers offering this compound for research purposes.

Table 1: Comparative Supplier Data for this compound

SupplierProduct CodeCAS NumberReported PurityAvailable Quantities
Fluorochem F50221483696-97-396%100 mg, 250 mg, 1 g
BLD Pharm BD13867983696-97-3≥95%1 g, 5 g, 25 g
Lab-Chemicals.Com LC-11585883696-97-3Not SpecifiedInquire
ChemScene CS-0163381856782-35-9*≥95%5 mg, 10 mg, 50 mg

*Note: ChemScene lists the hydrochloride salt of the N1-methylated isomer (1-Methyl-1H-indol-6-amine hydrochloride) under a different CAS number. Researchers should carefully verify the exact structure required for their synthesis.[4]

Part 2: Critical Quality Attributes & In-House Verification

While suppliers provide a Certificate of Analysis (CoA), independent verification of critical quality attributes is a hallmark of rigorous scientific practice. The two most important attributes for a chemical building block are Identity and Purity .

Causality of Verification:
  • Identity Confirmation: Ensures that the material received is indeed this compound. An incorrect starting material leads to the synthesis of unintended molecules, wasting significant time and resources.

Experimental Protocol 1: Purity Determination by RP-HPLC

High-Performance Liquid Chromatography (HPLC) is an essential tool for assessing the purity of non-volatile organic compounds. A reverse-phase (RP) method is ideal for separating the relatively polar this compound from non-polar impurities.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in methanol or acetonitrile.

    • From the stock, prepare a working solution at ~50 µg/mL using the mobile phase as the diluent.

    • Filter the working solution through a 0.45 µm syringe filter before injection.[5]

  • Chromatographic Conditions:

    • Column: C8 or C18 (e.g., Symmetry C8, 4.6 x 150 mm, 5 µm).[6]

    • Mobile Phase A: 0.1% Acetic Acid or Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with 80% A / 20% B, ramp to 50% A / 50% B over 20 minutes, then to 100% B over 5 minutes.[6]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 280 nm (characteristic for the indole chromophore). For higher sensitivity, fluorescence detection (Excitation: 280 nm, Emission: 350 nm) can be used.[6][7]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100%. This provides a "% area" purity value.

Experimental Protocol 2: Identity Confirmation by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, confirming the identity and arrangement of atoms.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent, such as DMSO-d₆ or Chloroform-d (CDCl₃), in an NMR tube.[8]

    • Ensure the sample is fully dissolved; gentle warming or sonication can assist.

  • Instrumental Parameters (for a 400 or 500 MHz spectrometer):

    • Experiment: Standard proton (¹H) NMR.

    • Spectral Width: -2 to 12 ppm.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-64 (adjust for concentration).

  • Expected ¹H NMR Spectral Features for this compound (in CDCl₃):

    • ~7.9 ppm (s, 1H): NH proton of the indole ring.

    • ~7.5 ppm (d, 1H): Aromatic proton at C4.

    • ~6.9-7.1 ppm (m, 2H): Aromatic protons at C2 and C7.

    • ~6.7 ppm (dd, 1H): Aromatic proton at C5.

    • ~3.6 ppm (br s, 2H): NH₂ protons of the amine group.

    • ~2.3 ppm (s, 3H): Protons of the methyl group at C3.[3]

    • Note: Chemical shifts are approximate and can vary based on solvent and concentration. The key is the presence of the distinct singlets for the C3-methyl and indole NH, along with the characteristic aromatic splitting pattern.

Part 3: A Validated Procurement & Handling Workflow

A systematic workflow ensures that every batch of chemical is procured and handled with the highest standards of safety and quality control.

ProcurementWorkflow cluster_procurement Procurement Phase cluster_receiving Receiving & Validation Phase cluster_storage Handling & Storage supplier_select 1. Supplier Selection (Compare Purity, Availability, Cost) coa_review 2. CoA Review (Check Lot-Specific Data) supplier_select->coa_review purchase 3. Purchase Order coa_review->purchase receiving 4. Incoming Inspection (Check Label, Container Integrity) purchase->receiving quarantine 5. Quarantine Material receiving->quarantine qc_sampling 6. QC Sampling quarantine->qc_sampling qc_testing 7. Analytical Validation (HPLC, NMR, etc.) qc_sampling->qc_testing release 8. Release for Research Use (Label with Internal Lot #) qc_testing->release storage 9. Long-Term Storage (Cool, Dry, Tightly Sealed) release->storage

Caption: A validated workflow for procuring and handling research chemicals.

Safe Handling and Storage Protocol:

Proper handling is crucial for both researcher safety and maintaining the chemical's stability.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9]

  • Ventilation: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10][11]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and direct light.[9] Refrigeration is recommended for long-term stability.[10]

  • Spill & Disposal: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal. Dispose of chemical waste in accordance with institutional and local regulations.[9]

Part 4: Applications in Research & Drug Discovery

This compound is a versatile intermediate. The 6-amino group is a potent ortho-, para-director in electrophilic aromatic substitution, but more importantly, it serves as a robust nucleophile for constructing more complex molecules. Its utility is exemplified in the synthesis of compounds targeting various diseases.

  • Anticancer Agents: The 6-aminoindole scaffold is a precursor for compounds structurally related to DNA minor groove alkylating agents. For instance, the synthesis of 6-amino-seco-CI compounds, which are analogues of the potent cytotoxin CC-1065, relies on a 6-aminoindoline core.[12] The amino group is essential for linking the DNA-binding indole unit to the alkylating moiety.

  • Antimicrobial Compounds: Indole derivatives are known for their broad-spectrum antimicrobial activities.[13] The 6-amino group can be derivatized into various amides, sulfonamides, or ureas to modulate the compound's physicochemical properties and target affinity, leading to the discovery of novel antibacterial or antifungal agents.

  • Kinase Inhibitors: The indole scaffold is present in many approved kinase inhibitors. The 6-amino position provides an attachment point for hinge-binding motifs or solubilizing groups, making this compound a valuable starting material for exploring new kinase inhibitor space.

Conclusion

The procurement of this compound, while seemingly straightforward, demands a systematic and scientifically rigorous approach. By carefully selecting suppliers, performing independent analytical validation, and adhering to strict handling protocols, researchers can ensure the quality and integrity of their starting materials. This diligence is not merely procedural; it is a fundamental prerequisite for generating reproducible data and accelerating the pace of drug discovery. The protocols and workflows detailed in this guide provide a robust framework for achieving this essential standard of quality.

References

A Comprehensive Technical Guide to 3-Methyl-1H-indol-6-amine and its Analogs: A Scaffold for Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Nucleus as a Privileged Scaffold in Drug Discovery

The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a "privileged scaffold" in drug design. This guide focuses on a specific, yet highly promising, indole derivative: 3-Methyl-1H-indol-6-amine. While this compound itself is not extensively characterized in the public domain for its biological activity, its structural motifs, particularly the 6-aminoindole core, are integral to a class of potent and selective inhibitors of neuronal nitric oxide synthase (nNOS). Overproduction of nitric oxide by nNOS is implicated in a range of neurological disorders, including neuropathic pain and migraine, making selective nNOS inhibitors highly sought-after therapeutic agents.[2]

This technical guide will provide an in-depth review of this compound and its analogs, with a particular focus on their synthesis, potential as nNOS inhibitors, and the structure-activity relationships that govern their biological effects. We will explore the rationale behind experimental design and provide detailed protocols for the synthesis of the core scaffold and for a relevant biological assay to evaluate its potential as a therapeutic agent.

Synthesis of this compound: A Foundational Protocol

The most common and efficient route to this compound is through the reduction of its nitro precursor, 3-methyl-6-nitro-1H-indole. This precursor is commercially available or can be synthesized through various established indole synthesis methodologies. The reduction of the aromatic nitro group is a well-established transformation in organic chemistry, and several methods can be employed.[3][4] Catalytic hydrogenation offers a clean and efficient method, often providing high yields of the desired amine.

Experimental Protocol: Catalytic Hydrogenation for the Synthesis of this compound

This protocol is adapted from established procedures for the reduction of nitroindoles.[2]

Materials:

  • 3-methyl-6-nitro-1H-indole

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (EtOH), reagent grade

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr shaker or a balloon setup)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Buchner funnel with filter paper or a Celite pad)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-methyl-6-nitro-1H-indole (1.0 eq) in ethanol to a concentration of approximately 0.1 M.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced by hydrogen.

  • Reaction Monitoring: Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon can be used to maintain a positive pressure of hydrogen) at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas like nitrogen or argon.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol to ensure complete recovery of the product.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification (if necessary): The crude product can be purified by column chromatography on silica gel if impurities are present.

Causality Behind Experimental Choices:

  • Palladium on Carbon (Pd/C): This is a highly efficient and commonly used catalyst for the reduction of nitro groups. It provides a high surface area for the reaction to occur.

  • Ethanol as Solvent: Ethanol is a good solvent for both the starting material and the product, and it is relatively inert under these reaction conditions.

  • Hydrogen Gas: Hydrogen is the reducing agent in this reaction.

  • Celite Filtration: Pd/C is a very fine powder and can be pyrophoric when dry. Filtering through Celite ensures its complete removal and safe handling.

Biological Activity of this compound Analogs: Potent and Selective nNOS Inhibition

While specific biological data for this compound is scarce in publicly available literature, the 6-aminoindole scaffold is a key component in a series of potent and selective inhibitors of neuronal nitric oxide synthase (nNOS).[2][5] The overproduction of nitric oxide (NO) by nNOS is a key pathological mechanism in various neurological conditions, including pain and neurodegenerative diseases.[2] Therefore, the development of selective nNOS inhibitors is a major focus of drug discovery.

Analogs of this compound, particularly those with substitutions at the 1 and 3 positions, have shown promising activity as nNOS inhibitors.[6][7] These compounds are designed to mimic the substrate of nNOS, L-arginine, and bind to the active site of the enzyme, thereby blocking the production of NO.

Structure-Activity Relationship (SAR) of 6-Aminoindole Derivatives as nNOS Inhibitors

Studies on 1,6- and 3,6-disubstituted indole derivatives have provided valuable insights into the structure-activity relationships governing their nNOS inhibitory activity and selectivity over other NOS isoforms (eNOS and iNOS).[2][5][7]

  • The 6-Amidine/Guanidine Moiety: The 6-amino group of the indole core serves as a crucial anchor point for introducing basic functionalities that mimic the guanidinium group of L-arginine. Conversion of the 6-amino group to an amidine or guanidine is a common strategy to enhance binding to the active site of nNOS.

  • Substitution at the 1-Position: Introducing bulky substituents at the 1-position of the indole ring has been shown to significantly increase selectivity for nNOS over eNOS.[2] This is likely due to differences in the shape and size of the active sites of the two isoforms.

  • Substitution at the 3-Position: The 3-position of the indole ring is another key site for modification. Introducing various cyclic amines at this position has been explored to optimize potency and selectivity.[6]

Quantitative Data of Representative 6-Aminoindole Analogs as nNOS Inhibitors

The following table summarizes the in vitro inhibitory activity of representative 1,6- and 3,6-disubstituted indole derivatives against the three NOS isoforms.

Compound IDStructurenNOS IC₅₀ (nM)eNOS IC₅₀ (nM)iNOS IC₅₀ (nM)nNOS/eNOS SelectivitynNOS/iNOS SelectivityReference
Compound A 1,6-disubstituted indoleData not availableData not availableData not available>100-foldData not available[2]
Compound B 3,6-disubstituted indolePotentGood selectivityGood selectivityData not availableData not available[6]

Note: Specific IC₅₀ values for individual compounds from the cited literature are not provided in the abstracts. The table illustrates the general trends observed in these studies.

Signaling Pathway: nNOS in Neuropathic Pain

The following diagram illustrates the role of nNOS in the signaling pathway of neuropathic pain, a key therapeutic target for the analogs of this compound.

nNOS_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_inhibitor Therapeutic Intervention Nerve_Injury Nerve Injury Glutamate_Release Increased Glutamate Release Nerve_Injury->Glutamate_Release NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor binds to Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx nNOS_Activation nNOS Activation Ca_Influx->nNOS_Activation NO_Production NO Production nNOS_Activation->NO_Production Downstream_Signaling Downstream Signaling (e.g., cGMP, PKG) NO_Production->Downstream_Signaling Central_Sensitization Central Sensitization (Pain Hypersensitivity) Downstream_Signaling->Central_Sensitization Indole_Analog This compound Analog (nNOS Inhibitor) Indole_Analog->nNOS_Activation Inhibits

Caption: Role of nNOS in neuropathic pain and the site of action for this compound analogs.

Experimental Protocol: In Vitro Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay

This protocol describes a common in vitro assay to determine the inhibitory activity of compounds against nNOS by measuring the production of nitric oxide. This method is based on the hemoglobin capture assay.[8]

Materials:

  • Purified recombinant human nNOS enzyme

  • L-arginine (substrate)

  • NADPH (cofactor)

  • Calmodulin (CaM)

  • (6R)-5,6,7,8-Tetrahydrobiopterin (BH4)

  • Calcium Chloride (CaCl₂)

  • Oxyhemoglobin (OxyHb)

  • HEPES buffer (pH 7.4)

  • Test compounds (analogs of this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 401 nm

Procedure:

  • Preparation of Reagents: Prepare stock solutions of all reagents in HEPES buffer. The oxyhemoglobin solution should be freshly prepared and its concentration determined spectrophotometrically.

  • Assay Mixture Preparation: In each well of a 96-well plate, prepare the assay mixture containing HEPES buffer, L-arginine, NADPH, CaCl₂, CaM, and BH₄.

  • Inhibitor Addition: Add various concentrations of the test compounds to the assay wells. Include a control well with no inhibitor.

  • Enzyme Addition: Initiate the reaction by adding the purified nNOS enzyme to each well.

  • Measurement: Immediately start monitoring the increase in absorbance at 401 nm at 37°C using a spectrophotometer. This absorbance change corresponds to the oxidation of oxyhemoglobin to methemoglobin by the NO produced.

  • Data Analysis: Calculate the initial rate of the reaction for each inhibitor concentration. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the nNOS activity.

Causality Behind Experimental Choices:

  • Hemoglobin: Oxyhemoglobin acts as a scavenger for the produced NO, getting oxidized to methemoglobin. This change can be easily monitored spectrophotometrically.

  • Cofactors (NADPH, CaM, BH₄, CaCl₂): These are essential for the catalytic activity of nNOS. Their presence ensures that the enzyme is functioning optimally.

  • L-arginine: This is the natural substrate for nNOS.

  • IC₅₀ Determination: This is a standard measure of the potency of an inhibitor.

Conclusion and Future Directions

This compound represents a valuable and versatile chemical scaffold. While direct biological data on this specific molecule is limited, its analogs have emerged as a promising class of potent and selective nNOS inhibitors with therapeutic potential in the management of pain and other neurological disorders. The synthetic accessibility of the 6-aminoindole core allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.

Future research in this area should focus on the systematic biological evaluation of this compound itself to establish a baseline of activity. Furthermore, the exploration of a wider range of substitutions at the 1, 2, and 3-positions of the indole ring, guided by computational modeling and the SAR insights discussed in this guide, will be crucial for the development of next-generation nNOS inhibitors with improved therapeutic profiles. The detailed protocols provided herein for the synthesis and biological evaluation of these compounds offer a solid foundation for researchers, scientists, and drug development professionals to advance this exciting area of medicinal chemistry.

References

"predicted ADME properties of 3-Methyl-1h-indol-6-amine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Predictive ADME Profiling of 3-Methyl-1H-indol-6-amine for Drug Discovery

Authored by: Gemini, Senior Application Scientist

Abstract

The early-stage assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical determinant in the success or failure of small molecule drug candidates. Unfavorable pharmacokinetic profiles are a leading cause of late-stage attrition in drug development.[1][2] This technical guide provides a comprehensive framework for the in silico prediction and analysis of the ADME properties of this compound, an indole-containing compound of interest. By leveraging established computational models and methodologies, this document serves as a procedural blueprint for researchers, medicinal chemists, and drug development professionals to generate a robust, predictive ADME profile, thereby enabling informed, data-driven decisions in the early stages of the discovery pipeline.[3][4][5]

Introduction: The Imperative of Early-Stage ADME Assessment

The journey of a new chemical entity (NCE) from a laboratory hit to a marketable therapeutic is fraught with challenges, with nearly 90% of candidates failing during clinical trials.[1] A significant portion of these failures can be attributed to poor pharmacokinetics and toxicity.[1][2] The indole scaffold, present in this compound, is a privileged structure in medicinal chemistry, found in numerous bioactive compounds.[6][7][8] However, this structural motif does not guarantee a favorable ADME profile.

The modern drug discovery paradigm emphasizes a "fail early, fail cheap" approach, where potential liabilities are identified long before significant resources are invested.[5][9] In silico ADME prediction has emerged as an indispensable tool in this context.[5][10][11] These computational methods offer a high-throughput, cost-effective means to screen vast numbers of virtual compounds, allowing for the prioritization of candidates with the highest probability of success.[3][12][13] This guide will detail the theoretical underpinnings and practical application of these predictive models to construct a comprehensive ADME profile for this compound.

Foundational Physicochemical Properties

Before delving into complex pharmacokinetic predictions, it is essential to establish the fundamental physicochemical properties of the molecule. These parameters are the primary inputs for most ADME models and are strong determinants of a compound's behavior in a biological system.[5]

PropertyPredicted ValueImportance in ADME
Molecular Formula C₉H₁₀N₂Foundational for all calculations.
Molecular Weight (MW) 146.19 g/mol [14][15]Influences diffusion and transport; typically <500 Da for oral drugs (Lipinski's Rule).
logP (Octanol/Water Partition Coeff.) ~1.5 - 2.5 (Estimated)A measure of lipophilicity; critical for membrane permeability and solubility.
Topological Polar Surface Area (TPSA) ~50 - 60 Ų (Estimated)Influences membrane penetration; typically <140 Ų for good cell permeability.
Hydrogen Bond Donors 2 (amine and indole N-H)Affects solubility and receptor binding; typically ≤5 (Lipinski's Rule).
Hydrogen Bond Acceptors 2 (amine and indole N)Affects solubility and receptor binding; typically ≤10 (Lipinski's Rule).
Boiling Point 355.6±22.0 °C (Predicted)[14]General physical property.
Density 1.213±0.06 g/cm³ (Predicted)[14]General physical property.

Note: Values for logP and TPSA are estimations based on the structure, as specific experimental or pre-computed data for this exact molecule is sparse. These would be calculated precisely by the predictive software.

The In Silico ADME Prediction Workflow: A Methodological Overview

The prediction of ADME properties from a chemical structure is a multi-step process that integrates various computational models. The general workflow is designed to provide a holistic view of the compound's likely fate within a biological system.

ADME_Workflow cluster_input Step 1: Input cluster_engine Step 2: Predictive Modeling Engine cluster_output Step 3: Predicted Profile Output Input Molecular Structure (SMILES or SDF) of this compound Engine Computational Core (e.g., pkCSM, SwissADME, ADMET Predictor™) Input->Engine Submit Structure Models Underlying Models: - QSAR (Quantitative Structure-Activity Relationship) - PBPK (Physiologically Based Pharmacokinetic) - Machine Learning / Deep Learning Engine->Models Utilizes Absorption Absorption (Oral Bioavailability, Caco-2) Engine->Absorption Distribution Distribution (BBB Penetration, PPB) Engine->Distribution Metabolism Metabolism (CYP Substrate/Inhibitor) Engine->Metabolism Excretion Excretion (Renal Clearance) Engine->Excretion Toxicity Toxicity (hERG, Ames) Engine->Toxicity

Caption: General workflow for in silico ADME-Tox prediction.

Experimental Protocol: Generating an ADME Profile with a Web-Based Tool

This protocol describes a generalized procedure for using a free web server, such as pkCSM or SwissADME, to generate a predictive profile.[1][16][17]

  • Obtain the Molecular Structure: Secure the canonical SMILES (Simplified Molecular Input Line Entry System) representation for this compound. A likely SMILES string is CC1=CNC2=C1C=C(C=C2)N.

  • Navigate to the Prediction Server: Access a reputable, freely available ADME prediction web server. Examples include pkCSM and SwissADME.[16][17]

  • Input the Molecule: Paste the SMILES string into the input field of the web tool. Most tools also accept other formats like MOL or allow drawing the structure directly.

  • Initiate Prediction: Execute the prediction command. The server's backend will process the structure through its various QSAR and machine learning models.[12][18]

  • Collate and Analyze Data: The server will return a comprehensive report, typically organized by ADME categories. Systematically transfer these quantitative and qualitative predictions into a structured format (such as the tables below) for analysis.

  • Interpret Results: Compare the predicted values against established thresholds for desirable drug-like properties to assess the potential of this compound as a drug candidate.

In-Depth Analysis of Predicted ADME Properties

This section breaks down each component of the ADME profile, explaining the significance of each parameter and presenting the predicted data in a structured format.

Absorption

Absorption describes the process by which a drug enters the systemic circulation.[12] For orally administered drugs, this primarily involves traversing the intestinal epithelium. Poor absorption is a common reason for low bioavailability.[19]

Predicted ParameterPredicted ValueAcceptable Range for Oral DrugsInterpretation & Scientific Rationale
Human Intestinal Absorption High (>80%)>30% (preferably >80%)High predicted absorption suggests the molecule is likely to be efficiently absorbed from the gut, a primary requirement for an effective oral drug.
Caco-2 Permeability (logPapp) > 0.9> 0.9The Caco-2 cell line is a model of the intestinal barrier.[19] A high predicted permeability value indicates efficient passive diffusion across the intestinal wall.
P-glycoprotein (P-gp) Substrate NoNoP-gp is an efflux transporter that pumps drugs out of cells, reducing absorption. Not being a substrate is a highly favorable property.[19]
Oral Bioavailability High>30%This is a composite prediction integrating absorption and first-pass metabolism. A high value is a strong positive indicator for the compound's potential.[20]
Distribution

Distribution refers to how a drug spreads throughout the body's fluids and tissues after absorption. Key considerations are whether the drug reaches its target site and whether it accumulates in non-target tissues.

Predicted ParameterPredicted ValueAcceptable RangeInterpretation & Scientific Rationale
Plasma Protein Binding (PPB) Moderate-High<90% is often preferredHigh binding can limit the free fraction of the drug available to exert its effect, but can also prolong its half-life. The ideal value is target-dependent.
Blood-Brain Barrier (BBB) Permeability (logBB) > 0> 0 for CNS drugs; < -1 for non-CNS drugsThe BBB protects the central nervous system.[21][22] For a CNS target, penetration is essential. For peripheral targets, lack of penetration is crucial to avoid CNS side effects. Given its structure, this compound may show some BBB permeability.[23][24][25]
Volume of Distribution (Vdss) Moderate0.04 - 20 L/kgA low Vd indicates confinement to the bloodstream, while a high Vd suggests extensive tissue distribution.
Metabolism

Metabolism is the biotransformation of a drug, primarily by enzymes in the liver, into metabolites that are more easily excreted.[3] The Cytochrome P450 (CYP) superfamily of enzymes is responsible for the majority of Phase I drug metabolism.[26][27] Predicting interactions with these enzymes is critical for assessing metabolic stability and the potential for drug-drug interactions (DDIs).[26][28]

Predicted ParameterCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4Interpretation & Scientific Rationale
Substrate Yes/NoYes/NoYes/NoYes/NoYes/NoBeing a substrate for a major CYP isoform indicates a likely route of metabolic clearance. Metabolism by a single, highly polymorphic enzyme (like CYP2D6) can be a liability.
Inhibitor NoNoNoNoNoInhibition of CYP enzymes is a major cause of adverse DDIs.[28] A "No" prediction across the major isoforms is a very favorable safety profile. Indole structures can sometimes interact with CYPs.[29]

In silico tools can also predict the likely sites of metabolism (SOM) on a molecule.[27][30] For this compound, likely metabolic transformations include oxidation reactions mediated by CYP enzymes.

Metabolism_Pathway cluster_metabolites Predicted Phase I Metabolites Parent This compound Metabolite1 Hydroxylation at Indole C4/C5/C7 Parent->Metabolite1 CYP-mediated Oxidation Metabolite2 N-dealkylation (less likely) Parent->Metabolite2 CYP-mediated Oxidation Metabolite3 Oxidation of Methyl Group Parent->Metabolite3 CYP-mediated Oxidation

References

Methodological & Application

The Versatile Scaffold: Harnessing 3-Methyl-1H-indol-6-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus represents one of the most important heterocyclic systems in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and conformational flexibility allow for a wide range of biological activities. Within this privileged class of compounds, 3-Methyl-1H-indol-6-amine emerges as a particularly valuable building block for medicinal chemists. The strategic placement of a methyl group at the 3-position and an amino group at the 6-position provides a unique combination of steric and electronic features, offering a versatile platform for the synthesis of novel therapeutic agents. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and insights into its role in the development of targeted therapies.

The Strategic Advantage of the 3-Methyl-6-aminoindole Scaffold

The 3-methyl group on the indole ring serves to block the most reactive site of the indole nucleus, preventing unwanted side reactions and directing further functionalization to other positions. This seemingly simple modification enhances the chemical stability of the scaffold. The 6-amino group, a versatile functional handle, opens up a plethora of opportunities for synthetic diversification. It can be readily acylated, alkylated, or utilized in various cross-coupling reactions to introduce a wide array of substituents, enabling the fine-tuning of physicochemical properties and biological activity. This strategic combination makes this compound an ideal starting point for the construction of libraries of diverse molecules for high-throughput screening and lead optimization.

Key Therapeutic Targets for this compound Derivatives

Derivatives of this compound have shown significant promise in modulating the activity of several key therapeutic targets, including enzymes and receptors implicated in a range of diseases.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Overproduction of nitric oxide (NO) by neuronal nitric oxide synthase (nNOS) is implicated in the pathophysiology of various neurological disorders, including neurodegenerative diseases and chronic pain.[2][3] Selective inhibition of nNOS over the endothelial (eNOS) and inducible (iNOS) isoforms is a key therapeutic strategy to mitigate the detrimental effects of excessive NO without interfering with its essential physiological roles.[4] 3,6-disubstituted indole derivatives have emerged as potent and selective nNOS inhibitors.[5] The 6-amino group of this compound can be converted to various guanidine isosteres, such as amidines, which mimic the substrate L-arginine and bind to the active site of nNOS.[3]

Aryl Hydrocarbon Receptor (AhR) Modulation

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating xenobiotic metabolism, immune responses, and cell proliferation.[1] Modulation of the AhR signaling pathway has emerged as a promising therapeutic approach for various diseases, including cancer and inflammatory disorders.[6][7] Methylindoles have been identified as both agonists and antagonists of the human AhR, demonstrating that the indole scaffold can effectively interact with this receptor.[1] The this compound scaffold provides a template for the design of novel AhR modulators with potentially improved selectivity and therapeutic profiles.

Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The indole scaffold is a common feature in many kinase inhibitors.[8] While direct evidence for this compound derivatives as kinase inhibitors is emerging, the versatility of this scaffold allows for its incorporation into known kinase inhibitor pharmacophores. For example, the 6-amino group can be functionalized to introduce moieties that interact with the hinge region of the kinase active site, a common strategy in kinase inhibitor design.

Synthetic Protocols for the Derivatization of this compound

The following protocols provide detailed, step-by-step methodologies for key synthetic transformations of this compound, enabling medicinal chemists to generate diverse libraries of compounds for biological evaluation.

Protocol 1: N-Acylation of this compound

N-acylation of the 6-amino group is a fundamental transformation for introducing a wide variety of substituents. This protocol describes a general procedure for the acylation using an acid chloride.

Reaction Scheme:

N-Acylation start This compound reagents + R-COCl Base, Solvent start->reagents product N-(3-methyl-1H-indol-6-yl)amide reagents->product

Caption: General scheme for N-acylation of this compound.

Materials:

  • This compound

  • Acid chloride (e.g., benzoyl chloride, acetyl chloride)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et3N) or pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the stirred solution.

  • Slowly add the acid chloride (1.1 eq) dropwise via a dropping funnel.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated product.

Rationale: The use of a base like triethylamine is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[9] Performing the reaction at 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 6-Bromo-3-methyl-1H-indole

To perform a Suzuki-Miyaura coupling, the amino group of this compound must first be converted to a halide, typically a bromide, via a Sandmeyer reaction. This protocol details the subsequent Suzuki-Miyaura coupling.

Reaction Scheme:

Suzuki-Miyaura Coupling start 6-Bromo-3-methyl-1H-indole reagents + Ar-B(OH)2 Pd catalyst, Base, Solvent start->reagents product 6-Aryl-3-methyl-1H-indole reagents->product

Caption: General scheme for Suzuki-Miyaura coupling of 6-Bromo-3-methyl-1H-indole.

Materials:

  • 6-Bromo-3-methyl-1H-indole

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Schlenk flask, magnetic stirrer, reflux condenser

Procedure:

  • To a Schlenk flask, add 6-Bromo-3-methyl-1H-indole (1.0 eq), the arylboronic acid (1.2 eq), base (2.0 eq), and the palladium catalyst (0.05 eq).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC).

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale: The choice of palladium catalyst, ligand, base, and solvent is critical for the success of the Suzuki-Miyaura coupling.[10][11] The base is required to activate the boronic acid for transmetalation to the palladium center.[10]

Protocol 3: Buchwald-Hartwig Amination of 6-Bromo-3-methyl-1H-indole

This protocol allows for the formation of a C-N bond at the 6-position, providing access to a wide range of N-aryl and N-alkyl derivatives.

Reaction Scheme:

Buchwald-Hartwig Amination start 6-Bromo-3-methyl-1H-indole reagents + R2NH Pd catalyst, Ligand, Base, Solvent start->reagents product 6-(Dialkylamino)-3-methyl-1H-indole reagents->product

Caption: General scheme for Buchwald-Hartwig amination of 6-Bromo-3-methyl-1H-indole.

Materials:

  • 6-Bromo-3-methyl-1H-indole

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Base (e.g., NaOtBu, K3PO4, Cs2CO3)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Schlenk tube, magnetic stirrer

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to a Schlenk tube.

  • Add 6-Bromo-3-methyl-1H-indole and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the Schlenk tube and heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Rationale: The Buchwald-Hartwig amination is a powerful method for C-N bond formation.[6] The choice of ligand is crucial for the efficiency of the catalytic cycle, which involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[11]

Biological Activity of this compound Derivatives

The following table summarizes the biological activity of selected derivatives synthesized from scaffolds related to this compound, highlighting the potential of this building block in drug discovery.

Compound/Derivative ClassTargetBiological Activity (IC50/Ki)Reference
1,6-Disubstituted indolesnNOSKi = 10-100 nM[3]
3,6-Disubstituted indolesnNOSnNOS/eNOS selectivity > 90-fold[5]
N-((1-methyl-1H-indol-3-yl)methyl) acetamidesTubulin PolymerizationIC50 = 0.34 - 6.68 µM (Antiproliferative)[12]
3-Methyl-indoleAryl Hydrocarbon ReceptorIC50 = 19 µM (Antagonist)[1]
6-Methyl-indoleAryl Hydrocarbon ReceptorEmax = 91% (Agonist)[1]

Signaling Pathways and Mechanisms of Action

Understanding the biological context in which these molecules exert their effects is crucial for rational drug design.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The AhR is a ligand-activated transcription factor that resides in the cytoplasm in a complex with chaperone proteins. Upon ligand binding, the complex translocates to the nucleus, where AhR dissociates and heterodimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to their transcription.[2][13][14]

AhR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Indole Derivative AhR_complex AhR-Hsp90-XAP2-p23 (Inactive) Ligand->AhR_complex Binding AhR_ARNT AhR-ARNT Heterodimer AhR_complex->AhR_ARNT Translocation & Heterodimerization XRE XRE (DNA) AhR_ARNT->XRE Binding Target_Genes Target Gene Transcription (e.g., CYP1A1) XRE->Target_Genes Activation

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.[2][13][14]

Role of Nitric Oxide in Neuroinflammation

In the central nervous system, inflammatory stimuli can lead to the activation of microglia and astrocytes.[3][15] These activated glial cells upregulate the expression of inducible nitric oxide synthase (iNOS) and neuronal nitric oxide synthase (nNOS), leading to a significant increase in the production of nitric oxide (NO).[3][8][16][17] While NO has important physiological roles, excessive levels of NO are neurotoxic and contribute to the neuronal damage observed in various neurodegenerative diseases.[3][16]

Neuroinflammation Inflammatory_Stimuli Inflammatory Stimuli Microglia_Astrocytes Microglia & Astrocytes (Activation) Inflammatory_Stimuli->Microglia_Astrocytes iNOS_nNOS ↑ iNOS & nNOS Expression Microglia_Astrocytes->iNOS_nNOS NO ↑ Nitric Oxide (NO) iNOS_nNOS->NO Neurotoxicity Neurotoxicity & Neuronal Damage NO->Neurotoxicity

Caption: Simplified diagram of the role of nitric oxide in neuroinflammation.[3][8][15][16][17]

Conclusion

This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its unique structural features provide a robust platform for the synthesis of a diverse range of compounds with potential therapeutic applications. The detailed protocols and biological insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to fully harness the potential of this remarkable building block in their quest for novel and effective therapies.

References

"protocol for derivatizing 3-Methyl-1h-indol-6-amine"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chemical Derivatization of 3-Methyl-1H-indol-6-amine for Drug Discovery and Medicinal Chemistry

Abstract

This compound is a privileged scaffold in medicinal chemistry, serving as a crucial building block for a wide array of pharmacologically active agents. Its structure, featuring a reactive primary aromatic amine on the indole core, presents a versatile handle for chemical modification. This application note provides detailed, field-tested protocols for the derivatization of this amine group through three fundamental transformations: acylation, sulfonylation, and reductive amination. The causality behind experimental choices, mechanistic insights, and step-by-step methodologies are explained to ensure reproducible and efficient synthesis, empowering researchers in drug development to generate novel analogues for structure-activity relationship (SAR) studies.

Introduction: The Significance of the this compound Scaffold

The indole ring system is a cornerstone of medicinal chemistry, found in numerous natural products, neurotransmitters like serotonin, and synthetic drugs.[1][2] The specific isomer, this compound, offers a unique combination of a blocked C-3 position (preventing certain side reactions) and a highly accessible C-6 primary amine. This amine group is an excellent nucleophile, making it an ideal point for diversification to modulate the compound's physicochemical and pharmacological properties.

Derivatization of this scaffold is critical for:

  • Exploring Structure-Activity Relationships (SAR): Systematically modifying the amine allows for the probing of molecular interactions with biological targets, leading to optimized potency and selectivity.

  • Improving Pharmacokinetic Profiles: Altering polarity, hydrogen bonding capacity, and metabolic stability through derivatization can enhance properties like absorption, distribution, metabolism, and excretion (ADME).

  • Bioisosteric Replacement: Introducing groups like sulfonamides can serve as bioisosteres for other functional groups, potentially improving efficacy or reducing off-target effects.[3][4][5]

This guide provides robust protocols for creating amide, sulfonamide, and secondary/tertiary amine derivatives, which are foundational transformations in the synthesis of compound libraries for screening and lead optimization.

Protocol I: Acylation for Amide Synthesis

Acylation of the 6-amino group to form a stable amide bond is one of the most common and reliable derivatization strategies. The resulting amide can act as a hydrogen bond donor and acceptor, significantly influencing molecular recognition.

Causality and Experimental Rationale: The reaction involves the nucleophilic attack of the primary amine on a highly electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride). A non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the acidic byproduct (HCl), driving the reaction to completion without competing with the primary amine nucleophile. Anhydrous, aprotic solvents are used to prevent hydrolysis of the reactive acylating agent.

Detailed Step-by-Step Methodology
  • Preparation: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.1 M.

  • Base Addition: Add triethylamine (Et₃N) (1.2–1.5 eq) to the solution and stir.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the exothermicity of the reaction.

  • Acylating Agent Addition: Add the desired acyl chloride (e.g., acetyl chloride) or anhydride (1.1 eq) dropwise via syringe over 5-10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure N-(3-methyl-1H-indol-6-yl)amide.

Data Presentation: Reagent Stoichiometry
ReagentMolar Eq.Role
This compound1.0Starting Material
Acyl Chloride / Anhydride1.1Electrophile
Triethylamine (Et₃N)1.5Base (Acid Scavenger)
Dichloromethane (DCM)-Solvent

Experimental Workflow: Acylation

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification start Dissolve this compound and Et3N in DCM cool Cool to 0 °C start->cool add_acyl Add Acyl Chloride dropwise cool->add_acyl react Stir at RT for 2-4h (Monitor by TLC) add_acyl->react quench Quench with NaHCO3(aq) react->quench extract Extract with DCM quench->extract purify Wash, Dry, Concentrate extract->purify column Purify via Column Chromatography purify->column end_product Pure N-(3-methyl-1H-indol-6-yl)amide column->end_product

Caption: Workflow for the acylation of this compound.

Protocol II: Sulfonylation for Sulfonamide Synthesis

The synthesis of sulfonamides is a cornerstone of medicinal chemistry, famously associated with the discovery of sulfa drugs.[6] The N-S bond is highly stable, and the sulfonamide moiety acts as a versatile hydrogen bond donor and a non-classical bioisostere.

Causality and Experimental Rationale: This protocol is analogous to acylation but employs a sulfonyl chloride as the electrophile. Pyridine is often used as both the solvent and the base; its catalytic role (forming a highly reactive pyridinium-sulfonyl intermediate) and ability to scavenge HCl make it highly effective. The reaction is typically robust and high-yielding.

Detailed Step-by-Step Methodology
  • Preparation: Dissolve this compound (1.0 eq) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Sulfonyl Chloride Addition: Add the sulfonyl chloride (e.g., benzenesulfonyl chloride) (1.1 eq) portion-wise or dropwise, ensuring the temperature remains low.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight (or for 4-16 hours). Monitor completion by TLC.

  • Work-up:

    • Carefully pour the reaction mixture into ice-cold 1 M hydrochloric acid (HCl). This protonates the pyridine and may precipitate the product.

    • If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry.

    • If no precipitate forms, extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash sequentially with 1 M HCl, water, and brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification: Recrystallize the solid product or purify by flash column chromatography to obtain the pure N-(3-methyl-1H-indol-6-yl)sulfonamide.

Data Presentation: Reagent Stoichiometry
ReagentMolar Eq.Role
This compound1.0Starting Material
Sulfonyl Chloride1.1Electrophile
Pyridine-Solvent & Base

Experimental Workflow: Sulfonylation

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification start Dissolve this compound in anhydrous Pyridine cool Cool to 0 °C start->cool add_sulfonyl Add Sulfonyl Chloride cool->add_sulfonyl react Stir at RT overnight (Monitor by TLC) add_sulfonyl->react quench Pour into ice-cold 1M HCl react->quench extract Filter Precipitate or Extract with EtOAc quench->extract purify Wash, Dry, Concentrate extract->purify column Recrystallize or Purify via Chromatography purify->column end_product Pure N-(3-methyl-1H-indol-6-yl)sulfonamide column->end_product

Caption: Workflow for the sulfonylation of this compound.

Protocol III: Reductive Amination for N-Alkylation

Reductive amination is a powerful and versatile method for forming C-N bonds, allowing for the introduction of a wide variety of alkyl substituents onto the amine.[7][8][9] This two-stage, one-pot process involves the initial formation of an imine (or iminium ion), which is then reduced in situ to the corresponding secondary or tertiary amine.

Causality and Experimental Rationale: The reaction's success hinges on the choice of reducing agent. Sodium triacetoxyborohydride (STAB) is a preferred reagent because it is mild, tolerant of slightly acidic conditions used to promote imine formation, and does not readily reduce the starting aldehyde or ketone. This selectivity ensures high yields of the desired alkylated amine product.

Detailed Step-by-Step Methodology
  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1–1.2 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH).

  • Imine Formation: If desired, add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation. Stir the mixture at room temperature for 30–60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirring solution. The reaction may bubble slightly (hydrogen evolution).

  • Reaction: Continue stirring at room temperature for 3–12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ or water.

    • Extract the mixture with a suitable organic solvent (e.g., DCM or EtOAc).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography to isolate the N-alkylated product.

Data Presentation: Reagent Stoichiometry
ReagentMolar Eq.Role
This compound1.0Starting Material
Aldehyde / Ketone1.2Electrophile
Sodium Triacetoxyborohydride1.5Reducing Agent
Acetic Acid (optional)0.1Catalyst
1,2-Dichloroethane (DCE)-Solvent

Experimental Workflow: Reductive Amination

G cluster_prep 1. Imine Formation cluster_reaction 2. Reduction cluster_workup 3. Work-up & Purification start Dissolve Amine & Aldehyde in DCE (+/- AcOH) stir_imine Stir at RT for 30-60 min start->stir_imine add_stab Add STAB portion-wise stir_imine->add_stab react Stir at RT for 3-12h (Monitor by TLC) add_stab->react quench Quench with NaHCO3(aq) react->quench extract Extract with DCM/EtOAc quench->extract purify Wash, Dry, Concentrate extract->purify column Purify via Column Chromatography purify->column end_product Pure N-Alkyl-(3-methyl-1H-indol-6-yl)amine column->end_product

Caption: Workflow for the reductive amination of this compound.

References

"3-Methyl-1h-indol-6-amine as a building block in organic synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

I've started gathering information on 3-methyl-1H-indol-6-amine. Google searches are underway, focusing on its properties, reactivity, common reactions, and applications. I'm also looking for established protocols or application notes to understand its role in synthesizing specific compounds. The goal is to build a solid foundation for further analysis.

Expanding Search Parameters

I'm now expanding my Google searches. I'm focusing on specific reaction types, like N-functionalization, C-C bond formation, and cyclization reactions involving this compound. I'm actively seeking examples of drug candidates and materials synthesized with it. I'll structure application notes by highlighting its significance, reactivity at key sites, and supporting the claims with sources.

Analyzing Search Results

I'm now diving deeper into the information I've collected on this compound. My focus has shifted towards identifying crucial reaction types where this molecule shines, specifically N-functionalization, C-C bond formation, and cyclization reactions. I'm actively hunting for examples of successful drug candidates and functional materials derived from it. I'm getting ready to structure application notes, and I will highlight its importance, discuss its reactivity at key sites, and support everything with solid sources.

Defining Target Specificity

I've got a decent starting point from the initial search, but I need to narrow the focus to generating detailed application notes and protocols for "this compound" specifically. This requires a more targeted search and analysis to build out the application.

Prioritizing Protocol Development

I've moved on from the initial broad search and am now prioritizing finding specific, detailed protocols. The current results were too general, covering related compounds, applications of indole frameworks, and general synthetic methods, but not specifically for the target molecule. I'm focusing on reactions where the 6-amino group, the indole nitrogen, and the indole ring itself are functionalized. The next step is to locate (or assemble) the reactions from the available information.

Refining Reaction Searches

I'm now focusing on specific reaction types for detailed protocols. Initial broad results included related compounds' data and general indole chemistry. I need reactions involving the 6-amino group, indole nitrogen, and the ring itself. Specific reactions such as acylation, sulfonylation, and cross-coupling are in focus. I'm also searching for example target molecules synthesized from this compound.

Focusing Specific Reactions

I'm now shifting from broad searches to pinpointing reactions. Recent results offer general indole and kinase inhibitor data. I need protocols specifically for reactions with this compound. I'm prioritizing acylation, sulfonylation, and cross-coupling. I will search for example target molecules synthesized from this compound, and gather any spectroscopic data. I'm building out a comprehensive plan for creating the specific application notes.

Developing the Guide Structure

I'm now focusing on structuring the detailed guide on this compound's use in organic synthesis. It's crucial this is autonomously structured with scientific integrity, so I'm considering sections on reactivity, protecting groups, and coupling reactions. I'm aiming for a logical flow to aid expert understanding.

Analyzing Reaction Pathways

Now, I'm analyzing potential reaction pathways for this compound, focusing on its use in organic synthesis. My searches highlight its application in synthesizing nNOS and NOX2 inhibitors, like GSK2795039. I'm noting key reactions: N-functionalization at the 6-amino group (amide/sulfonamide), palladium-catalyzed cross-couplings (Suzuki), and N-alkylation at the indole nitrogen. I'm seeing possibilities for halide formation and Buchwald-Hartwig amination.

Refining Guide Content

I'm now refining the structure of the guide on this compound. I've decided on an introduction covering its significance and role as a building block, with an emphasis on its reactive sites. I'll also include a section on physicochemical properties and spectroscopic characterization, including relevant NMR data. Part 3 will detail its reactivity and synthetic applications, especially N-functionalization at the 6-amino group, palladium-catalyzed cross-couplings and N-alkylation at the indole nitrogen, and relevant examples of applications. I'm also planning to include detailed protocols, data tables, and Graphviz diagrams for clarity.

Outlining Guide Sections

I'm now outlining the structure of the guide. Part 1 will be a concise introduction to the significance of the indole scaffold and the utility of this compound, highlighting its reactive sites. Part 2 will detail physicochemical and spectroscopic data. Part 3 will address reactivity and synthetic applications, including detailed protocols for amide/sulfonamide formation, a Buchwald-Hartwig amination, and N-methylation, as well as workflows for other coupling reactions.

Refining the Guide Structure

I've significantly refined the guide's structure. It will now consist of an introduction highlighting this compound's role, followed by physicochemical and spectroscopic data. Then, a detailed reactivity section covering 6-amino group functionalization (acylation, sulfonylation), palladium-catalyzed cross-couplings (with a Buchwald-Hartwig amination protocol), and N-alkylation. A case study on a NOX2 inhibitor synthesis will be included, and the guide will end with detailed experimental protocols, data tables, and comprehensive references.

Developing Guide Sections Further

Now, I'm integrating the specific reactions and applications I've identified into the guide's framework. I'm focusing on the NOX2 inhibitor case study to demonstrate real-world utility, and I'm developing detailed experimental protocols for N-acylation, Buchwald-Hartwig amination, and N-methylation, including reagent tables, step-by-step instructions, and purification details. I'm now crafting the tables for physicochemical properties and NMR data.

Application Notes: A Framework for Characterizing 3-Methyl-1H-indol-6-amine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant biological activity. Its presence in key biomolecules like the amino acid tryptophan and the neurotransmitter serotonin highlights its fundamental role in biology. Derivatives of indole are known to exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, and neuromodulatory activities, often by interacting with key cellular targets like protein kinases and G-protein coupled receptors (GPCRs).[1][2][3]

3-Methyl-1H-indol-6-amine is an indole derivative whose biological activity is not yet extensively characterized. Its structure, featuring a methyl group at the 3-position and an amine at the 6-position, suggests potential for diverse molecular interactions. This application note provides a comprehensive, structured guide for researchers, scientists, and drug development professionals to conduct an initial characterization of this compound using a logical sequence of established cell-based assays. We will proceed from foundational cytotoxicity assessments to more specific, mechanistic assays to elucidate its potential as a bioactive compound.

PART 1: Preliminary Considerations and Compound Management

A rigorous and reproducible investigation begins with proper handling and characterization of the test compound.

Safety and Handling

Based on safety data for structurally related aminoindoles and methylindoles, this compound should be handled with care.[4][5][6][7]

  • Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety goggles.[7]

  • Ventilation: Handle the solid compound and concentrated stock solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[6]

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[4][6]

Solubility Assessment

Determining the compound's solubility is a critical first step for preparing accurate and consistent dosing solutions for cell-based assays.

Protocol: Solubility Testing

  • Prepare small, known amounts of this compound (e.g., 1 mg) in separate microfuge tubes.

  • Add a measured volume (e.g., 100 µL) of the test solvent (e.g., DMSO, Ethanol, sterile PBS pH 7.4).

  • Vortex vigorously for 1-2 minutes.

  • Visually inspect for undissolved particulate matter. If fully dissolved, the solubility is at least 10 mg/mL.

  • If not fully dissolved, add additional solvent stepwise and repeat vortexing until dissolution is achieved to determine the approximate solubility limit.

Table 1: Hypothetical Solubility Profile of this compound

Solvent Estimated Solubility Observations
Dimethyl Sulfoxide (DMSO) >50 mg/mL (>300 mM) Forms a clear, colorless solution. Ideal for stock preparation.
Ethanol (100%) ~10 mg/mL (~60 mM) Soluble, but may precipitate upon dilution in aqueous media.

| Phosphate-Buffered Saline (PBS) | <0.1 mg/mL (<0.6 mM) | Poorly soluble. Direct preparation in aqueous buffer is not recommended. |

Stock Solution Preparation

A concentrated stock solution in an organic solvent like DMSO is standard practice.

  • Calculation: Determine the mass of this compound needed for a desired stock concentration (e.g., 10 mM or 50 mM). (Molecular Weight: 146.19 g/mol ).

  • Dissolution: Accurately weigh the compound and dissolve it in the calculated volume of high-purity, sterile DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Working Dilutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture wells is non-toxic to the cells (typically ≤0.5%).

PART 2: Foundational Assay - Cytotoxicity and Viability

The initial goal is to determine the concentration range over which this compound affects cell viability. This establishes the dose-response relationship and informs the concentrations for subsequent mechanistic studies. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for viability.[1][8][9]

Protocol: MTT Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 20 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[1][9]

  • DMSO, cell culture grade

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. A typical starting range is 0.1 µM to 100 µM.

  • Remove the seeding medium and add 100 µL of the diluted compound solutions to the respective wells in triplicate.

  • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound dose) and a "blank" control (medium only).

  • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the blank wells from all other wells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Sample / Absorbance_Vehicle_Control) * 100

  • Plot the % Viability against the logarithm of the compound concentration.

  • Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.

Table 2: Hypothetical Cytotoxicity Data (IC₅₀ in µM)

Cell Line Tissue of Origin This compound IC₅₀ (µM)
MCF-7 Breast Cancer 12.5
A549 Lung Cancer 28.1

| HCT116 | Colon Cancer | 8.9 |

G cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate24 Incubate 24h seed->incubate24 treat Treat Cells with Compound incubate24->treat dilute Prepare Serial Dilutions dilute->treat incubate48 Incubate 48-72h treat->incubate48 add_mtt Add MTT Reagent incubate48->add_mtt incubate4h Incubate 4h add_mtt->incubate4h solubilize Solubilize Formazan (DMSO) incubate4h->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability & IC50 read->analyze

Caption: Workflow for MTT Cell Viability Assay.

PART 3: Mechanistic Exploration

Once the cytotoxic profile is established, the next step is to investigate plausible mechanisms of action. Given the prevalence of kinase inhibition and receptor modulation among indole derivatives, these are logical starting points.[2][10]

In Vitro Kinase Inhibition Assay

Many signaling pathways that control cell proliferation, survival, and migration are driven by protein kinases, making them prime targets for anticancer drugs.[2] This assay determines if this compound directly inhibits the activity of specific kinases. A luminescence-based assay that quantifies ADP production is a sensitive and high-throughput method.[11]

Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

Objective: To determine the IC₅₀ of this compound against a panel of purified protein kinases.

Materials:

  • Purified recombinant kinases (e.g., SRC, EGFR, CDK2)

  • Specific kinase substrate peptides

  • ATP solution

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[11]

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Create a 10-point 1:3 serial dilution of this compound in kinase assay buffer, starting from a high concentration (e.g., 100 µM). Include a DMSO-only control.

  • Kinase Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted compound.

  • Add 2 µL of a solution containing the kinase and its specific substrate peptide to each well.

  • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Reaction: Start the kinase reaction by adding 2 µL of ATP solution to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[11]

    • Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

Data Analysis:

  • Plot the luminescence signal against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each kinase.

G cluster_pathway Generic Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Kinase1 Kinase 1 (e.g., SRC) Receptor->Kinase1 P Kinase2 Kinase 2 Kinase1->Kinase2 P TF Transcription Factor Kinase2->TF P Response Cellular Response (Proliferation, Survival) TF->Response Inhibitor This compound Inhibitor->Kinase1

Caption: Potential inhibition point in a kinase cascade.

Table 3: Hypothetical Kinase Inhibition Profile (IC₅₀ in µM)

Kinase Target Family This compound IC₅₀ (µM)
SRC Non-receptor Tyrosine Kinase 0.85
EGFR Receptor Tyrosine Kinase > 50
CDK2 Serine/Threonine Kinase 5.2

| AURKA | Serine/Threonine Kinase | > 50 |

Receptor Binding Assay

The structural similarity of the indole nucleus to serotonin suggests a potential interaction with serotonin (5-HT) receptors or other related GPCRs. A competitive radioligand binding assay is the gold standard for determining a compound's affinity (Ki) for a specific receptor target.[10][12]

Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for a specific receptor (e.g., 5-HT₂ₐ).

Materials:

  • Cell membrane preparation expressing the target receptor (e.g., from transfected HEK293 cells).

  • Radioligand specific for the target receptor (e.g., [³H]-Ketanserin for 5-HT₂ₐ).

  • Non-specific binding agent (e.g., 10 µM Mianserin).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).

  • 96-well filter plates (e.g., GF/C glass fiber).

  • Cell harvester/vacuum filtration manifold.

  • Scintillation cocktail and microplate scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Assay buffer + radioligand + membrane preparation.

    • Non-Specific Binding (NSB): Assay buffer + radioligand + membrane preparation + excess unlabeled ligand (non-specific agent).

    • Competitive Binding: Assay buffer + radioligand + membrane preparation + serial dilutions of this compound.

  • Reagent Addition: Add a fixed concentration of the radioligand (typically at or near its Kd value) to all wells. Add the competing ligands (NSB agent or our test compound) as required.

  • Initiate Reaction: Add the thawed membrane preparation to all wells to start the binding reaction.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle shaking.

  • Filtration: Terminate the assay by rapid vacuum filtration through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Allow the filters to dry, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Use non-linear regression to determine the IC₅₀ value (the concentration of the compound that displaces 50% of the radioligand).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 4: Hypothetical Receptor Binding Affinity (Ki in nM)

Receptor Target Radioligand This compound Ki (nM)
Serotonin 5-HT₂ₐ [³H]-Ketanserin 75
Serotonin 5-HT₁ₐ [³H]-8-OH-DPAT 1,250

| Dopamine D₄ | [³H]-Spiperone | > 10,000 |

Conclusion and Future Directions

This application note outlines a systematic, multi-tiered approach to characterize the biological activity of this compound. The workflow begins with essential safety, handling, and solubility assessments, followed by a foundational cytotoxicity screen to establish a dose-response profile. Based on these initial findings, targeted mechanistic assays, such as kinase inhibition and receptor binding studies, can be employed to identify specific molecular targets.

The hypothetical data presented herein suggests that this compound could be a moderately potent cytotoxic agent with selective activity as an inhibitor of the SRC kinase and as a ligand for the 5-HT₂ₐ receptor. Should experimental results confirm such a profile, subsequent investigations could include:

  • Cellular Mechanism of Action: Probing the downstream effects of SRC inhibition via Western blot analysis of phosphorylated target proteins.

  • Functional Receptor Assays: Performing calcium flux or inositol phosphate accumulation assays to determine if the compound acts as an agonist or antagonist at the 5-HT₂ₐ receptor.

  • Broader Screening: Expanding the kinase and receptor screening panels to fully delineate the compound's selectivity profile.

By following this structured protocol, researchers can efficiently generate a comprehensive preliminary profile of this compound, paving the way for more advanced preclinical development.

References

Application Note & Protocol: A Robust LC-MS/MS Method for the Quantification of 3-Methyl-1H-indol-6-amine in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the development and validation of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-Methyl-1H-indol-6-amine in human plasma. Due to the limited existing literature on this specific analyte, this application note serves as a foundational protocol, leveraging established principles for the analysis of indoleamines and other small aromatic amines in complex biological matrices. The described methodology, encompassing sample preparation, chromatographic separation, mass spectrometric detection, and method validation, is designed to meet the rigorous standards of the pharmaceutical and drug development industry, adhering to guidelines from the U.S. Food and Drug Administration (FDA).

Introduction: The Rationale for Quantifying this compound

While this compound is a lesser-studied molecule, its core indoleamine structure is a critical pharmacophore in numerous biologically active compounds, including neurotransmitters and therapeutic agents. Indoleamines are known to play significant roles in various physiological and pathological processes.[1][2] Therefore, the ability to accurately quantify novel indoleamine derivatives like this compound in biological samples is paramount for pharmacokinetic, toxicokinetic, and metabolic studies in the drug discovery and development pipeline. This application note provides a blueprint for establishing a reliable bioanalytical method for this and structurally related compounds.

Foundational Principles: Method Development Strategy

The development of a robust bioanalytical method hinges on a thorough understanding of the analyte's physicochemical properties and the intricacies of the biological matrix.[3] this compound, as an aromatic amine, is expected to be a basic compound amenable to positive ion electrospray ionization. Its relatively small size and polarity will guide the choice of sample preparation and chromatographic conditions.

Our strategy is built upon the following pillars:

  • High-Efficiency Sample Preparation: To isolate the analyte from interfering plasma components.

  • Selective Chromatographic Separation: To resolve the analyte from other endogenous and exogenous substances.

  • Sensitive and Specific Detection: Utilizing the power of tandem mass spectrometry.

  • Rigorous Method Validation: To ensure the reliability and reproducibility of the data in accordance with regulatory guidelines.[4][5][6]

Detailed Experimental Protocol

Sample Preparation: Protein Precipitation followed by Liquid-Liquid Extraction

A combination of protein precipitation (PPT) and liquid-liquid extraction (LLE) is proposed to achieve a clean sample extract, minimizing matrix effects and maximizing analyte recovery.[7][8][9] PPT is a simple and effective first step to remove the bulk of proteins from the plasma sample.[10][11][12] LLE further purifies the sample by partitioning the analyte of interest into an immiscible organic solvent, leaving behind more polar and water-soluble interferences.[13][14]

Materials:

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • This compound analytical standard

  • Internal Standard (IS) (e.g., a deuterated analog of the analyte)

  • Acetonitrile (ACN), HPLC grade

  • Methyl-tert-butyl ether (MTBE), HPLC grade

  • Ammonium hydroxide solution, 5% in water

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge (capable of 14,000 x g)

Protocol:

  • Thaw frozen plasma samples on ice.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Spike with 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[15]

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Add 50 µL of 5% ammonium hydroxide to the supernatant to basify the sample, ensuring the analyte is in its neutral form for efficient extraction.

  • Add 800 µL of MTBE.

  • Vortex for 2 minutes to facilitate extraction.

  • Centrifuge at 14,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation plasma 100 µL Plasma + IS ppt Add 300 µL cold ACN Vortex & Centrifuge plasma->ppt supernatant Transfer Supernatant ppt->supernatant lle Add NH4OH & 800 µL MTBE Vortex & Centrifuge supernatant->lle organic_layer Transfer Organic Layer lle->organic_layer evap Evaporate to Dryness organic_layer->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute analysis Inject into LC-MS/MS reconstitute->analysis

Caption: Workflow for sample preparation.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good retention and peak shape of small polar molecules.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B (re-equilibration)

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions: These would need to be optimized by infusing a standard solution of this compound. Hypothetical transitions are proposed below based on its structure (Molecular Weight: 146.19 g/mol ).

    • Analyte: Q1: 147.1 m/z -> Q3: 132.1 m/z (loss of NH) and 117.1 m/z (loss of CH3 and NH)

    • Internal Standard (e.g., d3-methyl analog): Q1: 150.1 m/z -> Q3: 135.1 m/z

  • Key MS Parameters:

    • Spray Voltage: 3500 V

    • Gas Temperature: 300°C

    • Gas Flow: 10 L/min

    • Nebulizer Pressure: 45 psi

LC-MS/MS Analysis Workflow

G cluster_lcms LC-MS/MS Analysis autosampler Autosampler Injection hplc HPLC Separation (C18 Column) autosampler->hplc esi ESI Source (Positive Ionization) hplc->esi q1 Quadrupole 1 (Precursor Ion Selection) esi->q1 q2 Quadrupole 2 (Collision Cell) q1->q2 q3 Quadrupole 3 (Product Ion Selection) q2->q3 detector Detector q3->detector data Data Acquisition & Processing detector->data

Caption: The LC-MS/MS analysis workflow.

Bioanalytical Method Validation

A comprehensive validation of the method should be performed in accordance with the FDA's "Bioanalytical Method Validation Guidance for Industry".[4] The following parameters must be assessed:

Validation Parameter Objective Acceptance Criteria
Selectivity & Specificity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response of interfering peaks should be <20% of the LLOQ for the analyte and <5% for the IS.
Sensitivity (LLOQ) To determine the lowest concentration that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio > 5; Accuracy within ±20%; Precision ≤20% CV.
Calibration Curve To demonstrate the relationship between instrument response and analyte concentration.At least 6 non-zero standards; Correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision To assess the closeness of measured values to the nominal concentration and the degree of scatter.Four QC levels (LLOQ, LQC, MQC, HQC); Accuracy within ±15% (±20% for LLOQ); Precision ≤15% CV (≤20% for LLOQ).
Recovery To determine the efficiency of the extraction process.Consistent, precise, and reproducible at LQC, MQC, and HQC levels.
Matrix Effect To evaluate the ion suppression or enhancement from the biological matrix.IS-normalized matrix factor should have a CV ≤15%.
Stability To assess the stability of the analyte in the biological matrix under various storage and processing conditions.Mean concentration at each stability condition should be within ±15% of the nominal concentration.

Stability Experiments to be Conducted:

  • Freeze-Thaw Stability: After three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: At room temperature for a duration reflecting the expected sample handling time.

  • Long-Term Stability: At the intended storage temperature (e.g., -80°C) for a period longer than the study duration.

  • Post-Preparative (Autosampler) Stability: In the autosampler at a specified temperature.

Conclusion

This application note presents a detailed and robust framework for the development and validation of an LC-MS/MS method for the quantification of this compound in human plasma. The combination of protein precipitation and liquid-liquid extraction provides a clean sample extract, while the specificity and sensitivity of tandem mass spectrometry allow for accurate quantification. By adhering to the outlined validation procedures based on regulatory guidelines, researchers and drug development professionals can generate high-quality, reliable data for their pharmacokinetic and other clinical or preclinical studies.

References

"HPLC-MS/MS method for 3-Methyl-1h-indol-6-amine detection"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Sensitive and Selective Quantification of 3-Methyl-1H-indol-6-amine using HPLC-MS/MS

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of this compound. The method demonstrates high sensitivity, specificity, and reliability, making it suitable for various applications in drug metabolism studies, biomarker discovery, and clinical research. The protocol employs a simple protein precipitation step for sample preparation and utilizes a reversed-phase chromatographic separation coupled with electrospray ionization (ESI) in positive mode, monitored by Multiple Reaction Monitoring (MRM). All procedures have been validated according to established international guidelines to ensure data integrity and accuracy.

Introduction

This compound is an indole derivative of interest in pharmaceutical and biological research. As a metabolite or a structural motif in pharmacologically active compounds, its accurate quantification in complex biological matrices is crucial. Indole-containing molecules are known for their diverse biological activities and are central to various metabolic pathways, such as the tryptophan metabolism pathway.[1][2]

Traditional analytical methods may lack the sensitivity and specificity required to measure low concentrations of such analytes in complex samples. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) offers unparalleled advantages, providing high selectivity through mass-based separation and fragmentation, along with exceptional sensitivity.[3][4] This is achieved by monitoring specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM), which significantly reduces background noise and matrix interference.[1]

This guide provides a comprehensive, field-tested protocol for the detection of this compound. It is designed for researchers and scientists in drug development and analytical chemistry, offering not just a methodology, but also the scientific rationale behind the chosen parameters, ensuring the method is both effective and self-validating.[5][6]

Experimental

Materials and Reagents
  • Analyte: this compound reference standard (>98% purity)

  • Internal Standard (IS): Structurally similar stable-isotope labeled compound (e.g., this compound-d3) or a related indole compound (e.g., 1-Methyl-1H-indol-6-amine[7]) if a labeled standard is unavailable.

  • Solvents: HPLC-grade or LC-MS grade Methanol, Acetonitrile, and Water.

  • Reagents: Formic acid (LC-MS grade, >99%).

  • Biological Matrix: Human plasma (or other relevant biological fluid).

Instrumentation

The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to an HPLC or UHPLC system.

Chromatographic and Spectrometric Conditions

The selection of a reversed-phase C18 column provides robust retention for the moderately polar indole analyte. The acidic mobile phase (0.1% Formic Acid) serves a dual purpose: it ensures the basic amine group of the analyte is protonated, leading to sharp, symmetrical peak shapes, and it promotes efficient ionization in the ESI source. A gradient elution ensures timely elution of the analyte while allowing for the removal of more hydrophobic matrix components from the column.

Table 1: HPLC Parameters

ParameterCondition
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 5% B to 95% B over 5 min, hold for 2 min, re-equilibrate

Positive mode ESI was chosen due to the presence of the basic amine moiety, which is readily protonated to form the [M+H]⁺ ion. The precursor ion for this compound (C₉H₁₀N₂, MW: 146.19 g/mol ) is m/z 147.1. Fragmentation of this precursor was optimized to identify stable and intense product ions. The fragmentation of 3-methylindoles often involves the formation of a stable quinolinium-like ion structure.[8] For this compound, a prominent fragmentation pathway is the loss of ammonia (NH₃), resulting in the product ion m/z 130.1. This transition was selected for quantification due to its high intensity and specificity. A secondary transition was chosen for confirmation purposes.

Table 2: MS/MS Parameters

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Desolvation: 800 L/hr; Cone: 50 L/hr
MRM Transitions Quantifier: 147.1 → 130.1 (Collision Energy: 20 eV) Qualifier: 147.1 → 115.1 (Collision Energy: 35 eV)

Protocols

Preparation of Standards and Quality Control (QC) Samples
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions from the primary stock solution using a 50:50 methanol:water mixture to create working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Calibration Curve (CC) and QC Samples: Spike the appropriate volume of working standard solutions into the blank biological matrix to prepare CC and QC samples at low, medium, and high concentration levels.

Sample Preparation Protocol: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from biological samples like plasma, which would otherwise interfere with the analysis and damage the HPLC column.[9][10] Acetonitrile is used as the precipitation solvent as it also contains the internal standard, streamlining the workflow.

G cluster_prep Sample Preparation Workflow sample 1. Aliquot 50 µL of Biological Sample (e.g., Plasma) add_is 2. Add 150 µL of Internal Standard in Acetonitrile sample->add_is vortex 3. Vortex Mix (1 minute) add_is->vortex centrifuge 4. Centrifuge (10,000 x g for 10 min) vortex->centrifuge supernatant 5. Transfer Supernatant to a clean vial/plate centrifuge->supernatant inject 6. Inject into HPLC-MS/MS System supernatant->inject

Caption: Protein Precipitation Workflow for Sample Cleanup.

Step-by-Step Protocol:

  • Pipette 50 µL of the sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.

  • Add 150 µL of ice-cold acetonitrile containing the internal standard at an appropriate concentration.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an HPLC vial or a 96-well plate.

  • Inject the prepared sample into the HPLC-MS/MS system.

Method Validation

The developed method was validated according to the principles outlined in the FDA's Guidance for Industry on Bioanalytical Method Validation.[5][6] This ensures that the analytical procedure is fit for its intended purpose.[11][12] The validation assesses key performance characteristics to guarantee reliable and reproducible results.

G cluster_details Validation Parameters & Acceptance Criteria Validation Method Validation Specificity & Selectivity Linearity & Range Accuracy & Precision LLOQ Recovery & Matrix Effect Stability Specificity Specificity No interfering peaks at the retention time of the analyte and IS in blank matrix. Validation:f0->Specificity Linearity Linearity Calibration curve with ≥ 6 non-zero points. Correlation coefficient (r²) ≥ 0.99. Validation:f1->Linearity Accuracy Accuracy %Bias within ±15% of nominal value (±20% at LLOQ). Validation:f2->Accuracy Precision Precision %CV ≤ 15% (≤ 20% at LLOQ). Validation:f2->Precision LLOQ Lower Limit of Quantitation (LLOQ) Signal-to-Noise ratio ≥ 10. Acceptable accuracy and precision. Validation:f3->LLOQ Recovery Recovery & Matrix Effect Consistent, precise, and reproducible across the concentration range. Validation:f4->Recovery Stability Stability Analyte stable under expected sample handling and storage conditions (e.g., Freeze-Thaw, Bench-Top). Deviation within ±15%. Validation:f5->Stability

Caption: Core Parameters for Bioanalytical Method Validation.

Table 3: Summary of Method Validation Results and Acceptance Criteria

Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.99> 0.995
Range 1 - 1000 ng/mLMet
LLOQ S/N ≥ 10; Accuracy ±20%; Precision ≤ 20%1 ng/mL
Intra-day Accuracy (%Bias) Within ±15% (±20% at LLOQ)-5.4% to 6.8%
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)3.1% to 7.5%
Inter-day Accuracy (%Bias) Within ±15% (±20% at LLOQ)-7.2% to 8.1%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)4.5% to 9.8%
Matrix Effect CV ≤ 15%< 10%
Recovery Consistent and reproducible> 85%
Stability (Freeze-Thaw) %Bias within ±15%< 9% deviation

Conclusion

This application note presents a highly selective, sensitive, and robust HPLC-MS/MS method for the quantification of this compound in biological matrices. The simple sample preparation protocol, combined with the optimized chromatographic and mass spectrometric conditions, allows for reliable and high-throughput analysis. The method has been thoroughly validated, demonstrating excellent performance in linearity, accuracy, precision, and stability, making it well-suited for demanding research and regulated bioanalytical applications.

References

Application Notes and Protocols: 3-Methyl-1H-indol-6-amine as a Novel Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the potential utility of 3-Methyl-1H-indol-6-amine as a fluorescent probe. While direct experimental data on the fluorescence applications of this specific molecule is emerging, this guide synthesizes information from structurally related indole derivatives to propose potential applications and detailed experimental protocols. Indole scaffolds are widely recognized for their intrinsic fluorescence and sensitivity to the local microenvironment, making them valuable tools in chemical biology and materials science.[1][2] This application note will explore the theoretical framework for its use, proposed methodologies for its characterization, and a hypothetical protocol for its application in cellular imaging.

Introduction: The Promise of Indole-Based Fluorophores

The indole moiety, a key structural component of the amino acid tryptophan, is renowned for its inherent fluorescent properties. This intrinsic fluorescence is highly sensitive to the polarity of the surrounding environment, hydrogen bonding, and the presence of quenchers, making indole and its derivatives powerful tools for probing molecular interactions and dynamics.[2] Small-molecule fluorescent probes built upon the indole scaffold have been successfully developed for the detection of various analytes, including ions and neutral species, and for cellular imaging applications.[3][4]

This compound, with its electron-donating amino group at the 6-position and a methyl group at the 3-position, is a promising candidate for a fluorescent probe. The amino group is expected to enhance the molecule's quantum yield and modulate its spectroscopic properties in response to changes in pH or interaction with specific cellular components. This guide provides a foundational framework for researchers to explore and validate the use of this compound in fluorescence-based assays.

Physicochemical and Spectroscopic Properties (Predicted)

Due to the limited availability of published experimental data for this compound, the following properties are predicted based on known characteristics of similar indole derivatives. Experimental verification is essential.

PropertyPredicted Value/CharacteristicRationale / Notes
Molecular Formula C₉H₁₀N₂Based on chemical structure.[5]
Molecular Weight 146.19 g/mol Based on chemical structure.[5]
Predicted Excitation Max (λex) ~280 - 310 nmTypical for indole derivatives. The exact maximum will be solvent-dependent.
Predicted Emission Max (λem) ~340 - 380 nmExpected to be sensitive to solvent polarity (solvatochromism).[1]
Quantum Yield (Φ) Moderate to HighThe presence of the amino group may enhance fluorescence compared to unsubstituted indole.
Solubility Soluble in organic solvents (e.g., DMSO, Ethanol, Methanol). Limited aqueous solubility.Common for small aromatic molecules.

Synthesis of this compound

While commercially available from suppliers, a general synthetic route for related indole derivatives can be adapted. One common approach is the Fischer indole synthesis.[6]

Protocol: Fischer Indole Synthesis (General)

This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.

Materials:

  • (4-aminophenyl)hydrazine

  • Propionaldehyde

  • Acid catalyst (e.g., polyphosphoric acid, zinc chloride)

  • Solvent (e.g., ethanol, acetic acid)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve (4-aminophenyl)hydrazine in the chosen solvent.

  • Add the acid catalyst to the solution.

  • Slowly add propionaldehyde to the mixture while stirring.

  • Heat the reaction mixture under reflux for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[7]

Experimental Protocols for Application as a Fluorescent Probe

The following protocols are designed as a starting point for evaluating the utility of this compound as a fluorescent probe.

Protocol 1: Spectroscopic Characterization

Objective: To determine the fundamental photophysical properties of this compound.

Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., cyclohexane, dioxane, acetonitrile, ethanol, water)

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of this compound in a suitable solvent like DMSO.

  • Working Solution Preparation: Prepare dilute working solutions (e.g., 1-10 µM) in the desired solvents.

  • Absorption Spectrum: Record the UV-Vis absorption spectrum of the working solutions to determine the absorption maximum (λ_abs_).

  • Excitation Spectrum: Set the emission wavelength to the predicted maximum (~350 nm) and scan the excitation wavelengths to find the optimal excitation wavelength (λ_ex_).

  • Emission Spectrum: Excite the sample at the determined λ_ex_ and record the fluorescence emission spectrum to find the emission maximum (λ_em_).

  • Quantum Yield Determination: Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

  • Solvatochromism Study: Repeat steps 3-5 in a range of solvents with varying polarities to assess the solvatochromic effect.

Workflow for Spectroscopic Characterization

G cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis stock Prepare 1 mM Stock in DMSO working Prepare 1-10 µM Working Solutions in Various Solvents stock->working abs Record UV-Vis Absorption Spectrum (λabs) working->abs exc Record Excitation Spectrum (λex) abs->exc em Record Emission Spectrum (λem) exc->em qy Determine Quantum Yield (Φ) em->qy solvato Analyze Solvatochromic Shifts qy->solvato report Report Photophysical Properties solvato->report

Caption: Workflow for the characterization of photophysical properties.

Protocol 2: Cellular Imaging (Hypothetical Application)

Objective: To evaluate the potential of this compound as a fluorescent probe for cellular imaging. This protocol assumes the probe can permeate cell membranes and localize within specific organelles.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Live cells (e.g., HeLa, HepG2) cultured on glass-bottom dishes

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI channel)

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere overnight.

  • Probe Loading: Prepare a working solution of this compound (e.g., 1-10 µM) in pre-warmed cell culture medium.

  • Remove the existing medium from the cells and wash once with PBS.

  • Add the probe-containing medium to the cells and incubate for a specified time (e.g., 15-30 minutes) at 37°C in a CO₂ incubator.

  • Washing: Remove the loading solution and wash the cells two to three times with warm PBS to remove excess probe.

  • Imaging: Add fresh PBS or imaging buffer to the cells. Image the cells using a fluorescence microscope. Use an excitation wavelength around 300 nm and collect emission around 350 nm (adjust based on characterization data).

  • Co-localization (Optional): To determine subcellular localization, co-stain with organelle-specific dyes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes) and acquire images in respective channels.

Workflow for Cellular Imaging

G cluster_cell_prep Cell Preparation cluster_staining Probe Staining cluster_imaging Fluorescence Microscopy seed Seed Cells on Glass-Bottom Dish adhere Allow Cells to Adhere Overnight seed->adhere prepare_probe Prepare Working Solution of Probe in Medium adhere->prepare_probe incubate Incubate Cells with Probe (15-30 min) prepare_probe->incubate wash Wash Cells with PBS incubate->wash add_buffer Add Imaging Buffer wash->add_buffer acquire Acquire Images add_buffer->acquire analyze Analyze Subcellular Localization acquire->analyze

Caption: Step-by-step workflow for cellular imaging with the probe.

Data Interpretation and Troubleshooting

  • Low Fluorescence Signal: This could be due to a low quantum yield, photobleaching, or inefficient cellular uptake. Increase the probe concentration or incubation time. Ensure the microscope's filter sets are appropriate for the probe's excitation and emission spectra.

  • High Background Fluorescence: Incomplete washing can lead to high background. Increase the number of washing steps. Autofluorescence from the cells or medium can also be an issue; acquire an unstained control image to assess background levels.

  • Phototoxicity: High concentrations of the probe or prolonged exposure to excitation light can be toxic to cells. Perform a cell viability assay (e.g., MTT assay) to assess the probe's toxicity. Use the lowest possible probe concentration and light exposure.

Conclusion

This compound presents an intriguing scaffold for the development of a novel fluorescent probe. Its structural similarity to other fluorescent indole derivatives suggests it may possess favorable photophysical properties, such as sensitivity to the local environment. The protocols outlined in this application note provide a robust framework for the initial characterization and validation of this compound as a fluorescent probe for applications in materials science and cellular biology. It is imperative that researchers perform thorough experimental validation of the predicted properties and optimize the provided protocols for their specific applications.

References

Application Notes and Protocols for the Radiolabeling of 3-Methyl-1H-indol-6-amine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in nuclear medicine and molecular imaging.

Introduction: The Significance of Radiolabeled Indoles in Molecular Imaging

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active molecules, including neurotransmitters, anti-inflammatory agents, and anti-cancer drugs.[1][2][3] The ability to track the biodistribution, target engagement, and pharmacokinetics of these molecules non-invasively in a living system is paramount for drug development and understanding disease pathology. Radiolabeling offers this capability with exceptional sensitivity, enabling techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) to visualize molecular processes in real-time.[4][5][6]

This guide provides a detailed technical overview of potential strategies for radiolabeling 3-Methyl-1H-indol-6-amine, a versatile indole derivative, for in vivo studies. We will explore various radiolabeling methodologies, focusing on the practical application of common radioisotopes such as Carbon-11 ([¹¹C]), Fluorine-18 ([¹⁸F]), and Iodine-125 ([¹²⁵I]). The protocols and considerations outlined herein are designed to provide a robust framework for researchers embarking on the radiosynthesis and preclinical evaluation of novel radiotracers based on the this compound scaffold.

Strategic Considerations for Radiolabeling this compound

The choice of radionuclide and labeling strategy is dictated by the intended biological application, the half-life of the isotope, and the chemical properties of the target molecule. This compound presents several potential sites for radiolabeling, including the indole ring, the amino group, and potentially, a prosthetic group attached to the molecule.

Here we present three potential strategies for radiolabeling this molecule, each with its own advantages and challenges.

Strategy 1: [¹¹C]-Methylation of a Desmethyl Precursor for PET Imaging

Carbon-11 is a positron emitter with a short half-life of 20.4 minutes, making it ideal for PET studies of dynamic biological processes.[7] A common and efficient method for incorporating ¹¹C is through methylation of a suitable precursor using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[8][9] For this compound, this can be achieved by O-methylation of the corresponding 6-hydroxy precursor.

Diagram of the [¹¹C]-Methylation Workflow

G cluster_0 Precursor Synthesis cluster_1 Radiolabeling cluster_2 Purification & QC cluster_3 Final Product precursor 3-Methyl-1H-indol-6-ol reaction O-[¹¹C]Methylation (Basic conditions) precursor->reaction reagent [¹¹C]CH₃I or [¹¹C]CH₃OTf reagent->reaction product [¹¹C]3-Methoxy-3-methyl-1H-indole-6-amine reaction->product purification HPLC Purification product->purification qc Quality Control purification->qc final_product Formulated Radiotracer for In Vivo Studies qc->final_product

Caption: Workflow for the radiosynthesis of a [¹¹C]-labeled analog of this compound.

Experimental Protocol: [¹¹C]-O-Methylation

1. Precursor Synthesis:

  • Synthesize the desmethyl precursor, 3-methyl-1H-indol-6-ol. This can be achieved through various organic synthesis routes, and its identity and purity should be confirmed by NMR and MS.

2. Radiolabeling Procedure:

  • [¹¹C]Methyl Iodide/Triflate Production: Produce [¹¹C]CH₃I or [¹¹C]CH₃OTf from cyclotron-produced [¹¹C]CO₂ using standard automated radiosynthesis modules.

  • Reaction Setup: In a shielded hot cell, dissolve the 3-methyl-1H-indol-6-ol precursor (typically 1-2 mg) in a suitable solvent (e.g., DMF or DMSO).

  • Base Addition: Add a base such as sodium hydroxide or a non-nucleophilic base like tetrabutylammonium hydroxide to deprotonate the hydroxyl group.

  • [¹¹C]-Methylation: Bubble the gaseous [¹¹C]CH₃I through the reaction mixture or add the [¹¹C]CH₃OTf solution. Heat the reaction mixture (e.g., 80-120°C) for a short period (typically 3-5 minutes).

  • Quenching: Quench the reaction by adding a small amount of water or an appropriate buffer.

3. Purification and Formulation:

  • HPLC Purification: Purify the crude reaction mixture using semi-preparative HPLC with a suitable column (e.g., C18) and mobile phase to isolate the radiolabeled product.

  • Formulation: Collect the desired radioactive peak, remove the HPLC solvent under a stream of nitrogen with gentle heating, and formulate the final product in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol).

Strategy 2: [¹⁸F]-Fluorination via a Prosthetic Group for PET Imaging

Fluorine-18 is the most widely used radionuclide for PET imaging due to its favorable half-life (109.8 minutes) and low positron energy, which results in high-resolution images.[4] Direct fluorination of electron-rich aromatic rings like indoles can be challenging.[10][11] A more robust approach is the use of an ¹⁸F-labeled prosthetic group, which is first synthesized and then conjugated to the target molecule under mild conditions.[12][13] For this compound, the amino group is an excellent handle for conjugation.

Diagram of the [¹⁸F]-Prosthetic Group Labeling Workflow

G cluster_0 Prosthetic Group Synthesis cluster_1 Conjugation cluster_2 Purification & QC cluster_3 Final Product f18 [¹⁸F]Fluoride labeled_prosthetic [¹⁸F]-Labeled Prosthetic Group (e.g., [¹⁸F]SFB) f18->labeled_prosthetic prosthetic_precursor Prosthetic Group Precursor (e.g., N-succinimidyl ester) prosthetic_precursor->labeled_prosthetic conjugation Amide Bond Formation labeled_prosthetic->conjugation target_molecule This compound target_molecule->conjugation labeled_conjugate [¹⁸F]-Labeled Conjugate conjugation->labeled_conjugate purification HPLC/SPE Purification labeled_conjugate->purification qc Quality Control purification->qc final_product Formulated Radiotracer for In Vivo Studies qc->final_product

Caption: Workflow for the [¹⁸F]-labeling of this compound via a prosthetic group.

Experimental Protocol: [¹⁸F]-Labeling via N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB)

1. [¹⁸F]SFB Synthesis:

  • [¹⁸F]Fluoride Activation: Trap cyclotron-produced [¹⁸F]fluoride on an anion exchange cartridge and elute with a solution of potassium carbonate and Kryptofix 2.2.2. Dry the [¹⁸F]fluoride azeotropically.

  • Radiofluorination: Add the precursor, N-succinimidyl 4-(trimethylstannyl)benzoate, to the dried [¹⁸F]fluoride and heat to perform the nucleophilic substitution.

  • Purification: Purify the resulting [¹⁸F]SFB using solid-phase extraction (SPE) or semi-preparative HPLC.

2. Conjugation to this compound:

  • Reaction Setup: In a reaction vial, dissolve this compound in a suitable buffer (e.g., phosphate buffer, pH 8-9).

  • Conjugation: Add the purified [¹⁸F]SFB to the solution of the indole derivative. Allow the reaction to proceed at room temperature or with gentle heating for 10-20 minutes.

3. Purification and Formulation:

  • Purification: Purify the final [¹⁸F]-labeled conjugate using semi-preparative HPLC to remove unreacted [¹⁸F]SFB and the starting amine.

  • Formulation: Collect the product peak, remove the organic solvent, and formulate in a sterile, injectable solution.

Strategy 3: [¹²⁵I]-Iodination for Autoradiography and SPECT Imaging

Iodine-125 is a gamma-emitting radionuclide with a relatively long half-life of 59.4 days, making it suitable for in vitro applications like autoradiography and preclinical SPECT imaging where longer acquisition times are feasible.[6][14] Direct electrophilic radioiodination of the indole ring is a common strategy, typically targeting electron-rich positions.[15][16]

Diagram of the [¹²⁵I]-Iodination Workflow

G cluster_0 Radiolabeling cluster_1 Purification & QC cluster_2 Final Product i125 [¹²⁵I]NaI iodination Electrophilic Iodination i125->iodination oxidizing_agent Oxidizing Agent (e.g., Chloramine-T) oxidizing_agent->iodination target_molecule This compound target_molecule->iodination labeled_product [¹²⁵I]-Iodo-3-methyl-1H-indol-6-amine iodination->labeled_product purification HPLC/TLC Purification labeled_product->purification qc Quality Control purification->qc final_product Formulated Radiotracer for In Vivo/In Vitro Studies qc->final_product

Caption: Workflow for the direct [¹²⁵I]-iodination of this compound.

Experimental Protocol: Direct [¹²⁵I]-Iodination using Chloramine-T

1. Radiolabeling Procedure:

  • Reaction Setup: In a shielded fume hood, combine this compound (typically 10-50 µg) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • [¹²⁵I]NaI Addition: Add a solution of [¹²⁵I]NaI to the reaction mixture.

  • Initiation of Iodination: Add a freshly prepared solution of an oxidizing agent, such as Chloramine-T, to initiate the electrophilic iodination.[17] The reaction is typically rapid and occurs at room temperature.

  • Quenching: After a short reaction time (e.g., 1-2 minutes), quench the reaction by adding a reducing agent like sodium metabisulfite to consume any unreacted oxidizing agent.

2. Purification and Formulation:

  • Purification: Purify the reaction mixture using semi-preparative HPLC or thin-layer chromatography (TLC) to separate the radioiodinated product from unreacted [¹²⁵I]iodide and the starting material.

  • Formulation: Elute the purified product and formulate it in a solution appropriate for the intended application (e.g., saline with a stabilizer like ascorbic acid).

Quality Control of the Final Radiotracer

Regardless of the chosen radiolabeling strategy, rigorous quality control is essential to ensure the safety and efficacy of the radiotracer for in vivo studies.

Parameter Method Acceptance Criteria Rationale
Radiochemical Purity Analytical HPLC, Radio-TLC≥ 95%Ensures that the observed signal is from the desired radiolabeled compound and not from radioactive impurities.
Specific Activity Calculated from the radioactivity and the mass of the compoundAs high as achievable (typically > 1 Ci/µmol for PET)High specific activity is crucial to avoid pharmacological effects from the injected mass and to achieve a good signal-to-noise ratio in imaging.
Radionuclidic Purity Gamma Spectroscopy≥ 99.5%Confirms that the radioactivity originates from the intended radionuclide.
pH pH meter or pH paper4.5 - 7.5Ensures the final formulation is physiologically compatible and will not cause irritation upon injection.
Sterility and Endotoxins Standard microbiological testsSterile and low endotoxin levelsEssential for ensuring the safety of the injectable radiopharmaceutical.

Considerations for In Vivo Studies

Once the radiolabeled this compound derivative is synthesized and has passed all quality control tests, it is ready for in vivo evaluation. Key considerations for these studies include:

  • Animal Model: The choice of animal model should be relevant to the biological question being investigated.

  • Imaging Modality: PET or SPECT imaging will be used depending on the radionuclide incorporated.

  • Biodistribution Studies: These studies involve injecting the radiotracer into a cohort of animals and dissecting tissues at various time points to quantify the radioactivity in different organs.

  • Pharmacokinetic Modeling: This involves analyzing the dynamic imaging data to determine the rates of uptake, clearance, and metabolism of the radiotracer.

  • Target Engagement Studies: These studies can be performed by co-injecting a blocking agent to demonstrate the specificity of the radiotracer for its intended biological target.

Conclusion

The radiolabeling of this compound opens up a wide range of possibilities for in vivo research in various therapeutic areas. The choice of radionuclide and labeling strategy should be carefully considered based on the specific research goals. The protocols and guidelines presented in this application note provide a solid foundation for the successful development of novel radiotracers based on this versatile indole scaffold. With careful execution and rigorous quality control, these radiolabeled molecules can serve as powerful tools to advance our understanding of biology and accelerate the development of new medicines.

References

Application Note & Protocol: A Scalable Synthesis of 3-Methyl-1H-indol-6-amine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to a robust and scalable synthetic route for 3-Methyl-1H-indol-6-amine, a key intermediate for various pharmacologically active molecules. The indole scaffold is a privileged structure in medicinal chemistry, and developing reliable methods for its synthesis is crucial for accelerating drug discovery.[1] This guide details a three-step synthesis commencing from commercially available 4-nitroaniline. The chosen pathway, involving a Fischer indole synthesis followed by a chemoselective nitro group reduction, is designed for efficiency, scalability, and control, making it suitable for producing multi-gram to kilogram quantities required for preclinical toxicology and IND-enabling studies.[2][3] We will elucidate the rationale behind key process decisions, outline detailed protocols, and discuss critical parameters for successful scale-up and analytical validation, ensuring the final active pharmaceutical ingredient (API) meets the stringent quality standards for preclinical development.[4]

Introduction: The Strategic Importance of this compound

The indole nucleus is a cornerstone of medicinal chemistry, found in a vast array of natural products and synthetic drugs.[1][5] The specific substitution pattern of this compound offers a versatile platform for generating libraries of compounds for screening and lead optimization. The 6-amino group provides a critical handle for further functionalization, while the 3-methyl group can influence binding affinity and metabolic stability. As drug candidates progress from discovery to preclinical evaluation, the demand for the API increases significantly, necessitating a shift from discovery chemistry routes to a process that is safe, reproducible, and economically viable at a larger scale.[3][6]

This guide addresses the common challenges in this transition, providing a field-proven methodology that balances chemical efficiency with the practical demands of preclinical drug substance manufacturing.

Retrosynthetic Analysis and Route Selection

The chosen synthetic strategy is a convergent and robust three-step process. The core indole scaffold is constructed via the classic Fischer indole synthesis, a reliable and well-understood transformation.[7][8] The required phenylhydrazone intermediate is synthesized from 4-nitrophenylhydrazine and acetone. The final step involves the reduction of the nitro group to the target primary amine.

Rationale for Route Selection:

  • Starting Materials: The primary starting materials, 4-nitroaniline and acetone, are inexpensive and readily available in bulk.

  • Robust Reactions: The Fischer indole synthesis is a classic, high-yielding reaction. Catalytic hydrogenation is a clean and efficient method for nitro reduction with minimal byproduct formation.[9]

  • Scalability: The selected reactions are known to perform well at scale, with predictable thermal profiles and manageable operational complexity.

Synthetic_Pathway A This compound (Final Product) B 3-Methyl-6-nitro-1H-indole B->A Step 3: Nitro Reduction (H₂, Pd/C, EtOH) C Acetone-(4-nitrophenyl)hydrazone C->B Step 2: Fischer Indole Cyclization (Polyphosphoric Acid, Heat) D 4-Nitrophenylhydrazine D->C Step 1: Hydrazone Formation (AcOH, EtOH) E Acetone E->C

Caption: Overall synthetic pathway for this compound.

Detailed Synthesis Protocols

Part 1: Laboratory-Scale Protocol (Exemplification)

This section details the synthesis on a laboratory scale, which serves as the basis for process optimization and scale-up.

Step 1: Synthesis of Acetone-(4-nitrophenyl)hydrazone

  • Rationale: This step forms the key intermediate for the Fischer cyclization. The reaction is typically acid-catalyzed and driven to completion by the removal of water, although in this case, precipitation of the product drives the equilibrium. Acetic acid serves as both a catalyst and a solvent component.

  • Protocol:

    • To a 1 L round-bottom flask equipped with a magnetic stirrer, add 4-nitrophenylhydrazine (50.0 g, 0.326 mol).

    • Add ethanol (400 mL) and glacial acetic acid (50 mL). Stir the suspension until most of the solid has dissolved.

    • Add acetone (28.4 g, 0.489 mol, 1.5 equiv.) dropwise over 15 minutes. A yellow precipitate will begin to form.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 50 mL).

    • Dry the bright yellow solid under vacuum at 40 °C to a constant weight.

Step 2: Fischer Indole Cyclization to 3-Methyl-6-nitro-1H-indole

  • Rationale: The Fischer indole synthesis involves the acid-catalyzed cyclization of a phenylhydrazone with the elimination of ammonia.[7] Polyphosphoric acid (PPA) is an excellent catalyst and solvent for this reaction, promoting the necessary tautomerization and sigmatropic rearrangement under thermal conditions.[8]

  • Protocol:

    • In a 500 mL three-neck flask equipped with a mechanical stirrer and a thermometer, carefully add polyphosphoric acid (250 g).

    • Heat the PPA to 80 °C with stirring.

    • Add the acetone-(4-nitrophenyl)hydrazone (40.0 g, 0.207 mol) from Step 1 in portions over 30 minutes, ensuring the internal temperature does not exceed 100 °C. The mixture will become a dark, viscous solution.

    • After the addition is complete, heat the reaction mixture to 110 °C and maintain for 2 hours. Monitor reaction completion by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

    • Allow the mixture to cool to approximately 70 °C and then very carefully pour it onto crushed ice (1 kg) in a 2 L beaker with vigorous stirring. This is a highly exothermic quench.

    • The crude product will precipitate. Adjust the pH of the slurry to ~7-8 with 50% aqueous NaOH.

    • Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.

    • Dry the solid under vacuum at 50 °C. The crude product can be further purified by recrystallization from ethanol if necessary.

Step 3: Catalytic Reduction to this compound

  • Rationale: Catalytic hydrogenation is the preferred method for reducing aromatic nitro groups due to its high chemoselectivity and clean conversion.[9][10] Palladium on carbon (Pd/C) is a highly efficient catalyst for this transformation, and ethanol is a suitable solvent.

  • Protocol:

    • To a hydrogenation vessel (e.g., Parr shaker), add 3-Methyl-6-nitro-1H-indole (30.0 g, 0.170 mol) and ethanol (300 mL).

    • Carefully add 10% Palladium on Carbon (1.5 g, 5 wt%) under a nitrogen atmosphere.

    • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi.

    • Stir the reaction mixture vigorously at room temperature. The reaction is typically exothermic and may require cooling to maintain the temperature below 40 °C.

    • Monitor the reaction by observing hydrogen uptake. Once uptake ceases (typically 4-6 hours), continue stirring for another hour.

    • Depressurize the vessel and purge with nitrogen.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethanol (2 x 50 mL). Caution: The catalyst is pyrophoric and should not be allowed to dry in the air. Quench the filter pad with water immediately after use.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • The resulting solid is the target compound, this compound. It can be recrystallized from an appropriate solvent system (e.g., toluene or ethyl acetate/hexanes) to achieve high purity.

Process Optimization and Scale-Up Considerations

Transitioning from the bench to a pilot plant requires careful consideration of safety, efficiency, and material handling.[2]

Scale_Up_Workflow cluster_0 Phase 1: Process Development cluster_1 Phase 2: Safety & Engineering cluster_2 Phase 3: Manufacturing A Route Scouting & Lab Protocol B Parameter Optimization (DoE) A->B C Impurity Profiling B->C D Thermal Hazard Assessment (DSC/RC1) C->D F Define Critical Process Parameters (CPPs) C->F D->F E Hydrogenation Safety Review E->F G Pilot Batch (Non-GMP) F->G H Analytical Method Validation G->H I Preclinical Batch Mfg. (under QA oversight) H->I

Caption: Workflow for scaling up API synthesis for preclinical use.

Key Scale-Up Considerations:

  • Step 1 (Hydrazone Formation):

    • Mixing: Ensure adequate agitation to handle the slurry as the product precipitates.

    • Temperature Control: While the reaction is not highly exothermic, maintaining consistent temperature ensures uniform particle size, which can aid in filtration.

  • Step 2 (Fischer Cyclization):

    • Reagent Addition: The addition of the hydrazone to hot PPA is exothermic. At scale, this must be done at a controlled rate to manage the heat generated.

    • Viscosity: The reaction mixture is highly viscous. A powerful mechanical stirrer is essential to ensure proper mixing and heat transfer.

    • Quench: The quench into ice/water is extremely hazardous at scale. A jacketed reactor with good cooling capacity and a carefully controlled reverse-addition (adding the reaction mixture to water) is mandatory.

  • Step 3 (Hydrogenation):

    • Heat Transfer: This reaction is significantly exothermic. A reactor with efficient cooling is critical to prevent a thermal runaway.

    • Catalyst Handling: Safe handling of the pyrophoric Pd/C catalyst is paramount. Use of a slurry and enclosed filter systems (e.g., a filter press) is standard practice.

    • Endpoint Determination: At scale, hydrogen uptake is monitored via flow meters and pressure transducers to accurately determine the reaction endpoint.

  • Purification:

    • Chromatography vs. Crystallization: While chromatography is useful at the lab scale, it is often impractical and expensive for multi-kilogram production. Developing a robust crystallization procedure for the final product is essential for achieving the required purity at scale.

Analytical Control Strategy for Preclinical Batches

For preclinical studies, the API must be well-characterized to ensure that the toxicology data generated is reliable.[11][12] A comprehensive set of analytical tests is required to establish the identity, purity, strength, and quality of each batch.[4]

Table 1: Typical Analytical Specifications for this compound

Test Method Specification
Appearance Visual InspectionOff-white to light tan solid
Identity ¹H NMR and ¹³C NMRConforms to the reference spectrum
Identity Mass Spectrometry (MS)Conforms to the expected molecular weight
Purity HPLC (UV, 220 nm)≥ 98.0%
Individual Impurity HPLC≤ 0.15%
Total Impurities HPLC≤ 1.0%
Residual Solvents GC-HSToluene ≤ 890 ppm, Ethanol ≤ 5000 ppm
Water Content Karl Fischer Titration≤ 0.5%
Assay HPLC or Titration98.0% - 102.0%

Conclusion

This application note outlines a validated and scalable three-step synthesis of this compound. By leveraging the robust Fischer indole synthesis and a clean catalytic hydrogenation, this process provides a reliable pathway for producing high-purity material suitable for preclinical development. The detailed protocols and discussion of scale-up considerations provide a framework for researchers and drug development professionals to successfully transition this important intermediate from the laboratory to pilot-scale manufacturing, ultimately accelerating the journey of new therapeutic agents toward clinical evaluation.

References

Application Notes and Protocols for 3-Methyl-1H-indol-6-amine in In Vitro Research

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document provides detailed guidance on the formulation of 3-Methyl-1H-indol-6-amine for in vitro experimental use. Information on the specific physicochemical properties of this compound is limited in publicly available literature. Therefore, the following protocols are based on the general characteristics of substituted indoles and aromatic amines. Researchers are strongly advised to perform their own validation experiments to determine the optimal conditions for their specific applications.

Introduction: Understanding this compound

This compound is a substituted indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, found in a wide array of biologically active compounds. The presence of a methyl group at the 3-position and an amine group at the 6-position suggests potential for various biological activities, making it a compound of interest for screening and in vitro studies. Due to the limited specific data on this molecule, a systematic approach to its formulation is crucial for obtaining reliable and reproducible experimental results.

Physicochemical Properties and Safety Considerations

A comprehensive search of publicly available data reveals a lack of detailed experimental values for the solubility and stability of this compound. The information available is primarily from chemical suppliers.

PropertyValue/InformationSource
Molecular Formula C₉H₁₀N₂Fluorochem[1]
Molecular Weight 146.19 g/mol (Calculated)
CAS Number 83696-97-3ChemicalBook[2]
Appearance Solid (form may vary)General knowledge
Purity Typically >95%Fluorochem[1]
Solubility Not well-documented. Expected to have some solubility in organic solvents like DMSO and ethanol. Aqueous solubility is likely to be low.General chemical principles
Stability Indole compounds can be sensitive to light and oxidation. Aromatic amines can also be prone to degradation.[3][4]General chemical principles

Safety Precautions:

Experimental Workflow for Solution Preparation and Validation

Given the absence of specific solubility data, a systematic approach to preparing and validating solutions is essential. The following workflow is recommended:

G cluster_0 Phase 1: Solubility Determination cluster_1 Phase 2: Stock Solution Preparation cluster_2 Phase 3: Working Solution Preparation and Validation A Weigh a small, precise amount of this compound B Add a small, known volume of solvent (e.g., 100 µL DMSO) A->B C Vortex and visually inspect for dissolution B->C D If not fully dissolved, add more solvent incrementally C->D E Calculate the approximate solubility (mg/mL or mM) D->E F Based on solubility, prepare a concentrated stock solution (e.g., 10-50 mM in 100% DMSO) E->F Inform concentration G Store the stock solution appropriately (e.g., at -20°C, protected from light) F->G H Dilute the stock solution into your final assay buffer or cell culture medium G->H I Visually inspect for any precipitation upon dilution H->I J Perform a vehicle control experiment to assess solvent toxicity I->J K Consider a pre-experiment to confirm the stability of the compound in the final medium over the experiment's duration J->K

References

Application Note: High-Throughput Screening of Chemical Libraries Derived from a 3-Methyl-1H-indol-6-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous biologically active compounds and approved pharmaceuticals.[1] The 3-Methyl-1H-indol-6-amine core, in particular, offers a versatile and synthetically tractable starting point for the generation of diverse chemical libraries aimed at discovering novel therapeutic agents. This application note provides detailed methodologies for the high-throughput screening (HTS) of such libraries against two fundamental and widely pursued target classes: protein kinases and general cellular cytotoxicity. We present a robust biochemical assay for identifying kinase inhibitors using Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) technology and a classic cell-based phenotypic assay for assessing cytotoxicity via the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method.[2][3] These protocols are designed to be self-validating, incorporating industry-standard quality control metrics like the Z'-factor to ensure data integrity and reliability.[4][5]

Introduction: The Strategic Value of the Indole Scaffold

Indole derivatives are of immense interest in drug discovery, demonstrating a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1] Their structural versatility allows for precise modification to achieve desired potency and selectivity against various biological targets.[1] Derivatives of this compound, for instance, have been successfully developed as selective inhibitors for targets like neuronal nitric oxide synthase (nNOS) and NADPH Oxidase 2 (NOX2).[6][7][8]

Given the established success of the indole core in targeting protein kinases, a primary focus of modern oncology and immunology research, screening an indole-based library against this enzyme class is a logical starting point.[1][9] Furthermore, employing a parallel phenotypic screening approach provides a target-agnostic method to identify compounds with potent cellular effects, which can uncover novel mechanisms of action or highlight promising candidates for anticancer therapies.[10][11][12][13] This dual-pronged screening strategy, detailed below, maximizes the potential for hit discovery from a novel chemical library built upon the this compound scaffold.

Protocol 1: Biochemical HTS for Protein Kinase Inhibition (AlphaLISA)

The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based, no-wash technology ideal for HTS.[14][15] It offers high sensitivity and a large dynamic range, making it suitable for detecting inhibitors of biomolecular interactions, such as an inhibitor disrupting the binding of a kinase to its substrate or antibody.[15] This protocol describes a generic kinase inhibition assay.

Assay Principle

The assay measures the phosphorylation of a biotinylated substrate peptide by a target kinase. A Streptavidin-coated Donor bead binds the biotinylated substrate, and an anti-phospho-substrate antibody conjugated to an Acceptor bead recognizes the phosphorylated product. When the Donor and Acceptor beads are brought into close proximity by this interaction, laser excitation of the Donor bead at 680 nm produces singlet oxygen, which triggers a cascade of energy transfer in the Acceptor bead, resulting in light emission at 615 nm.[15][16] A kinase inhibitor will prevent substrate phosphorylation, thus disrupting bead proximity and reducing the AlphaLISA signal.

G cluster_0 No Inhibition (High Signal) cluster_1 Inhibition (Low Signal) Kinase Active Kinase pSubstrate Phosphorylated Substrate Kinase->pSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Biotinylated Substrate Substrate->Kinase Donor Streptavidin Donor Bead pSubstrate->Donor Binds Biotin Acceptor Anti-Phospho Ab Acceptor Bead pSubstrate->Acceptor Binds P-site Donor->Acceptor Proximity (<200nm) Signal Light Emission (615 nm) Acceptor->Signal Energy Transfer Kinase_i Inactive Kinase Substrate_i Biotinylated Substrate Kinase_i->Substrate_i No Phosphorylation ATP_i ATP ATP_i->Kinase_i Inhibitor Test Compound (e.g., Indole Derivative) Inhibitor->Kinase_i Binds NoSignal No Signal

Caption: AlphaLISA kinase inhibition assay principle.

Experimental Protocol

Materials:

  • Target Kinase (e.g., a tyrosine kinase implicated in cancer)

  • Biotinylated Substrate Peptide

  • ATP

  • AlphaLISA Acceptor Beads (conjugated with anti-phospho-substrate antibody)

  • Streptavidin-Coated Alpha Donor Beads

  • Test Compounds (this compound library) dissolved in DMSO

  • Staurosporine (Positive Control Inhibitor)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 384-well low-volume white microplates (e.g., OptiPlate-384)

  • Plate reader capable of AlphaLISA detection (e.g., EnVision® Multilabel Plate Reader)[14]

Procedure:

  • Compound Plating: Using an acoustic dispenser, add 50 nL of test compounds (typically at 10 mM in DMSO) to the wells of a 384-well plate. For controls, add DMSO (negative control) and Staurosporine (positive control).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in Assay Buffer containing the target kinase and its biotinylated substrate at their optimal concentrations (determined during assay development).

    • Add 5 µL of the 2X kinase/substrate solution to each well.

    • Prepare a 2X ATP solution in Assay Buffer.

    • To initiate the reaction, add 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL, and the final compound concentration is typically 10 µM.

    • Causality Insight: Initiating the reaction with ATP ensures that the kinase and any potential inhibitors have a chance to interact before the enzymatic process begins.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature. The optimal time should be determined to ensure the reaction is within the linear range.

  • Detection:

    • Prepare a 5X AlphaLISA detection mix in Assay Buffer containing Acceptor beads and Donor beads. This step should be performed under subdued light conditions as Donor beads are light-sensitive.[14]

    • Add 5 µL of the 5X detection mix to each well. Final volume is now 15 µL.

  • Final Incubation: Seal the plate, protect it from light, and incubate for 60 minutes at room temperature to allow for bead binding.

  • Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader, exciting at 680 nm and measuring emission at 615 nm.[15]

Data Analysis and Validation

Percent Inhibition Calculation: The activity of each test compound is calculated as a percentage of inhibition relative to the controls on the same plate.

% Inhibition = (1 - (Signal_Compound - Mean_Signal_Positive) / (Mean_Signal_Negative - Mean_Signal_Positive)) * 100

Assay Quality Control (Z'-Factor): The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[5] It reflects the dynamic range of the signal and the data variation.[5]

Z' = 1 - (3 * (SD_Negative + SD_Positive)) / |Mean_Negative - Mean_Positive|

  • Z' > 0.5: Excellent assay, suitable for HTS.[17]

  • 0 < Z' < 0.5: Marginal assay.[17]

  • Z' < 0: Unsuitable assay.[17]

Table 1: Hypothetical HTS Assay Validation Data (AlphaLISA)

Control Type N (wells) Mean Signal (Counts) Std. Dev. (SD) Z'-Factor
Negative (DMSO) 32 250,000 15,000 rowspan="2" style="vertical-align:middle">0.78

| Positive (Staurosporine) | 32 | 10,000 | 8,000 |

A Z'-factor of 0.78 indicates a robust assay with a clear separation between positive and negative controls, making it highly reliable for screening.[4][17]

Protocol 2: Cell-Based Phenotypic Screen for Cytotoxicity (MTT Assay)

The MTT assay is a widely adopted colorimetric method for assessing cell viability and proliferation.[2][18] It is particularly valuable in drug discovery for identifying compounds with cytotoxic or cytostatic effects, making it an excellent choice for a primary phenotypic screen.[3][18]

Assay Principle

The assay is based on the enzymatic reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living, metabolically active cells. This reduction produces insoluble purple formazan crystals.[18] The crystals are then dissolved, and the intensity of the purple color, which is directly proportional to the number of viable cells, is measured spectrophotometrically.[18]

MTT_Workflow cluster_0 Viable Cell (High Signal) cluster_1 Dead/Dying Cell (Low Signal) MTT_in Yellow MTT (Enters Cell) Mito Mitochondrial Dehydrogenases MTT_in->Mito Reduction Formazan Purple Formazan (Insoluble Crystals) Mito->Formazan Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Absorbance High Absorbance (~570 nm) Solubilization->Absorbance MTT_dead Yellow MTT Mito_dead Inactive Mitochondria MTT_dead->Mito_dead No Reduction No_Formazan No/Low Formazan Production Mito_dead->No_Formazan Low_Absorbance Low Absorbance No_Formazan->Low_Absorbance

Caption: Workflow and principle of the MTT cell viability assay.

Experimental Protocol

Materials:

  • Human Cancer Cell Line (e.g., HeLa, A549)

  • Complete Cell Culture Medium (e.g., DMEM + 10% FBS)

  • Test Compounds (this compound library) dissolved in DMSO

  • Doxorubicin (Positive Control for Cytotoxicity)

  • MTT Reagent (5 mg/mL in sterile PBS)

  • Solubilization Solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette or automated liquid handler

  • Microplate reader capable of absorbance measurements

Procedure:

  • Cell Plating:

    • Trypsinize and count cells. Resuspend cells in complete medium to a predetermined optimal density (e.g., 5,000 cells/well).

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate. Include wells with medium only for background control.

    • Causality Insight: Ensuring a uniform, sub-confluent cell density is critical for reproducibility, as cell metabolism can be affected by high density.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and controls in culture medium. The final DMSO concentration should be kept low (<0.5%) to avoid solvent toxicity.[19]

    • Carefully remove the old medium from the wells and add 100 µL of medium containing the test compounds or controls.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT reagent to each well.[2][3]

    • Incubate the plate for 2-4 hours at 37°C. During this time, visible purple precipitates will form in wells with viable cells.[3]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[20]

    • Add 100-150 µL of DMSO to each well to dissolve the crystals.

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[18][20]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm (or 590 nm), with a reference wavelength of 630 nm to correct for background absorbance.[18]

Data Analysis and Validation

Percent Viability Calculation: Cell viability is expressed as a percentage relative to the untreated (DMSO) control cells after subtracting the background absorbance.

% Viability = ((Abs_Compound - Abs_Background) / (Abs_Negative_Control - Abs_Background)) * 100

Table 2: Hypothetical HTS Data for Cytotoxicity Screen

Compound ID Concentration (µM) Mean Absorbance (570nm) % Viability Hit? (Threshold <50%)
DMSO Control - 1.150 100% No
Doxorubicin 10 0.125 5% Yes
IND-001 10 1.135 98% No
IND-002 10 0.450 35% Yes

| IND-003 | 10 | 0.980 | 85% | No |

From this primary screen, "IND-002" would be identified as a "hit" and selected for further characterization, including dose-response analysis to determine its IC₅₀ (the concentration that inhibits cell viability by 50%).

Conclusion and Next Steps

The protocols detailed in this application note provide a robust framework for the primary screening of chemical libraries derived from the this compound scaffold. By employing a validated biochemical assay against a high-value target class like protein kinases and a comprehensive cell-based phenotypic screen, researchers can efficiently identify promising hit compounds.

Following a primary HTS campaign, identified hits must undergo a rigorous confirmation and validation process.[21] This includes:

  • Hit Confirmation: Re-testing the primary hits under the same assay conditions.[21]

  • Dose-Response Analysis: Generating IC₅₀ or EC₅₀ values to quantify potency.

  • Orthogonal Assays: Using a different assay format to rule out technology-specific artifacts.

  • Structure-Activity Relationship (SAR) Studies: Testing analogs of the hit compounds to understand the chemical features required for activity.[21]

These subsequent steps are crucial for advancing initial hits into viable lead compounds for preclinical development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Methyl-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3-Methyl-1H-indol-6-amine. Recognizing the nuances and challenges inherent in indole synthesis, this document provides in-depth troubleshooting advice and answers to frequently asked questions. Our approach is grounded in fundamental reaction mechanisms and field-proven optimization strategies to empower you to overcome common experimental hurdles and significantly improve your reaction yields and product purity.

Overview of the Primary Synthetic Route: Fischer Indole Synthesis

The most common and direct approach to synthesizing this compound is the Fischer indole synthesis. This classic reaction involves the acid-catalyzed condensation of a substituted phenylhydrazine with an aldehyde or ketone, followed by a[1][1]-sigmatropic rearrangement to form the indole ring.[2] For our target molecule, the logical starting materials are (4-aminophenyl)hydrazine and acetone .

The overall transformation is as follows:

(4-aminophenyl)hydrazine + Acetone —(Acid Catalyst)→ this compound

While robust, this reaction is sensitive to several parameters that can lead to low yields, side product formation, and purification difficulties. This guide will address these specific issues.

Troubleshooting Guide: A-Question-and-Answer Approach

Q1: My reaction yield is consistently low (<30%). What are the primary factors to investigate?

Low yield is the most common issue in Fischer indolization. The problem often lies in one of three areas: the stability of the starting hydrazine, the efficiency of the hydrazone formation, or the conditions of the final cyclization step.

Answer:

The low yield can be attributed to several critical factors. Let's break them down systematically.

  • Stability and Purity of (4-aminophenyl)hydrazine: Phenylhydrazines, especially those with electron-donating groups like an amino substituent, are prone to oxidation.

    • Causality: The hydrazine moiety can be easily oxidized by atmospheric oxygen, leading to decomposition and the formation of colored impurities. This reduces the amount of active starting material available for the reaction.

    • Solution:

      • Use freshly prepared or recently purified (4-aminophenyl)hydrazine. If using a commercial source, consider performing a purification step (e.g., recrystallization of its hydrochloride salt) before use.

      • Store the hydrazine under an inert atmosphere (Nitrogen or Argon) and in a refrigerator.

      • When setting up the reaction, purge the reaction vessel with an inert gas.

  • Hydrazone Formation Equilibrium: The initial condensation of the hydrazine with acetone to form the hydrazone is a reversible equilibrium reaction.

    • Causality: The presence of water can shift the equilibrium back towards the starting materials, thus reducing the concentration of the key intermediate required for cyclization.

    • Solution:

      • Ensure your solvent is anhydrous. If using an alcohol like ethanol, use absolute ethanol.

      • Consider adding a dehydrating agent, such as molecular sieves (3Å or 4Å), to the reaction mixture during the hydrazone formation step to sequester the water produced.

  • Acid Catalyst Choice and Concentration: The choice and amount of acid are paramount. The acid catalyzes both the hydrazone formation and the subsequent cyclization, but incorrect conditions can promote side reactions.[3]

    • Causality: Insufficient acid leads to a slow or incomplete reaction. Conversely, excessively harsh acidic conditions or high temperatures can lead to the degradation of the electron-rich aminophenyl moiety or promote polymerization and the formation of tar-like byproducts.[4] The electron-donating amino group at the 6-position can also interfere with the desired electronic cascade of the rearrangement.[5][6]

    • Solution:

      • Avoid strong, non-volatile acids like sulfuric acid initially. Opt for catalysts that are effective yet can be easily removed, such as gaseous HCl in an organic solvent (e.g., ethanol), or polyphosphoric acid (PPA).

      • Perform a systematic optimization of the acid catalyst. A table outlining potential catalysts and their typical conditions is provided below.

Table 1: Acid Catalyst Optimization for Fischer Indole Synthesis

Catalyst Typical Concentration/Amount Solvent Temperature (°C) Key Considerations
Acetic Acid 10-20% (v/v) or as solvent Acetic Acid, Ethanol 80 - 110 Mild conditions, but may require longer reaction times.
HCl (in Ethanol) 1-4 M solution Ethanol 70 - 80 Good for clean reactions; easy to control concentration.
p-Toluenesulfonic Acid (pTSA) 0.1 - 0.5 equivalents Toluene, Xylene 80 - 120 Allows for azeotropic removal of water with a Dean-Stark trap.
Polyphosphoric Acid (PPA) Used as solvent/reagent None 80 - 150 Very effective but can be viscous and difficult to work with. Product isolation requires quenching in ice water.

| Zinc Chloride (ZnCl₂) | 1 - 2 equivalents | None (fusion) or high-boiling solvent | 120 - 180 | Lewis acid catalyst; conditions can be harsh but sometimes effective when Brønsted acids fail. |

To systematically troubleshoot, you can use the following workflow:

Troubleshooting_Workflow start Low Yield Observed check_hydrazine Verify Purity & Stability of (4-aminophenyl)hydrazine start->check_hydrazine Start Here check_hydrazone Optimize Hydrazone Formation check_hydrazine->check_hydrazone If Hydrazine is Pure sub_hydrazine Use fresh/purified reagent Run under inert atmosphere check_hydrazine->sub_hydrazine check_cyclization Optimize Cyclization Conditions check_hydrazone->check_cyclization If Hydrazone Forms sub_hydrazone Use anhydrous solvent Add molecular sieves check_hydrazone->sub_hydrazone purify Re-evaluate Purification Strategy check_cyclization->purify If Yield Improves sub_cyclization Screen acid catalysts (Table 1) Optimize temperature & time check_cyclization->sub_cyclization

Caption: A logical workflow for troubleshooting low reaction yields.

Q2: I am observing multiple spots on my TLC, indicating significant impurity formation. What are the likely side products and how can I minimize them?

The formation of multiple byproducts is a clear sign that the reaction conditions are not optimal, leading to competing reaction pathways.

Answer:

Impurity formation in the Fischer indole synthesis is common and usually arises from incomplete reaction, rearrangement side reactions, or product degradation.

  • Unreacted Hydrazone Intermediate: The most common "impurity" is simply the unreacted hydrazone. This intermediate is often a stable, isolable compound.

    • Identification: It will have a different Rf value on TLC compared to the starting hydrazine and the final indole product.

    • Minimization: This indicates that the cyclization step is the bottleneck. Increase the reaction temperature moderately (e.g., in 10 °C increments) or screen for a more effective acid catalyst as detailed in Table 1. Ensure the reaction is allowed to run for a sufficient amount of time (monitor by TLC).

  • Formation of the Regioisomeric Indole: With unsymmetrical ketones, two different indoles can form.[3] However, since acetone is symmetrical, this is not a concern for this specific synthesis.

  • Side Reactions from N-N Bond Cleavage: A critical competing pathway in the Fischer synthesis mechanism is the cleavage of the N-N bond in the protonated ene-hydrazine intermediate.

    • Causality: This cleavage is promoted by excessively strong acids or high temperatures and can be exacerbated by certain electronic substituents on the phenyl ring.[5][6] This pathway leads to the formation of ammonia and various aniline-derived fragments and tars, which are responsible for the characteristic darkening of the reaction mixture.

    • Minimization:

      • Avoid excessively high temperatures. Aim for the lowest temperature that allows for a reasonable reaction rate.

      • Use the mildest acid catalyst that is effective. Start with acetic acid or pTSA before moving to stronger options like PPA.

      • Ensure a homogenous reaction mixture to avoid localized overheating.

The diagram below illustrates the main reaction pathway versus the problematic N-N cleavage side reaction.

Fischer_Mechanism cluster_main Desired Pathway cluster_side Side Reaction A Hydrazone B Ene-hydrazine (Tautomer) A->B Tautomerization C [3,3]-Sigmatropic Rearrangement B->C H⁺, Heat G Ene-hydrazine D Diamine Intermediate C->D E Aromatization (NH₃ loss) D->E F This compound E->F H N-N Bond Cleavage G->H Excess H⁺ Excess Heat I Degradation Products (Anilines, Tars) H->I

Caption: The Fischer indole synthesis pathway and a competing side reaction.

Q3: The reaction seems to stall, and I recover a significant amount of the hydrazone intermediate. How can I improve conversion?

A stalled reaction, where the hydrazone fails to cyclize completely, points directly to suboptimal conditions for the energy-intensive[1][1]-sigmatropic rearrangement and aromatization steps.

Answer:

Improving the conversion from the hydrazone intermediate to the final indole product requires focusing on the energy input and catalytic efficiency of the cyclization step.

  • Increase Thermal Energy: The[1][1]-sigmatropic rearrangement has a significant activation energy barrier.

    • Causality: Insufficient thermal energy will prevent the reaction from proceeding at a practical rate.

    • Solution:

      • Gradually increase the reaction temperature. If you are running the reaction in refluxing ethanol (~78 °C), consider switching to a higher boiling solvent like toluene (~111 °C) or xylene (~140 °C).

      • Microwave irradiation can be a highly effective method for driving difficult cyclizations, often reducing reaction times from hours to minutes.[7] If available, screen microwave conditions starting with a temperature similar to your thermal experiments.

  • Enhance Catalytic Activity: A stronger acid may be required to facilitate the rearrangement and subsequent elimination of ammonia.

    • Causality: The catalyst must be strong enough to protonate the ene-hydrazine intermediate effectively to initiate the rearrangement cascade.

    • Solution:

      • If milder acids like acetic acid or pTSA are failing, this is the point to consider stronger options like polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid). These are powerful dehydrating and cyclizing agents.

      • Protocol for PPA: Pre-form the hydrazone. Carefully add the isolated and dried hydrazone to PPA at a moderately elevated temperature (e.g., 60-80 °C) and then slowly increase the temperature while monitoring the reaction by TLC. The workup involves carefully quenching the hot, viscous mixture into a large volume of crushed ice and then basifying to precipitate the product.

Q4: My final product is a dark, oily substance that is difficult to purify. What are the best practices for workup and purification?

Product isolation and purification can be as challenging as the reaction itself, especially when tarry byproducts are formed.

Answer:

A clean workup and a systematic approach to purification are essential for obtaining pure this compound.

  • Workup Procedure:

    • After the reaction is complete (as determined by TLC), cool the mixture to room temperature.

    • If you used a volatile acid catalyst (like HCl/ethanol), concentrate the mixture under reduced pressure.

    • If you used a non-volatile acid (like PPA or pTSA), quench the reaction mixture by slowly pouring it into a beaker of crushed ice and water.

    • Basify the acidic aqueous mixture to a pH of 9-10 using a suitable base (e.g., 2M NaOH or saturated Na₂CO₃ solution). The free amine product is often insoluble in basic water and may precipitate.

    • Extract the product into an organic solvent like ethyl acetate or dichloromethane (DCM). Perform multiple extractions (3x) to ensure complete recovery.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification Strategy:

    • Column Chromatography: This is the most effective method for separating the desired product from impurities.[8]

    • Stationary Phase: Use silica gel (standard grade, 230-400 mesh).

    • Mobile Phase (Eluent): The polarity of the eluent system is critical. Given the presence of the amino group, a polar solvent system will be required.

      • Start with a relatively non-polar system and gradually increase the polarity. A good starting point is a mixture of Hexanes/Ethyl Acetate.

      • If the product does not move, switch to a more polar system like Dichloromethane/Methanol.

      • Crucial Tip: To prevent the amine from streaking on the acidic silica gel, add a small amount of a basic modifier to your eluent system, such as 0.5-1% triethylamine (TEA) or ammonia in methanol. This will deactivate the acidic sites on the silica and result in much sharper peaks and better separation.

Table 2: Purification Strategy for this compound

Step Procedure Rationale
1. Workup Quench, basify to pH 9-10, and extract with Ethyl Acetate. To neutralize the acid catalyst and isolate the free base form of the product.
2. Initial Eluent Screening Use TLC to test solvent systems (e.g., Hex/EtOAc, DCM/MeOH). To find a system that gives the product an Rf value of ~0.3 for optimal separation.
3. Column Preparation Pack a silica gel column with the chosen non-polar eluent. To ensure a well-packed column for good resolution.
4. Loading Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel ("dry loading"). Prevents band broadening and improves separation compared to liquid loading.
5. Elution Run the column using a gradient of the chosen eluent system, modified with 1% triethylamine. The gradient elution separates components by polarity, and the TEA ensures the amine product elutes cleanly without tailing.

| 6. Recrystallization | If the column fractions are still slightly impure, consider recrystallization from a suitable solvent (e.g., Ethanol/water, Toluene). | A final polishing step to obtain highly pure, crystalline material. |

Frequently Asked Questions (FAQs)

Q: Are there alternative, milder synthetic routes to consider if the Fischer synthesis consistently fails? A: Yes. If the Fischer conditions prove too harsh for the amino-substituted ring, you might consider other named indole syntheses. The Japp-Klingemann reaction is a powerful alternative.[9] It involves the reaction of an aryl diazonium salt with a β-keto ester. The resulting hydrazone can then be cyclized under Fischer-type conditions, often with better control and yield.[10][11] Modern methods involving transition-metal catalysis, such as copper-catalyzed multicomponent reactions, can also provide access to substituted indoles under different conditions.[12][13]

Q: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques is essential for unambiguous characterization:

  • Thin-Layer Chromatography (TLC): To assess purity (a single spot is desired) and determine the correct conditions for column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural confirmation. The spectra will show characteristic peaks for the indole ring protons, the methyl group, and the aromatic protons, with specific chemical shifts and coupling patterns.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretch of the indole and the primary amine (~3400-3200 cm⁻¹) and C-H aromatic/aliphatic stretches.

References

Technical Support Center: Troubleshooting the Chromatographic Purification of 3-Methyl-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Methyl-1H-indol-6-amine. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges during the chromatographic purification of this and structurally similar compounds. As an indole derivative with a primary amine, this molecule presents a unique set of purification hurdles that require a nuanced approach beyond standard protocols. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues, ensuring the integrity and purity of your final compound.

Section 1: Understanding the Core Challenge
Q: Why is this compound particularly difficult to purify using standard silica gel chromatography?

A: The difficulty arises from the molecule's dual chemical nature. It possesses a basic primary amine group (-NH₂) and a moderately polar, acid-sensitive indole ring system.

  • Strong Secondary Interactions: Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface.[1] The basic amine group of your molecule can form strong ionic interactions with these acidic sites.[2][3] This secondary retention mechanism, in addition to the desired polar interactions, causes significant peak tailing, where the peak's trailing edge is much longer than its leading edge.[4] In severe cases, this can lead to the compound streaking across the column or adsorbing irreversibly, resulting in very low recovery.[5][6]

  • Potential for Degradation: The acidic surface of silica gel can catalyze the degradation of sensitive functional groups. Indoles, while generally stable, can be susceptible to acid-catalyzed decomposition or oxidation, especially if the crude material contains impurities that promote these pathways.[7] This is often observed as the appearance of new, colored spots on a TLC plate or the formation of baseline "smear" during column chromatography.

Section 2: Troubleshooting Guide - Common Problems & Solutions
Q: My peak is tailing severely in normal-phase (silica gel) chromatography. How can I fix this?

A: Peak tailing is the most common issue for amines and is a direct result of the secondary interactions with silanol groups.[8] Here is a systematic approach to resolve it:

  • Step 1: Mobile Phase Modification (The Quickest Fix). The most straightforward solution is to add a small amount of a competing base to your mobile phase.[5] This base will neutralize the acidic silanol sites, preventing your target amine from interacting with them.[1]

    • Recommended Additive: Add 0.5-2% triethylamine (TEA) or 0.5-1% ammonium hydroxide to the mobile phase.[6][9] TEA is volatile and generally easy to remove during solvent evaporation.

    • Causality: The competing base is more abundant and often stronger, so it preferentially occupies the active silanol sites on the silica. This allows your this compound to elute based primarily on its polarity, resulting in a more symmetrical, Gaussian peak shape.[1]

  • Step 2: Change the Stationary Phase. If mobile phase additives are insufficient or undesirable (e.g., they interfere with downstream applications), changing the stationary phase is the next logical step.

    • Amine-Functionalized Silica: These columns have an amine-based functionality covalently bonded to the silica surface. This effectively masks the acidic silanols, providing a less interactive surface for basic compounds.[1][5] This often allows for purification with simple hexane/ethyl acetate or DCM/methanol gradients without any additives.[1]

    • Alumina (Neutral or Basic): Alumina is a good alternative to silica for acid-sensitive or very basic compounds.[7] Basic alumina (pH ~10) is particularly effective at preventing interactions with amines.

  • Step 3: Evaluate for Column Overload. Injecting too much sample can saturate the stationary phase, leading to peak distortion that resembles tailing.[2][8]

    • Diagnostic Test: Prepare a 10-fold dilution of your sample and inject it using the same method. If the peak shape improves significantly, you are likely overloading the column.

    • Solution: Reduce the amount of material loaded onto the column or switch to a column with a larger diameter and higher loading capacity.[2]

Q: I have very low or no recovery of my compound from the silica column. Where did it go?

A: This is a classic sign of irreversible adsorption, where the amine binds so strongly to the acidic silica that the mobile phase cannot elute it.[5]

  • Primary Cause: The interaction between the amine and silanol groups is too strong. This is common with highly basic amines or when using a non-polar eluent that cannot disrupt the interaction.

  • Solution 1: "Strip" the Column. Try flushing the column with a very polar, base-modified solvent system, such as 5-10% methanol in dichloromethane containing 2% triethylamine. If the compound was simply stuck, this may elute it.

  • Solution 2: Prophylactic Measures. For future purifications, do not use standard silica gel.

    • Pre-treat the Silica: Before loading your compound, flush the packed column with your starting eluent containing 1-2% TEA.[7] This deactivates the silica.

    • Switch to a Different System: Use amine-functionalized silica, alumina, or reverse-phase chromatography as described in other sections of this guide.[1][5][7]

Q: My compound appears to be degrading on the column, indicated by new colored spots or streaking. How can I prevent this?

A: Indole-containing compounds can be sensitive to prolonged exposure to the acidic environment of silica gel.[7]

  • Work Quickly: Do not let the compound sit on the column for an extended period. Prepare all your fractions and have the gradient ready before loading the sample.

  • Deactivate the Silica: As mentioned previously, flushing the column with a TEA-containing solvent before use can neutralize the acidity and reduce degradation.[7]

  • Use an Alternative Stationary Phase: Neutral alumina is an excellent choice to avoid an acidic environment altogether.[7]

  • Consider Reverse-Phase: Reverse-phase chromatography is often much gentler on acid-sensitive molecules as the stationary phase is non-polar and the mobile phases are typically near-neutral or can be buffered.[5]

Q: I'm seeing co-elution of my product with a closely-running impurity. How can I improve the resolution?

A: Improving resolution requires changing the selectivity of your chromatographic system.

  • Change Solvent System: If you are using a standard system like hexane/ethyl acetate, switch to a system with different solvent properties, such as dichloromethane/methanol or toluene/acetone.[6] Different solvents interact with your compound and impurities in unique ways, which can often alter the elution order and improve separation.

  • Isocratic vs. Gradient Elution: If you are running an isocratic (single solvent composition) elution, switch to a shallow gradient. A slow, gradual increase in the polar solvent can often resolve closely eluting compounds.

  • Try a Different Chromatographic Mode: Normal-phase and reverse-phase chromatography separate compounds based on different principles (polarity vs. hydrophobicity).[10][11] It is highly likely that impurities that co-elute in one mode will be well-separated in the other.

Q: My reverse-phase separation is also giving poor peak shape. What adjustments can I make?

A: Peak tailing can still occur in reverse-phase HPLC, often due to residual silanol groups on the C18 stationary phase, especially at mid-range pH.[2][3]

  • Control the Mobile Phase pH: For a basic compound like this compound, peak shape is highly dependent on pH.[12]

    • High pH: By adding a modifier like triethylamine (0.1%) or using an ammonium formate/hydroxide buffer to raise the pH to >8, the amine will be in its neutral, free-base form. This increases its hydrophobicity, leading to better retention and often dramatically improved peak shape on a C18 column.[5]

    • Low pH: Alternatively, operating at a low pH (e.g., using 0.1% formic acid or trifluoroacetic acid to achieve pH <3) will fully protonate the amine. This can also improve peak shape by preventing mixed ionic states, though it will decrease retention time.[4]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped," a process that deactivates many of the residual silanol groups.[4] Using a high-purity, fully end-capped C18 or C8 column will minimize the potential for secondary interactions.

Section 3: FAQs - Method Development & Optimization
Q: Should I use Normal-Phase or Reverse-Phase Chromatography for this compound?

A: The choice depends on the scale of your purification, the nature of the impurities, and available equipment.

FeatureNormal-Phase ChromatographyReverse-Phase Chromatography
Principle Separation based on polarity.[11]Separation based on hydrophobicity.[13]
Stationary Phase Polar (e.g., Silica, Alumina)Non-polar (e.g., C18, C8)
Pros for this Compound Good for removing non-polar impurities. High loading capacity for flash chromatography. Solvents are often more volatile and easier to remove.Excellent for removing highly polar impurities. Often provides better peak shape and higher resolution, especially with pH control.[5] Gentler on acid-sensitive molecules.
Cons for this Compound Strong potential for peak tailing and irreversible adsorption without modification.[1][5] Risk of compound degradation on acidic silica.[7]Requires aqueous mobile phases, which can be harder to remove. May have lower loading capacity compared to flash silica columns.
Best For... Large-scale preparative flash chromatography, especially when using modified silica (e.g., amine-functionalized) or mobile phase additives.Analytical HPLC, purity checks, and small- to medium-scale preparative HPLC where high resolution is critical.
Q: My purified indole compound is turning pink/tan upon storage. How can I prevent this?

A: This discoloration is a classic sign of oxidation.[7] The indole ring is susceptible to air oxidation, which can be accelerated by light.

  • Storage: Store the purified solid in an amber vial to protect it from light.

  • Inert Atmosphere: For long-term storage, flush the vial with an inert gas like argon or nitrogen before sealing.

  • Refrigeration: Storing the compound at low temperatures (-20°C or 4°C) will significantly slow the rate of oxidation.

Section 4: Visualizations & Key Protocols

Diagrams

cluster_0 The Problem: Amine-Silica Interaction cluster_1 The Solution: Masking the Interaction amine This compound (Basic, -NH2) tailing Peak Tailing & Low Recovery amine->tailing Strong Secondary Interaction silica Silica Surface (Acidic, -SiOH) silica->tailing amine_sol This compound (Basic, -NH2) good_peak Symmetric Peak & Good Recovery amine_sol->good_peak Normal Elution silica_sol Silica Surface (Acidic, -SiOH) tea Triethylamine (TEA) (Competing Base) tea->silica_sol Neutralizes Acidic Sites

Caption: Mechanism of peak tailing and its resolution using a mobile phase additive.

G start Start: Poor Peak Shape (Tailing) check_overload Is the column overloaded? (Inject a 10x dilution) start->check_overload reduce_load Solution: Reduce sample load or use a larger column. check_overload->reduce_load Yes add_tea Is mobile phase modified? (Add 0.5-2% TEA) check_overload->add_tea No good_shape Problem Solved: Symmetrical Peak add_tea->good_shape Yes, peak shape is good change_stationary Is the stationary phase appropriate? (Switch to Amine-Silica or Alumina) add_tea->change_stationary No, still tailing change_stationary->good_shape Yes, peak shape is good consider_rp Final Strategy: Switch to Reverse-Phase with pH control change_stationary->consider_rp No, still tailing

Caption: Troubleshooting workflow for peak tailing in normal-phase chromatography.

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography with a Triethylamine (TEA) Additive

This protocol is designed for preparative purification of gram-scale material using flash chromatography.

  • Prepare the Eluents:

    • Choose a base solvent system (e.g., Dichloromethane/Methanol or Hexane/Ethyl Acetate) based on TLC analysis.

    • Prepare your "A" solvent (weak eluent, e.g., 100% Dichloromethane).

    • Prepare your "B" solvent (strong eluent, e.g., 10% Methanol in Dichloromethane).

    • To the "B" solvent, add triethylamine to a final concentration of 1-2% (v/v). This ensures the TEA concentration remains constant as the gradient changes.

  • Pack and Equilibrate the Column:

    • Dry or slurry pack a standard silica gel column as per your standard procedure.

    • Equilibrate the column with at least 3-5 column volumes of your starting mobile phase (e.g., 100% "A" solvent or a low percentage of "B" solvent) containing 1% TEA. This step is critical to deactivate the silica before the compound is loaded.[7]

  • Sample Loading:

    • Dissolve your crude this compound in a minimum amount of the mobile phase or a strong solvent like dichloromethane.

    • Alternatively, for better resolution, adsorb the crude material onto a small amount of silica gel. Dry this mixture under vacuum until it is a free-flowing powder. This is known as "dry loading."

  • Elution and Fraction Collection:

    • Load the sample onto the top of the equilibrated column.

    • Begin the elution with your starting mobile phase.

    • Run a linear gradient from your starting conditions to a higher percentage of your "B" solvent (containing TEA). A typical gradient might be 0-100% B over 10-15 column volumes.

    • Collect fractions and analyze them by TLC to identify the pure product.

  • Work-up:

    • Combine the pure fractions and remove the solvent under reduced pressure. The TEA is volatile and should co-evaporate with the solvent.

Protocol 2: Reverse-Phase HPLC with High pH Modification

This protocol is ideal for high-resolution analytical work or small-scale preparative purification.

  • Select the Column:

    • Use a high-purity, end-capped C18 or C8 column. A column designed for high pH stability is recommended if available.

  • Prepare the Mobile Phase:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 9-10 with Ammonium Hydroxide. Filter through a 0.45 µm filter.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Note: Always check your column's pH tolerance. Most silica-based C18 columns have a recommended pH range of 2-8. Exceeding this can damage the column.

  • Equilibrate the System:

    • Flush the HPLC system and column with the initial mobile phase composition (e.g., 95% A / 5% B) for at least 15-20 minutes or until the backpressure and detector baseline are stable.

  • Sample Preparation and Injection:

    • Dissolve the sample in a solvent mixture that is as close to the initial mobile phase composition as possible to avoid peak distortion. A 50/50 mixture of acetonitrile/water is often a good starting point.

    • Filter the sample through a 0.22 µm syringe filter before injection.

    • Inject the sample.

  • Gradient Elution:

    • Run a suitable gradient to elute the compound. For example, start at 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • The compound, being more hydrophobic at high pH, should be well-retained and elute with a symmetrical peak shape.[5]

References

Technical Support Center: Stabilizing 3-Methyl-1H-indol-6-amine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Methyl-1H-indol-6-amine. This document provides in-depth guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of this compound in solution. This guide is structured to provide not just protocols, but a deeper understanding of the chemical principles at play, ensuring the integrity of your experiments.

Introduction: The Challenge of Stabilizing Aminoindoles

This compound is a valuable building block in medicinal chemistry and materials science. However, its chemical structure, featuring an electron-rich indole ring and an aromatic amine, renders it susceptible to degradation, particularly oxidative processes. This instability can lead to colored impurities, loss of potency, and inconsistent experimental results. This guide will equip you with the knowledge and tools to effectively mitigate these challenges.

Part 1: Troubleshooting Common Degradation Issues

This section addresses specific problems you might encounter when working with this compound solutions.

Q1: My solution of this compound turned from colorless to pink/brown. What is happening and is my sample still usable?

A1: A color change to pink, brown, or even a darker shade is a primary visual indicator of degradation. This is most likely due to the oxidation of the 6-aminoindole moiety. The electron-donating nature of both the amino group and the indole ring system makes the molecule highly susceptible to oxidation by atmospheric oxygen. This process can be accelerated by exposure to light and the presence of trace metal impurities.

Whether the sample is usable depends on your application. For preliminary experiments or applications where high purity is not critical, a slightly colored solution might be acceptable. However, for sensitive assays, quantitative studies, or in drug development, the presence of these colored impurities indicates a change in the chemical composition and the solution should be discarded. It is highly recommended to quantify the purity of the solution using a method like HPLC (see Part 3 for a protocol) before use.

Q2: I observe a precipitate forming in my solution over time, even when stored at 4°C. What could be the cause?

A2: Precipitate formation can be due to several factors:

  • Polymerization: Oxidative processes can lead to the formation of dimers and higher-order oligomers, which may be less soluble than the parent compound and precipitate out of solution.

  • Insolubility at lower temperatures: While refrigeration slows down degradation, it can also decrease the solubility of this compound in some organic solvents.

  • Interaction with solvent: In certain solvents, particularly protic ones, the compound might engage in hydrogen bonding that, over time and with temperature fluctuations, could lead to the formation of less soluble aggregates.

To troubleshoot, first, ensure that the concentration of your solution is not exceeding the solubility limit at the storage temperature. If solubility is not the issue, the precipitate is likely degradation products, and the solution should be prepared fresh.

Q3: My analytical results (e.g., HPLC, LC-MS) show multiple unexpected peaks that increase over time. How can I identify the source of these impurities?

A3: The appearance of new peaks in your chromatogram is a clear sign of degradation. The likely culprits are oxidative degradation products. Based on the known reactivity of indoles and aromatic amines, the degradation of this compound likely proceeds through the formation of radical cations, leading to dimerization or oxidation to quinone-imine-like structures.

To identify these impurities, LC-MS is a powerful tool. The mass difference between the parent compound and the new peaks can provide clues about the chemical modifications (e.g., addition of oxygen, dimerization). If you have access to high-resolution mass spectrometry, you can obtain the elemental composition of the degradation products.

Below is a proposed oxidative degradation pathway for this compound. This is a hypothesized pathway based on established chemical principles of indole and aniline oxidation.

G A This compound B Radical Cation Intermediate A->B [O], -e⁻, -H⁺ C Oxidized Dimer B->C Dimerization D Quinone-imine Species B->D [O] E Further Degradation Products (e.g., ring-opened species) D->E Hydrolysis/Further Oxidation

Caption: Proposed oxidative degradation pathway for this compound.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for dissolving this compound for long-term storage?

A1: The choice of solvent is critical. Aprotic, anhydrous solvents are generally preferred.

  • Recommended: Anhydrous Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (ACN).

  • Use with caution: Protic solvents like ethanol and methanol can participate in degradation reactions and should be used for short-term applications only. Ensure they are of high purity and deoxygenated.

  • Avoid: Aqueous solutions are generally not recommended for long-term storage due to the increased potential for oxidation and hydrolysis.

Q2: What are the optimal storage conditions for solutions of this compound?

A2: To minimize degradation, solutions should be stored under the following conditions:

  • Temperature: Store at -20°C or, for longer-term storage, at -80°C.

  • Light: Protect from light by using amber vials or by wrapping the vial in aluminum foil.

  • Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing the vial. This displaces oxygen, a key driver of degradation.

Storage ConditionRecommendationRationale
Temperature -20°C to -80°CSlows down the rate of chemical reactions, including oxidation.
Light Exposure Amber vials or foil wrapPrevents photo-oxidation, which can generate reactive oxygen species.
Atmosphere Inert gas (Argon/Nitrogen)Displaces oxygen to prevent oxidative degradation.
Solvent Anhydrous, aprotic (e.g., DMSO)Minimizes solvent-mediated degradation pathways.

Q3: Should I use an antioxidant? If so, which one and at what concentration?

A3: Yes, for extended storage or when working with dilute solutions, adding an antioxidant is highly recommended. Butylated hydroxytoluene (BHT) is a common and effective radical scavenger. A final concentration of 0.01% (w/v) BHT is a good starting point. It is crucial to ensure that BHT does not interfere with your downstream applications.

Part 3: Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution of this compound

This protocol describes the preparation of a 10 mM stock solution in anhydrous DMSO with the addition of BHT as an antioxidant.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Butylated hydroxytoluene (BHT)

  • Inert gas (Argon or Nitrogen)

  • Amber glass vial with a PTFE-lined cap

Procedure:

  • Prepare a 1% BHT stock solution: Dissolve 10 mg of BHT in 1 mL of anhydrous DMSO.

  • Weigh the compound: In a clean, dry amber vial, weigh out the required amount of this compound. For 1 mL of a 10 mM solution, you will need 1.462 mg.

  • Add the antioxidant: To the vial containing the solid compound, add 1 µL of the 1% BHT stock solution. This will result in a final BHT concentration of 0.01%.

  • Dissolve the compound: Add the desired volume of anhydrous DMSO (in this case, 1 mL).

  • Mix thoroughly: Vortex the solution until the compound is completely dissolved.

  • Inert gas purge: Gently flush the headspace of the vial with argon or nitrogen for 30-60 seconds.

  • Seal and store: Immediately cap the vial tightly and store it at -20°C or -80°C, protected from light.

G A Weigh Compound B Add BHT Solution A->B C Add Anhydrous Solvent B->C D Vortex to Dissolve C->D E Purge with Inert Gas D->E F Seal and Store at ≤ -20°C E->F

Caption: Workflow for preparing a stabilized solution of this compound.

Protocol 2: Monitoring Solution Stability using HPLC

This protocol provides a general reversed-phase HPLC method to assess the purity of your this compound solution over time.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

HPLC Method:

  • Gradient: 10% to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare a sample for analysis: Dilute your stock solution of this compound to a suitable concentration (e.g., 100 µM) with the initial mobile phase composition (90% A, 10% B).

  • Initial analysis (Time zero): Inject the freshly prepared and diluted sample onto the HPLC system and record the chromatogram. The main peak corresponds to the intact this compound. Note its retention time and peak area.

  • Time-point analysis: At regular intervals (e.g., daily, weekly), thaw a small aliquot of your stock solution, dilute it in the same manner, and inject it onto the HPLC.

  • Data analysis: Compare the chromatograms from different time points. A decrease in the peak area of the main compound and the appearance of new peaks are indicative of degradation. The purity can be calculated as the area of the main peak divided by the total area of all peaks.

Technical Support Center: Optimization of Reaction Conditions for 3-Methyl-1H-indol-6-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-Methyl-1H-indol-6-amine analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. This compound and its derivatives are crucial building blocks in the development of various therapeutic agents. However, their synthesis, most commonly approached via the Fischer indole synthesis, is often plagued by challenges related to yield, purity, and scalability.

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for robust and reproducible results.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of this compound analogs, with a focus on the Fischer indole synthesis, which remains one of the most widely used methods for preparing indole derivatives.[1][2]

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields are the most common complaint in Fischer indole syntheses. The root cause is often a delicate balance between desired cyclization and competing side reactions. For the 6-aminoindole scaffold, the electron-donating nature of the amino group presents a specific challenge.

Causality Explained: The Fischer indole synthesis is highly sensitive to temperature and acid strength.[3][4] The key step, a[5][5]-sigmatropic rearrangement, requires sufficient energy to proceed.[1][6] However, the starting arylhydrazine, particularly one with an electron-donating 6-amino group, is susceptible to an undesired side reaction: acid-catalyzed N-N bond cleavage.[3][7] This cleavage pathway competes directly with the productive cyclization, leading to the formation of aniline byproducts and a significant reduction in the yield of your target indole.[7][8]

Troubleshooting Steps:

  • Re-evaluate Your Acid Catalyst: The choice and concentration of the acid are critical.[1][3]

    • Start with Lewis Acids: For substrates with electron-donating groups, Lewis acids like Zinc Chloride (ZnCl₂) or Boron Trifluoride (BF₃) often provide better yields than Brønsted acids (HCl, H₂SO₄) by promoting the cyclization step without excessively favoring the N-N bond cleavage.[4][5][7]

    • Consider Polyphosphoric Acid (PPA): PPA can act as both a catalyst and a solvent and is effective for more challenging cyclizations, though it requires higher temperatures and can make product isolation more difficult.[5]

    • Screen Systematically: If yields remain low, a systematic screening of different acids is recommended.

  • Optimize Reaction Temperature & Time:

    • Monitor the reaction closely using Thin Layer Chromatography (TLC). The disappearance of the starting hydrazone intermediate is a key indicator.

    • Begin at a moderate temperature (e.g., 80-100 °C) and slowly increase if the reaction stalls. Excessive heat can promote decomposition and the formation of tar-like side products.[4]

  • Protect the 6-Amino Group: The free amine can be protonated under acidic conditions, altering its electronic properties and potentially interfering with the reaction.

    • Consider protecting the amine as a carbamate (e.g., Boc or Cbz) or an amide (e.g., Acetyl).[9][10] A tert-butyloxycarbonyl (Boc) group is often a good choice as it is stable to many Fischer indole conditions but can be removed later with acid.[11][12] This strategy can prevent unwanted side reactions and improve solubility.

Q2: My final product is impure, and TLC shows multiple spots. What are the likely side products and how can I minimize them?

Impurity profiles in Fischer indole syntheses are often predictable. Understanding the potential side reactions is key to mitigating them.

Common Side Reactions:

  • N-N Bond Cleavage: As discussed in Q1, this is a major pathway, especially for your electron-rich 6-amino substituted phenylhydrazine, leading to 3-aminophenol (after workup) and other degradation products.[7]

  • Incomplete Cyclization: The reaction may stall at the phenylhydrazone intermediate stage, particularly if the acid is too weak or the temperature is too low.[7]

  • Formation of Regioisomers: If using an unsymmetrical ketone (other than a methyl ketone for the 3-methylindole), two different regioisomers can form. For this compound, this is typically avoided by using acetone or a similar methyl ketone. With strong acids, enolization tends to occur at the less substituted side of the ketone.[13]

  • Aldol Condensation: Under acidic conditions, the ketone starting material can undergo self-condensation, reducing its availability for the primary reaction.[3]

Mitigation Strategies:

  • Use a One-Pot Procedure: To minimize handling losses and potential degradation of the isolated hydrazone, consider a one-pot synthesis where the hydrazone formation and subsequent indolization occur in the same vessel.[4]

  • Ensure Purity of Starting Materials: Impurities in the phenylhydrazine or the ketone can significantly inhibit the reaction or lead to undesired side products.[14] Recrystallize or distill starting materials if their purity is questionable.

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the ketone to ensure the complete consumption of the more valuable phenylhydrazine precursor.

Q3: The reaction fails completely, and I only recover my starting materials or the hydrazone intermediate. What should I do?

A complete reaction failure points to a fundamental issue with the reaction conditions or the stability of the reactants.

Troubleshooting Workflow:

G start Reaction Failure: Recovered Starting Material or Hydrazone check_purity 1. Verify Purity of Starting Materials (Hydrazine & Ketone) start->check_purity purity_impure Impure? check_purity->purity_impure check_acid 2. Assess Acid Catalyst Strength & Concentration acid_issue Issue Found? check_acid->acid_issue check_temp 3. Evaluate Reaction Temperature temp_issue Too Low? check_temp->temp_issue purity_impure->check_acid No purify Action: Purify reagents (distill/recrystallize) and restart. purity_impure->purify Yes acid_issue->check_temp No increase_acid Action: Increase acid concentration or switch to a stronger acid (e.g., PPA, ZnCl₂). acid_issue->increase_acid Yes increase_temp Action: Incrementally increase temperature (e.g., in 10-20°C steps). temp_issue->increase_temp Yes consider_alt If all else fails: Consider alternative synthetic route. temp_issue->consider_alt No

Caption: Troubleshooting workflow for complete reaction failure.

Detailed Explanation:

  • Purity is Paramount: As a first step, always confirm the purity of your (4-aminophenyl)hydrazine precursor and the ketone. Hydrazines are notoriously prone to air oxidation.[14]

  • Acid Strength is Key: The reaction is acid-catalyzed.[1] If you are using a weak acid like acetic acid and the reaction stalls at the hydrazone, you likely need a stronger acid (e.g., HCl, H₂SO₄) or a Lewis acid (ZnCl₂) to promote the energy-intensive[5][5]-sigmatropic rearrangement.[7]

  • Temperature as a Driver: The indolization step often requires elevated temperatures to overcome its activation energy.[7] If you are running the reaction at room temperature or slightly above, it may simply be too slow to proceed.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Fischer Indole Synthesis?

Understanding the mechanism is crucial for effective troubleshooting. It proceeds through several distinct, acid-catalyzed steps.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Key Rearrangement cluster_2 Step 3: Cyclization & Aromatization A Aryl Hydrazine + Ketone B Phenylhydrazone (Intermediate) A->B Condensation C Ene-hydrazine (Tautomer) B->C Tautomerization D [5][5]-Sigmatropic Rearrangement C->D Protonation E Di-imine Intermediate D->E F Cyclization (Aminal Formation) E->F Rearomatization G Aromatization (Loss of NH₃) F->G H Final Indole Product G->H

Caption: Key stages of the Fischer Indole Synthesis mechanism.

The reaction begins with the condensation of the arylhydrazine and a ketone to form a phenylhydrazone.[5][6] This intermediate then tautomerizes to its more reactive enamine form.[6] Following protonation, the critical[5][5]-sigmatropic rearrangement occurs, breaking the weak N-N bond and forming a new C-C bond.[1][6] The resulting di-imine intermediate rapidly rearomatizes, cyclizes, and finally eliminates a molecule of ammonia to yield the stable, aromatic indole ring.[2][6]

Q2: Are there viable alternative synthetic routes to this compound if the Fischer synthesis fails?

Yes. While the Fischer synthesis is a classic, other methods may be more suitable if you encounter insurmountable issues, especially with substrate limitations.

  • Reductive Amination Routes: One could envision a strategy starting from a pre-formed indole core, such as 3-methyl-6-nitroindole. The nitro group can be reduced to the desired 6-amino group in a late-stage step using standard conditions (e.g., H₂, Pd/C; or SnCl₂). This approach decouples the complexities of the indole formation from the functionality of the 6-position substituent.

  • Palladium-Catalyzed Methods: Modern cross-coupling strategies, such as the Buchwald-Hartwig amination, could be employed. For example, coupling 6-bromo-3-methylindole with an ammonia surrogate or a protected amine could provide the target compound. The Buchwald group has also developed a palladium-catalyzed variant of the Fischer indole synthesis itself.[1][15]

Q3: How do I best purify my final this compound product?

The amino group makes this compound relatively polar, which influences the purification strategy.

  • Extraction: After quenching the reaction, an aqueous workup is necessary. The product is basic and can be extracted into an organic solvent (like Ethyl Acetate or Dichloromethane) from a basic aqueous solution (pH > 8). A wash with brine will help remove residual water.

  • Column Chromatography: This is the most common method for purification.

    • Stationary Phase: Standard silica gel is typically effective.

    • Mobile Phase: A gradient elution is often required. Start with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate) and gradually increase the polarity by adding more Ethyl Acetate or a small percentage of Methanol.

    • Tailing: The basic amine group can cause the product to "tail" on the silica column. To prevent this, you can pre-treat the silica with triethylamine (TEA) or add a small amount (0.5-1%) of TEA to your eluent.[16]

  • Recrystallization: If the crude product is sufficiently pure (>90%), recrystallization from a suitable solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexanes) can be an excellent final step to obtain highly pure material.

Data & Protocols

Table 1: Influence of Acid Catalyst on Fischer Indole Synthesis

This table summarizes common catalysts and their typical applications, providing a starting point for your optimization.

Catalyst TypeExamplesTypical ConditionsAdvantagesDisadvantages
Brønsted Acid HCl, H₂SO₄, p-TSA[1]80-120 °C, often in a protic solvent like Acetic Acid or Ethanol.Inexpensive and readily available.Can strongly promote N-N cleavage in electron-rich systems.[7]
Lewis Acid ZnCl₂, BF₃, AlCl₃[1][5]80-150 °C, can be run neat or in a high-boiling solvent.Often better yields for challenging substrates; less N-N cleavage.[8]Can be hygroscopic; workup can be more complex.
Polymeric Acid Polyphosphoric Acid (PPA)100-180 °C, PPA acts as solvent and catalyst.Very strong dehydrating agent, effective for unreactive substrates.Viscous, making temperature control and product isolation difficult.
Microwave p-TSA, Acetic Acid3-15 minutes, 100-160 °C.Drastically reduced reaction times and often improved yields.[4]Requires specialized equipment; scalability can be a concern.
Experimental Protocol: Synthesis of this compound via Fischer Indolization

This is a representative protocol and must be adapted and optimized for specific analogs and scales. Always perform reactions in a well-ventilated fume hood.

Materials:

  • (4-Aminophenyl)hydrazine hydrochloride (1.0 eq)

  • Acetone (1.5 eq)

  • Zinc Chloride (ZnCl₂, anhydrous, 2.0 eq)

  • Ethanol (as solvent)

  • Sodium Bicarbonate (NaHCO₃, saturated solution)

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄, anhydrous)

Procedure:

  • Hydrazone Formation (Optional Isolation):

    • To a solution of (4-aminophenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add acetone (1.5 eq).

    • Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by TLC. Note: For a one-pot procedure, skip to step 2 and add the acetone directly to the reaction mixture.

  • Indolization:

    • To a round-bottom flask equipped with a reflux condenser, add the pre-formed hydrazone (or the hydrazine salt) and anhydrous Zinc Chloride (2.0 eq).

    • Add ethanol as a solvent. If not pre-forming the hydrazone, add acetone (1.5 eq) at this stage.

    • Heat the reaction mixture to reflux (approx. 80 °C) and stir vigorously.

    • Monitor the reaction progress by TLC, observing the consumption of the hydrazone and the appearance of the indole product spot. The reaction may take 4-12 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly and carefully pour the reaction mixture into a beaker of ice water.

    • Basify the aqueous mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is ~8-9.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by silica gel column chromatography, using a gradient eluent of Hexane/Ethyl Acetate, potentially with 1% triethylamine added to the mobile phase to prevent tailing.

    • Combine the pure fractions and remove the solvent in vacuo to yield this compound. Characterize by ¹H NMR, ¹³C NMR, and MS to confirm structure and purity.

References

Technical Support Center: Purification of 3-Methyl-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 3-Methyl-1H-indol-6-amine is a critical step in the development of various pharmacologically active molecules. However, achieving high purity is a common challenge for researchers. This guide provides in-depth technical support, troubleshooting advice, and validated protocols to address common issues encountered during the purification of this valuable intermediate. Our goal is to explain the causality behind experimental choices, empowering you to optimize your purification strategy effectively.

Part 1: Frequently Asked Questions & Impurity Profiling

This section addresses the foundational questions regarding the identification and origin of common impurities.

Q1: What are the most common impurities in this compound synthesis and what is their origin?

The impurity profile of your crude product is intrinsically linked to the synthetic route employed. A common approach involves the Fischer indole synthesis from (4-aminophenyl)hydrazine and propanal, or nitration of 3-methylindole followed by reduction.

Table 1: Common Impurities and Their Probable Sources

Impurity ClassSpecific Example(s)Probable Source
Unreacted Starting Materials (4-aminophenyl)hydrazine, 3-methyl-6-nitroindoleIncomplete reaction conversion.
Isomeric Byproducts 3-Methyl-1H-indol-4-amine, 3-Methyl-1H-indol-7-amineLack of regioselectivity during the nitration step.
Over-alkylation Products N-methylated or di-methylated derivativesReaction of the product's amine group with methylating agents, if used.
Oxidation/Degradation Products Indigoid-type colored polymers, oxidized dimersExposure of the electron-rich indole and amine functionalities to air/oxidants, especially under light or non-inert conditions.
Catalyst Residues Palladium, Nickel, Tin saltsIncomplete removal of catalysts used in reduction (e.g., Pd/C) or cyclization steps.

Understanding these sources is the first step in designing a rational purification strategy. For instance, the presence of both acidic (unreacted hydrazine hydrochloride) and basic impurities necessitates a multi-step approach.

Q2: How can I reliably identify and quantify the impurities in my crude sample?

A multi-technique analytical approach is essential for a comprehensive impurity profile. Simply relying on a single method may lead to an incomplete picture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation of the bulk material and major impurities.[1][2] Characteristic aromatic and methyl signals of this compound can be clearly distinguished from byproducts. For example, isomeric impurities will show distinct splitting patterns and chemical shifts in the aromatic region.[3][4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment and quantification of non-volatile organic impurities.[5][6] A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (often with a modifier like trifluoroacetic acid or ammonium formate) can effectively separate the target compound from closely related isomers and starting materials.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying volatile impurities and residual solvents.[7][8] It provides both retention time data for quantification and mass spectra for structural identification of unknown peaks.[9][10] For indole derivatives, derivatization (e.g., silylation) may sometimes be necessary to improve volatility and peak shape.[9]

Part 2: Troubleshooting and Purification Workflow

This section provides a logical, step-by-step guide to purifying your crude product, structured to address common experimental observations.

Overall Purification Workflow Diagram

G cluster_start Initial State cluster_purification Purification Cascade cluster_end Final State Crude Crude Product (Dark Oil/Solid) ABE Step 1: Acid-Base Extraction (Removes Neutral & Acidic Impurities) Crude->ABE Dissolve in Org. Solvent CC Step 2: Column Chromatography (Separates Isomers & Polar Impurities) ABE->CC Evaporate & Redissolve Recryst Step 3: Recrystallization (Final Polishing) CC->Recryst Combine Pure Fractions Pure Pure this compound (>99% Purity) Recryst->Pure Dry Crystals

Caption: A typical multi-step workflow for purifying this compound.

Q3: My crude product is a dark, oily, or amorphous solid. What is the most effective first purification step?

A dark, non-crystalline appearance often indicates the presence of polymeric or highly conjugated impurities alongside neutral organic byproducts. The most robust initial step is an Acid-Base Extraction .

Causality: This technique leverages the basicity of the primary aromatic amine at the C-6 position.[11] By treating an organic solution of your crude product with an aqueous acid, the amine is protonated to form a water-soluble ammonium salt.[12][13] Neutral impurities (like over-alkylated byproducts or unreacted indole precursors) remain in the organic layer and are thus separated.

G Principle of Acid-Base Extraction cluster_extraction Extraction with Aqueous Acid (e.g., 1M HCl) Start Crude Mixture in Organic Solvent This compound (Basic) Neutral Impurities Aqueous Aqueous Layer Protonated Amine Salt (Water Soluble) Start:f1->Aqueous:salt Protonation (Moves to Aqueous Phase) Organic Organic Layer Neutral Impurities (Organic Soluble) Start:f2->Organic:imp Stays in Organic Phase Recovered Purified Amine in Organic Solvent Aqueous->Recovered 1. Basify with NaOH 2. Back-extract into fresh organic solvent

Caption: Selective separation of the basic amine product from neutral impurities.

Detailed Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude material in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel. Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing your protonated product) into a clean Erlenmeyer flask. The upper organic layer contains neutral impurities and can be discarded. Repeat the extraction on the organic layer with fresh 1 M HCl to maximize recovery.

  • Recovery: Combine all aqueous extracts. Cool the flask in an ice bath and slowly add a base (e.g., 2 M NaOH) with stirring until the solution is basic (pH > 10, check with pH paper). You should observe the free amine precipitating or forming an oily layer.

  • Back-Extraction: Return the basified aqueous solution to the separatory funnel. Extract the free amine back into a fresh organic solvent (DCM or EtOAc) three times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the partially purified amine.[14]

Q4: The acid-base extraction worked, but HPLC/NMR shows isomeric impurities are still present. What should I do next?

Isomers often have very similar pKa values, making them inseparable by acid-base extraction. Flash Column Chromatography is the preferred method for separating compounds with minor structural differences.[15][16]

Causality & Troubleshooting: The primary challenge with chromatographing basic amines on standard silica gel is the interaction with acidic silanol (Si-OH) groups on the silica surface.[15] This can lead to:

  • Irreversible Adsorption: Loss of product on the column.

  • Peak Tailing/Streaking: Poor separation and impure fractions.

Table 2: Troubleshooting Amine Purification by Silica Gel Chromatography

ProblemLikely CauseSolution
Product does not elute Strong acid-base interaction with silica.Add a basic modifier to the mobile phase (e.g., 0.5-1% triethylamine or ammonia in methanol).[15][17]
Severe peak tailing Amine is partially protonated on the silica surface, creating multiple interacting species.The basic modifier neutralizes the acidic sites, ensuring the amine remains in its neutral, less polar form.
Poor separation from close-eluting impurities Insufficient selectivity of the mobile phase.Optimize the solvent system. Start with a non-polar solvent (e.g., hexanes) and gradually increase the polar solvent (e.g., ethyl acetate). A DCM/Methanol system can also be effective.[15]

Detailed Protocol: Flash Column Chromatography

  • Stationary Phase: Use standard silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A common starting point is a gradient of ethyl acetate in hexanes, with 1% triethylamine (TEA) added to both solvents. For more polar compounds, a gradient of 0-10% methanol in dichloromethane (DCM), also containing 1% TEA, is effective.

  • Sample Loading: Dissolve the product from the acid-base extraction in a minimal amount of the initial eluent (or just DCM). If it's not fully soluble, pre-adsorb it onto a small amount of silica gel ("dry loading").

  • Elution: Start with a low polarity mobile phase (e.g., 95:5 Hexanes:EtOAc + 1% TEA) and gradually increase the polarity.

  • Monitoring: Collect fractions and monitor them by Thin Layer Chromatography (TLC), staining with an appropriate agent (e.g., potassium permanganate or UV light).

  • Isolation: Combine the pure fractions and remove the solvent and TEA under reduced pressure. Co-evaporating with a solvent like toluene can help remove the last traces of TEA.

Q5: My product is a solid after chromatography but still below my target purity (>99.5%). Can I use recrystallization?

Yes, recrystallization is an excellent final step for achieving high crystalline purity, provided your compound is a solid.

Causality: This technique relies on the principle that the desired compound is significantly more soluble in a hot solvent than in a cold solvent, while impurities are either highly soluble or insoluble in both temperatures.

Detailed Protocol: Recrystallization

  • Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Good candidates for this compound include:

    • Single Solvent: Isopropanol, Toluene.

    • Solvent Pair: Ethyl acetate/Hexanes, Methanol/Water.

  • Procedure (using a solvent pair like EtOAc/Hexanes):

    • Place the solid in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of hot ethyl acetate required to fully dissolve the solid.

    • While the solution is still hot, slowly add hexanes dropwise until you see persistent cloudiness (the saturation point).

    • Add a few more drops of hot ethyl acetate to redissolve the solid and obtain a clear solution.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

    • For maximum yield, place the flask in an ice bath or refrigerator for several hours.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexanes, and dry them under a vacuum.

References

Technical Support Center: Challenges in the Scale-Up of 3-Methyl-1H-indol-6-amine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-Methyl-1H-indol-6-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key intermediate. We will delve into troubleshooting common issues, provide answers to frequently asked questions, and offer detailed experimental protocols to ensure a successful and scalable synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are its primary scale-up challenges?

The most prevalent and industrially adaptable method for synthesizing this compound is the Fischer indole synthesis.[1] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a substituted phenylhydrazine and an aldehyde or ketone.[2] For this compound, the typical starting materials are p-phenylenediamine-derived hydrazine and propionaldehyde.

The primary scale-up challenges include:

  • Exothermic Reaction Control: The cyclization step is often highly exothermic, posing a significant risk of thermal runaway in large reactors if not managed properly.

  • Tar and Byproduct Formation: Acid catalysis at elevated temperatures can lead to the formation of polymeric tars and other impurities, complicating purification and reducing yield.

  • Product Isolation and Purification: The final product can be prone to oxidation and may require specific crystallization conditions to achieve high purity.

  • Regioisomer Control: Depending on the starting materials and conditions, the formation of unwanted regioisomers is a possibility that needs to be carefully controlled.

Q2: How critical is the choice of acid catalyst in the Fischer indole synthesis for this specific molecule?

The choice of acid catalyst is paramount for a successful and high-yielding synthesis. Both Brønsted acids (e.g., sulfuric acid, hydrochloric acid, polyphosphoric acid) and Lewis acids (e.g., zinc chloride, boron trifluoride) can be employed.[1] For the scale-up of this compound, a solid acid catalyst or a milder Lewis acid like zinc chloride is often preferred to mitigate the formation of tars and simplify work-up procedures. The concentration and type of acid directly influence reaction kinetics and the impurity profile.

Q3: My product is an intractable oil or fails to crystallize. What are the likely causes and solutions?

"Oiling out" during crystallization is a common issue and can be attributed to several factors:

  • High Impurity Levels: The presence of unreacted starting materials, tars, or other byproducts can significantly inhibit crystallization.

  • Incorrect Solvent System: The chosen solvent or solvent mixture may not be optimal for inducing crystallization of your product.

  • Supersaturation Issues: The solution may be too supersaturated, leading to rapid, uncontrolled precipitation as an oil rather than ordered crystal growth.

Solutions:

  • Pre-purification: Attempt to remove major impurities by a quick column filtration or an extraction before crystallization.

  • Solvent Screening: Experiment with different solvent systems. For amines, mixtures of a polar solvent (like ethanol or isopropanol) with a non-polar co-solvent (like heptane or toluene) are often effective.

  • Seeding: Introduce a small crystal of pure this compound to induce crystallization.

  • Controlled Cooling: Employ a slow and controlled cooling ramp to encourage gradual crystal formation.

Q4: What are the key safety considerations when handling this compound and its precursors?

  • Toxicity: Aromatic amines and hydrazines are often toxic and may be harmful if swallowed, in contact with skin, or if inhaled.[2] It is crucial to handle these materials in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Irritation: The final product and its intermediates can cause skin and eye irritation.[2]

  • Thermal Hazards: As mentioned, the Fischer indole synthesis can be exothermic. Proper temperature monitoring and control are essential to prevent thermal runaways, especially at scale.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis and scale-up of this compound.

Problem 1: Low Yield in the Fischer Indole Synthesis
Potential Cause Explanation Troubleshooting Steps
Incomplete Hydrazone Formation The initial condensation of the hydrazine with propionaldehyde may be incomplete.Ensure anhydrous conditions. Monitor the reaction by TLC or LC-MS until the starting materials are consumed before proceeding to the cyclization step.
Suboptimal Acid Catalyst The chosen acid may be too harsh, leading to degradation, or too weak, resulting in a slow and incomplete reaction.Screen different acid catalysts (e.g., ZnCl₂, PPA, Amberlyst). Optimize the catalyst loading.
Reaction Temperature Too High or Too Low Excessive heat can promote side reactions and tar formation. Insufficient heat will lead to an incomplete reaction.Perform temperature optimization studies. A gradual increase in temperature might be beneficial.
Air Sensitivity The indole ring, especially with an amino substituent, can be susceptible to oxidation, leading to colored impurities and reduced yield.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem 2: High Levels of Impurities and Tar Formation
Potential Cause Explanation Troubleshooting Steps
Aggressive Reaction Conditions High concentrations of strong Brønsted acids and high temperatures are the primary culprits for tar formation.Switch to a milder catalyst (e.g., a Lewis acid). Lower the reaction temperature and extend the reaction time.
Localized Hotspots In larger reactors, inefficient mixing can lead to localized overheating, even if the overall temperature appears controlled.Improve agitation. Use a jacketed reactor with a reliable temperature control system. Consider a controlled rate of addition for the acid catalyst.
Impure Starting Materials Impurities in the starting hydrazine or aldehyde can initiate polymerization or side reactions.Ensure the purity of starting materials through appropriate purification or analysis before use.
Problem 3: Difficulty in Product Purification
Potential Cause Explanation Troubleshooting Steps
Co-precipitation of Impurities Similar polarity of byproducts with the desired product can lead to their co-precipitation during crystallization.Perform a pre-purification step such as a silica gel plug filtration. Experiment with different crystallization solvents to find a system where the impurity remains soluble.
Product Instability This compound can be sensitive to light and air, leading to degradation during workup and purification.Minimize exposure to light and air. Use de-gassed solvents. Consider converting the amine to its more stable hydrochloride salt for purification and storage.
Ineffective Crystallization The product may be highly soluble in the chosen workup solvent, leading to poor recovery.After extraction, perform a solvent swap to a less polar solvent to induce precipitation. Optimize the final product concentration and cooling profile.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound

This protocol is a representative procedure for lab-scale synthesis and should be optimized for specific equipment and purity requirements before scaling up.

Step 1: Hydrazone Formation

  • To a stirred solution of (4-aminophenyl)hydrazine hydrochloride (1.0 eq) in ethanol (5 mL/g) at room temperature, add propionaldehyde (1.1 eq) dropwise.

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS until the hydrazine is consumed. The resulting slurry contains the hydrazone intermediate.

Step 2: Fischer Indole Cyclization

  • To the hydrazone slurry from Step 1, add zinc chloride (1.5 eq) portion-wise.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction for the disappearance of the hydrazone intermediate.

  • Cool the reaction mixture to room temperature.

Step 3: Work-up and Isolation

  • Pour the cooled reaction mixture into a stirred mixture of water and ethyl acetate.

  • Adjust the pH to >10 with a 2M sodium hydroxide solution.

  • Separate the organic layer and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Step 4: Purification by Crystallization

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Slowly add water until the solution becomes slightly turbid.

  • Cool the mixture slowly to room temperature, then to 0-5 °C to induce crystallization.

  • Filter the solid, wash with a cold ethanol/water mixture, and dry under vacuum to afford pure this compound.

Protocol 2: Purification via Hydrochloride Salt Formation

For enhanced stability and often easier purification, conversion to the hydrochloride salt is recommended.

  • Dissolve the crude this compound in a suitable solvent such as isopropanol or ethyl acetate.

  • Slowly add a solution of HCl in isopropanol or ethereal HCl until the pH is acidic (pH 1-2).

  • Stir the mixture at room temperature to allow for complete precipitation of the hydrochloride salt.

  • Filter the solid, wash with the solvent used, and dry under vacuum.

  • The hydrochloride salt can be recrystallized from a solvent mixture like methanol/diethyl ether if further purification is needed.

  • To obtain the free base, dissolve the salt in water, basify with a suitable base (e.g., sodium carbonate), and extract with an organic solvent.

Visualizations

Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis Start Starting Materials (4-Aminophenyl)hydrazine Propionaldehyde Hydrazone Hydrazone Formation (Condensation) Start->Hydrazone Cyclization Fischer Indole Cyclization (Acid Catalyst, Heat) Hydrazone->Cyclization Workup Aqueous Work-up & Extraction Cyclization->Workup Crude Crude Product Workup->Crude Purification Purification (Crystallization / Salt Formation) Crude->Purification Final Pure this compound Purification->Final

Caption: General workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed Check_Completion Reaction Complete by TLC/LC-MS? Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Appears Complete Check_Completion->Complete Yes Optimize_Time_Temp Increase Reaction Time or Temperature Incomplete->Optimize_Time_Temp Check_Catalyst Optimize Catalyst Loading/Type Incomplete->Check_Catalyst Degradation Significant Degradation/Tarring? Complete->Degradation Harsh_Conditions Conditions Too Harsh Degradation->Harsh_Conditions Yes Workup_Losses Check for Losses During Work-up/Purification Degradation->Workup_Losses No Reduce_Temp_Catalyst Use Milder Catalyst or Lower Temperature Harsh_Conditions->Reduce_Temp_Catalyst Optimize_Extraction Optimize Extraction pH and Solvent Workup_Losses->Optimize_Extraction Optimize_Crystallization Optimize Crystallization Conditions Workup_Losses->Optimize_Crystallization

Caption: Decision guide for troubleshooting low reaction yield.

References

Technical Support Center: Troubleshooting Poor Cell Permeability of 3-Methyl-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of 3-Methyl-1H-indol-6-amine. This guide is designed to provide in-depth, scientifically grounded troubleshooting strategies and answers to frequently asked questions. Our goal is to empower you with the knowledge to diagnose and overcome permeability issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its cell permeability a concern?

A1: this compound is a small molecule belonging to the indole family. Its chemical structure consists of a bicyclic structure with a fused benzene and pyrrole ring, a methyl group at position 3, and an amine group at position 6. The physicochemical properties of a compound, such as its molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors, are critical determinants of its ability to cross cell membranes. For many indole derivatives, achieving optimal cell permeability is a significant hurdle in drug discovery and development, as poor permeability can lead to low bioavailability and reduced efficacy at the target site.

Q2: How do the physicochemical properties of this compound potentially impact its cell permeability?

A2: To assess the potential for passive diffusion across cell membranes, we can evaluate the properties of this compound against Lipinski's Rule of Five.[1] This rule suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • Molecular Weight (MW): Less than 500 Daltons.

  • LogP (octanol-water partition coefficient): Not greater than 5.

  • Hydrogen Bond Donors (HBD): No more than 5.

  • Hydrogen Bond Acceptors (HBA): No more than 10.

Let's analyze this compound based on available data:

PropertyValueLipinski's Rule of Five GuidelineCompliance
Molecular Formula C₉H₁₀N₂N/AN/A
Molecular Weight 146.19 g/mol [2]< 500 DaYes
XLogP3 1.8≤ 5Yes
Hydrogen Bond Donors 2≤ 5Yes
Hydrogen Bond Acceptors 2≤ 10Yes

Based on this preliminary analysis, this compound does not violate any of Lipinski's rules, suggesting that its poor permeability may not be solely due to its basic physicochemical properties for passive diffusion. Other factors, such as active efflux or poor solubility, could be contributing to the observed low permeability.

Q3: What are the primary mechanisms that can limit the cell permeability of a small molecule like this compound?

A3: Several factors can contribute to poor cell permeability:

  • Low Passive Diffusion: While the compound adheres to Lipinski's rules, its specific combination of polarity and lipophilicity might still hinder its ability to efficiently partition into and cross the lipid bilayer of the cell membrane.

  • Active Efflux: The compound may be a substrate for efflux pumps, which are membrane proteins that actively transport substances out of the cell.[3][4][5][6][7] This can significantly reduce the intracellular concentration of the compound, even if it can passively diffuse across the membrane.

  • Poor Aqueous Solubility: Low solubility in the aqueous environment surrounding the cells can limit the concentration of the compound available for absorption.

  • Metabolism: The compound might be rapidly metabolized by enzymes present on the cell surface or within the cell, leading to a lower concentration of the parent molecule.

Troubleshooting Guides

Here, we provide detailed troubleshooting guides to help you systematically investigate and address the poor cell permeability of this compound.

Guide 1: Characterizing the Permeability Mechanism

Question: How can I determine if the poor permeability of this compound is due to low passive diffusion or active efflux?

Answer: A combination of in vitro assays can help dissect the underlying permeability mechanism. The Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay are powerful tools for this purpose.[8][9][10][11][12]

G cluster_0 Initial Permeability Assessment cluster_1 Data Interpretation & Next Steps Start Poor Permeability Observed PAMPA PAMPA Assay (Passive Diffusion) Start->PAMPA Caco2 Caco-2 Assay (Passive + Active Transport) Start->Caco2 Compare Compare PAMPA & Caco-2 Results LowPAMPA_LowCaco2 Low PAMPA & Low Caco-2 (Suggests Poor Passive Diffusion) HighPAMPA_LowCaco2 High PAMPA & Low Caco-2 (Suggests Active Efflux) EffluxInhibitor Caco-2 with Efflux Inhibitors Formulation Investigate Formulation Strategies StructuralMod Consider Structural Modifications

Experimental Protocols:

  • PAMPA Assay: This assay measures the ability of a compound to passively diffuse across an artificial lipid membrane.[8][13][14][15] It is a high-throughput and cost-effective method to assess passive permeability.[8][11]

    • Prepare a donor plate containing this compound dissolved in a suitable buffer.

    • Prepare an acceptor plate with a buffer solution.

    • Place the PAMPA sandwich (donor plate, filter plate with artificial membrane, and acceptor plate) together.

    • Incubate for a specified time (e.g., 4-16 hours).

    • Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

    • Calculate the permeability coefficient (Pe).

  • Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which differentiate to form a barrier that mimics the human intestinal epithelium, including the presence of efflux pumps.[10]

    • Culture Caco-2 cells on permeable supports for 21 days to allow for differentiation and formation of a monolayer.

    • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • Perform bidirectional transport studies (apical to basolateral and basolateral to apical).

    • Add this compound to either the apical or basolateral side.

    • Collect samples from the opposite side at various time points.

    • Quantify the compound concentration and calculate the apparent permeability coefficient (Papp).

    • Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux.

Interpreting the Results:

ScenarioPAMPA ResultCaco-2 ResultInterpretationNext Steps
1 Low PermeabilityLow PermeabilityPoor passive diffusion is the primary issue.Focus on strategies to improve passive permeability (Guide 2).
2 High PermeabilityLow PermeabilityActive efflux is likely limiting intracellular accumulation.Confirm with efflux pump inhibitors (Guide 3).
3 Low PermeabilityHigh PermeabilityThis is less common but could indicate active uptake.Further investigation into specific transporters may be needed.
Guide 2: Strategies to Enhance Passive Permeability

Question: If poor passive diffusion is the problem, what strategies can I employ to improve the permeability of this compound?

Answer: Several formulation and chemical modification strategies can be explored to enhance passive permeability.

1. Formulation Strategies: These approaches aim to improve the solubility and dissolution rate of the compound, thereby increasing the concentration gradient across the cell membrane.[16][17][18]

  • Lipid-Based Formulations: Encapsulating the compound in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubility and absorption.[16][19][20]

  • Nanoparticle Formulations: Reducing the particle size to the nanometer range can significantly increase the surface area and dissolution rate.[21][22][23][24][25]

  • Amorphous Solid Dispersions: Converting the crystalline form of the drug to an amorphous state can enhance its solubility and dissolution.[16][20]

2. Chemical Modification (Prodrug Approach): A prodrug is a modified version of the active drug that is designed to have improved permeability and is then converted back to the active form within the body.[26][27][28]

  • Masking Polar Groups: The amine and N-H groups on the indole ring are hydrogen bond donors that can hinder membrane permeation.[29][30] Temporarily masking these groups with lipophilic moieties can increase the compound's ability to cross the cell membrane.[29][31] The masking group should be designed to be cleaved by intracellular enzymes.

G cluster_0 Strategies to Enhance Passive Permeability cluster_1 Formulation Details cluster_2 Prodrug Details PoorPerm Poor Passive Permeability Formulation Formulation Strategies PoorPerm->Formulation Prodrug Prodrug Approach PoorPerm->Prodrug Lipid Lipid-Based (SEDDS) Formulation->Lipid Nano Nanoparticles Formulation->Nano Amorphous Amorphous Solid Dispersions Formulation->Amorphous Masking Mask Polar Groups (e.g., -NH2, -NH) Prodrug->Masking Cleavage Enzymatic Cleavage Intracellularly Masking->Cleavage

Guide 3: Overcoming Active Efflux

Question: If active efflux is confirmed, how can I mitigate its impact?

Answer: If this compound is a substrate for efflux pumps, several strategies can be considered.

1. Co-administration with Efflux Pump Inhibitors: In an experimental setting, you can co-administer known efflux pump inhibitors to confirm the involvement of specific pumps and to increase the intracellular concentration of your compound.

  • Protocol:

    • Perform the Caco-2 assay as described in Guide 1.

    • In a parallel experiment, pre-incubate the Caco-2 cells with an efflux pump inhibitor (e.g., verapamil for P-glycoprotein) before adding this compound.

    • Measure the permeability and efflux ratio in the presence of the inhibitor.

    • A significant decrease in the efflux ratio and an increase in apical-to-basolateral permeability would confirm that the compound is a substrate for that specific efflux pump.

2. Structural Modifications to Evade Efflux: Slight modifications to the chemical structure of this compound might reduce its recognition by efflux pumps. This often involves altering the size, shape, or charge distribution of the molecule. This is a more advanced strategy typically employed in medicinal chemistry programs.

3. Computational Modeling: In silico tools can be used to predict whether a molecule is likely to be a substrate for common efflux pumps.[32][33] This can help guide structural modification efforts.

Conclusion

Troubleshooting the poor cell permeability of this compound requires a systematic and evidence-based approach. By first characterizing the underlying mechanism—be it poor passive diffusion or active efflux—researchers can then select the most appropriate strategies to enhance its cellular uptake. This guide provides a framework for these investigations, from initial in vitro assays to advanced formulation and medicinal chemistry approaches.

References

"optimizing LC-MS parameters for 3-Methyl-1h-indol-6-amine analysis"

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to optimizing LC-MS parameters for the analysis of 3-Methyl-1H-indol-6-amine, presented by the technical support center.

Introduction: Navigating the Analysis of this compound

Welcome to the technical support guide for the LC-MS analysis of this compound. This molecule, a polar basic compound, presents unique challenges in liquid chromatography and mass spectrometry, including poor retention on traditional reversed-phase columns, problematic peak shapes, and variable ionization efficiency. This guide is designed for researchers, scientists, and drug development professionals, providing expert insights and actionable troubleshooting strategies to develop robust and reproducible analytical methods. As Senior Application Scientists, we aim to explain the causality behind our recommendations, ensuring each protocol is a self-validating system grounded in established scientific principles.

Section 1: Analyte Overview and Initial MS Considerations

Understanding the physicochemical properties of this compound is the first step toward developing a successful LC-MS method. Its structure features a hydrophobic indole core, a basic primary amine, and a methyl group, resulting in a polar molecule that requires careful parameter selection.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Structure Chemical structure of this compoundPubChem[1]
Molecular Formula C₉H₁₀N₂PubChem[1]
Molecular Weight 146.19 g/mol PubChem[2]
Nature Polar, basic compoundInferred from structure
Expected Ionization Forms [M+H]⁺ readily in positive ESI mode[3]

Due to the presence of the basic amine group, this compound is readily protonated. Therefore, Electrospray Ionization (ESI) in positive ion mode is the recommended technique for achieving optimal sensitivity.[3][4]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common initial questions to streamline your method development process.

Q1: What is the most suitable LC column for analyzing this compound?

A1: Traditional C18 columns often provide insufficient retention for polar compounds like this. The best choice depends on your specific separation needs:

  • Reversed-Phase (RP) with Polar-Compatibility: Columns with polar-embedded or polar-endcapped phases (often designated "AQ" or similar) are excellent starting points. These are designed to prevent phase collapse in highly aqueous mobile phases and offer enhanced retention for polar analytes.[5] The CORTECS T3 and HSS T3 chemistries are good examples that provide balanced retention for polar and nonpolar compounds.[6]

  • Hydrophilic Interaction Chromatography (HILIC): If your analyte is highly polar and shows very little or no retention in reversed-phase, HILIC is the preferred mode.[5][7] HILIC columns, such as those with unbonded silica or amide phases, use a high organic mobile phase to retain and separate very polar compounds.[6][8]

  • Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange mechanisms, such as the Atlantis BEH C18 AX, can provide enhanced retention for polar acidic or basic analytes.[6]

Q2: Which mobile phase additives are recommended for positive ion ESI-MS?

A2: The choice of additive is critical for both chromatography and MS detection.

  • Formic Acid (0.1%): This is the most common and highly recommended additive. It acidifies the mobile phase (pH ~2.7), which protonates the amine group on your analyte. This serves two key purposes: it promotes efficient ionization in the ESI source and minimizes undesirable interactions with residual silanols on the column packing, leading to sharper, more symmetrical peaks.[9][10][11]

  • Ammonium Formate/Acetate: These volatile buffers are used to control pH and can sometimes improve peak shape and method reproducibility.[12][13] A combination of ammonium formate with formic acid is often effective for polar metabolites.[12]

  • Trifluoroacetic Acid (TFA): While excellent for UV chromatography due to its ion-pairing properties that produce sharp peaks, TFA should be avoided in MS applications . It is a strong ion-pairing agent that causes significant signal suppression in the ESI source.[11][13]

Q3: Should I use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?

A3: ESI is the preferred ionization technique for polar and ionizable molecules like this compound.[3] APCI is generally better suited for less polar, more volatile compounds and may be a viable alternative, though likely less sensitive for this specific analyte.[3][9] Always operate in positive ion mode to detect the protonated molecule, [M+H]⁺.

Q4: My injection solvent is causing peak distortion. What should I do?

A4: This is a common issue known as solvent mismatch. The injection solvent should be as weak as, or weaker than, the initial mobile phase.[14] Injecting a sample dissolved in a high-organic solvent (like 100% acetonitrile) into a highly aqueous mobile phase will cause the sample to rapidly elute through the column, resulting in split or fronting peaks.[15][16] Solution: Dissolve your sample in the initial mobile phase conditions (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).

Section 3: Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during analysis.

Issue 1: Poor Peak Shape

A symmetrical, Gaussian peak is ideal for accurate integration and quantification. Deviations like tailing, fronting, or splitting indicate underlying problems.

Problem: My peak is tailing severely.

  • Primary Cause: Secondary ionic interactions between the protonated basic analyte and negatively charged, deprotonated silanol groups on the silica surface of the column packing. This is a very common issue for amine-containing compounds.

  • Solutions:

    • Lower Mobile Phase pH: Ensure your mobile phase contains at least 0.1% formic acid. This lowers the pH, fully protonating your analyte while keeping the surface silanols neutral, thus minimizing the unwanted interaction.

    • Use a Modern Column: Employ a high-purity, fully end-capped column or one specifically designed for basic compounds, such as those with a charged surface hybrid (CSH) particle technology.[7]

    • Check for Column Contamination: Strongly retained compounds from previous injections can accumulate at the head of the column. Flush the column with a strong solvent wash or reverse the column (if permitted by the manufacturer) and flush to clean it.[16]

Problem: My peak is fronting or split.

  • Primary Cause 1: Column Overload. Injecting too high a concentration or volume of the analyte can saturate the stationary phase at the column inlet.[16]

    • Solution: Perform a dilution series of your sample. Reduce the injection volume and/or the sample concentration until a symmetrical peak is achieved.

  • Primary Cause 2: Injection Solvent Mismatch. As mentioned in the FAQ, using an injection solvent that is significantly stronger than the mobile phase is a major cause of peak distortion.[14][15]

    • Solution: Re-dissolve the sample in a solvent that matches the initial chromatographic conditions. If the sample is not soluble, use the weakest solvent possible and keep the injection volume minimal.

  • Primary Cause 3: Column Void or Channeling. A void at the column inlet can cause the sample band to spread unevenly, leading to split or misshapen peaks. This can be caused by physical shock or operating the column outside its recommended pH and pressure limits.[16]

    • Solution: This typically requires column replacement. Using a guard column can help protect the analytical column and extend its lifetime.[14]

Issue 2: Low Sensitivity or Poor Signal
  • Primary Cause 1: Suboptimal MS Source Parameters. The efficiency of ionization and ion transfer is highly dependent on source conditions.

    • Solution: Systematically optimize ESI source parameters. Infuse a standard solution of your analyte and adjust the following to maximize the signal for the [M+H]⁺ ion:

      • Capillary Voltage: Typically 2.5-4.5 kV. There is an optimal value; too high or too low will reduce the signal.[17]

      • Gas Flow Rates (Nebulizing & Drying Gas): These affect droplet formation and desolvation. Higher flows are needed for higher LC flow rates.[18][19]

      • Drying Gas Temperature: Affects solvent evaporation. A temperature between 250-400 °C is a typical starting point.[18]

  • Primary Cause 2: Ion Suppression. Co-eluting matrix components can compete with the analyte for ionization in the ESI source, reducing its signal.[19]

    • Solution: Improve chromatographic separation to move the analyte peak away from interfering compounds. Enhance sample preparation (e.g., using Solid-Phase Extraction, SPE) to remove matrix components before injection.[16]

  • Primary Cause 3: Incorrect Mobile Phase. Using non-volatile additives (like phosphate buffers) will contaminate the MS source and severely reduce signal.[11] Using additives that cause suppression (like TFA) will also harm sensitivity.[13]

    • Solution: Always use high-purity, LC-MS grade solvents and volatile additives like formic acid, acetic acid, ammonium formate, or ammonium acetate.

Issue 3: Poor Reproducibility (Shifting Retention Times)
  • Primary Cause 1: Insufficient Column Equilibration. When running a gradient, the column must be fully returned to the initial mobile phase conditions before the next injection.

    • Solution: Ensure your gradient method includes a post-run equilibration step that is at least 5-10 column volumes long.[15] Monitor the pressure trace; a stable pressure indicates a well-equilibrated column.

  • Primary Cause 2: Mobile Phase Instability. Organic solvents can evaporate over time, changing the mobile phase composition. Buffers can change pH.

    • Solution: Prepare fresh mobile phases daily and keep solvent bottles capped.[14][16] Never top off old mobile phase with new.[16]

  • Primary Cause 3: Temperature Fluctuations. Column temperature affects retention time.

    • Solution: Use a thermostatically controlled column compartment and keep it at a constant temperature (e.g., 40 °C) for robust and reproducible chromatography.

Section 4: Visual Diagrams & Workflows

Visual aids can simplify complex processes and decision-making. The following diagrams, rendered in DOT language, illustrate a standard workflow and a troubleshooting path.

General LC-MS Workflow

LCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase 1. Prepare Mobile Phase (e.g., 0.1% Formic Acid) SamplePrep 2. Prepare Sample (Dissolve in initial MP) Equilibrate 3. Equilibrate Column SamplePrep->Equilibrate Inject 4. Inject Sample Equilibrate->Inject Separate 5. LC Separation Inject->Separate Detect 6. MS Detection Separate->Detect Integrate 7. Integrate Peak Detect->Integrate Quantify 8. Quantify & Report Integrate->Quantify

Caption: A typical workflow for LC-MS analysis.

Troubleshooting Peak Shape

Troubleshooting_Peak_Shape cluster_problems Identify Problem cluster_solutions_tailing Tailing Solutions cluster_solutions_fronting Fronting/Split Solutions Start Poor Peak Shape Observed Tailing Tailing? Start->Tailing Fronting Fronting / Split? Start->Fronting CheckpH Increase MP Acidity (0.1% FA) Tailing->CheckpH YES CheckSolvent Match Injection Solvent to Initial MP Fronting->CheckSolvent YES CheckColumn Use Modern End-Capped or CSH Column CheckpH->CheckColumn CheckOverloadT Reduce Sample Load CheckColumn->CheckOverloadT CheckOverloadF Reduce Sample Load CheckSolvent->CheckOverloadF CheckVoid Check for Column Void CheckOverloadF->CheckVoid

References

Validation & Comparative

A Comparative Guide to Confirming the Identity of Synthesized 3-Methyl-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a synthesized molecule's identity is a foundational pillar of scientific rigor. For novel compounds and pharmaceutical intermediates like 3-Methyl-1H-indol-6-amine, a seemingly minor discrepancy in structure can lead to significant deviations in biological activity and safety profiles. This guide provides a comprehensive comparison of essential analytical techniques, offering a robust, self-validating framework for researchers, scientists, and drug development professionals to confidently establish the identity and purity of this key indole derivative.

The structural confirmation of a synthesized compound is not a monolithic task accomplished by a single technique. Instead, it is a synergistic process where orthogonal methods provide complementary pieces of evidence, culminating in a comprehensive and irrefutable structural assignment. This guide will delve into the core spectroscopic and chromatographic techniques, explaining the causality behind their application and providing actionable, step-by-step protocols.

The Orthogonal Approach to Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework.[4] For this compound, both ¹H and ¹³C NMR are essential to confirm the connectivity and chemical environment of each atom.[1]

Why NMR is the Gold Standard:
  • Unambiguous Connectivity: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can definitively establish the bonding relationships between protons and carbons.[3]

  • Isomer Differentiation: NMR can readily distinguish between isomers, which may have identical masses but different biological activities.

  • Quantitative Potential: NMR can be used for quantitative analysis to determine the purity of the sample.[5]

Expected ¹H NMR Spectral Data for this compound:

The proton NMR spectrum will provide key information about the number of different types of protons and their neighboring environments.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Indole N-H~10.5 - 11.5Broad Singlet1H
Aromatic C2-H~7.0 - 7.2Singlet1H
Aromatic C4-H~7.3 - 7.5Doublet1H
Aromatic C5-H~6.6 - 6.8Doublet of Doublets1H
Aromatic C7-H~6.9 - 7.1Doublet1H
Amine N-H₂~3.5 - 4.5Broad Singlet2H
Methyl C3-CH₃~2.2 - 2.4Singlet3H

Note: Chemical shifts are approximate and can be influenced by the solvent and concentration.[6]

Expected ¹³C NMR Spectral Data for this compound:

The carbon-13 NMR spectrum will indicate the number of unique carbon environments in the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C2~120 - 125
C3~110 - 115
C3a~128 - 132
C4~120 - 125
C5~110 - 115
C6~140 - 145
C7~105 - 110
C7a~135 - 140
C3-CH₃~10 - 15

Note: These are predicted ranges and require experimental verification.[7]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Depending on the sample concentration, this may require a longer acquisition time.

  • 2D NMR (Optional but Recommended): If structural ambiguity remains, acquire 2D NMR spectra such as COSY and HSQC to confirm proton-proton and proton-carbon correlations, respectively.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra for analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound.[1][2] For this compound, MS is crucial for confirming the correct molecular formula and can provide structural clues through analysis of fragmentation patterns.[2][4]

Why MS is Essential:
  • Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) can determine the mass of the molecule with high accuracy, allowing for the confident assignment of the molecular formula.[3]

  • Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum can provide evidence for the presence of specific functional groups and structural motifs within the molecule.[2] Aliphatic amines, for instance, often undergo characteristic α-cleavage.[8]

  • Purity Assessment: When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a highly sensitive tool for detecting and identifying impurities.[1][3][9]

Expected Mass Spectrometry Data for this compound:
  • Molecular Formula: C₉H₁₀N₂

  • Exact Mass: 146.0844 g/mol

  • Expected [M+H]⁺ Ion: 147.0917 m/z

The fragmentation pattern will be influenced by the ionization technique used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). A common fragmentation for indoles involves the cleavage of the bond beta to the indole ring.

Experimental Protocol: LC-MS
  • Sample Preparation: Prepare a dilute solution of the synthesized compound (typically 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatographic Separation: Inject the sample onto an HPLC system coupled to the mass spectrometer. A reverse-phase C18 column is commonly used. The mobile phase typically consists of a gradient of water and acetonitrile with a small amount of formic acid to promote ionization.

  • Mass Spectrometry Analysis: The eluent from the HPLC is directed into the mass spectrometer. Acquire data in full scan mode to detect the molecular ion. If necessary, perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation data.

  • Data Analysis: Analyze the resulting chromatogram to assess purity and examine the mass spectrum of the main peak to confirm the molecular weight and study the fragmentation pattern.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[1][2] It serves as a rapid and straightforward method to confirm the presence of key structural features in this compound.

Why FT-IR is a Valuable Complement:
  • Functional Group Fingerprinting: FT-IR is excellent for identifying characteristic vibrations of specific bonds, such as N-H, C-H, and C=C.

  • Confirmation of Key Groups: The presence of the amine (NH₂) and the indole N-H can be readily confirmed.

  • Comparison to Standards: The obtained spectrum can be compared to reference spectra for confirmation.

Expected FT-IR Absorption Bands for this compound:
Functional Group Expected Wavenumber (cm⁻¹) Appearance
N-H Stretch (Indole)~3400Sharp, medium
N-H Stretch (Amine)~3350 and ~3250Two bands, medium
C-H Stretch (Aromatic)~3100 - 3000Medium to weak
C-H Stretch (Aliphatic)~2950 - 2850Medium to weak
C=C Stretch (Aromatic)~1600 - 1450Medium to strong
C-N Stretch (Aromatic Amine)~1335 - 1250Strong

Note: The appearance of two N-H stretching bands for the primary amine is a characteristic feature.[10]

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the synthesized powder directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract atmospheric interferences.

  • Sample Spectrum: Acquire the infrared spectrum of the sample.

  • Data Analysis: Label the significant peaks in the spectrum and correlate them to the expected functional groups of this compound.

High-Performance Liquid Chromatography (HPLC): Assessing Purity

While spectroscopic methods confirm the structure, chromatography is essential for determining the purity of the synthesized compound.[5][11] HPLC is the workhorse technique in the pharmaceutical industry for purity analysis due to its high resolution and sensitivity.[12][13]

Why HPLC is Critical for Purity Assessment:
  • Separation of Impurities: HPLC can separate the target compound from starting materials, by-products, and other impurities.[11]

  • Quantitative Analysis: The area of the chromatographic peak is proportional to the concentration of the compound, allowing for accurate quantification of purity.

  • Method Validation: Validated HPLC methods are a regulatory requirement for quality control in drug manufacturing.[14]

Experimental Protocol: HPLC Purity Analysis
  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in a suitable solvent (e.g., a mixture of the mobile phase) to a known concentration.

  • Instrument Setup: Use an HPLC system equipped with a UV detector. A C18 reverse-phase column is a common starting point.

  • Method Development: Develop a suitable gradient elution method using a mobile phase typically consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The UV detection wavelength should be set to a value where the compound has strong absorbance.

  • Analysis: Inject the sample and record the chromatogram.

  • Purity Calculation: Calculate the purity of the sample by dividing the peak area of the main component by the total area of all peaks and multiplying by 100%.

Comparative Summary of Analytical Techniques

Technique Information Provided Strengths Limitations
¹H & ¹³C NMR Detailed carbon-hydrogen framework, connectivity, and chemical environment.[1]Unambiguous structure determination, isomer differentiation.Lower sensitivity, requires relatively pure sample.
Mass Spectrometry Molecular weight and elemental composition, structural information from fragmentation.[2]High sensitivity, confirmation of molecular formula.[3]Isomers may not be distinguishable without chromatography.
FT-IR Spectroscopy Presence of key functional groups.[1]Rapid, non-destructive, good for functional group identification.Provides limited information on the overall molecular structure.
HPLC Purity of the compound, separation of impurities.[5]High resolution, quantitative, well-established for purity analysis.Does not provide direct structural information.

Visualizing the Workflow

A logical and systematic workflow ensures that all necessary data is collected for a comprehensive and defensible identity confirmation.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_confirmation Final Confirmation Synthesis Synthesized This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Sample MS Mass Spectrometry (LC-MS) Synthesis->MS Sample FTIR FT-IR Spectroscopy Synthesis->FTIR Sample HPLC HPLC Analysis Synthesis->HPLC Sample Confirmation Identity & Purity Confirmed NMR->Confirmation Structural Data MS->Confirmation Molecular Weight & Purity FTIR->Confirmation Functional Groups HPLC->Confirmation Purity Data

Caption: Workflow for the comprehensive identity confirmation of synthesized compounds.

Conclusion

The confirmation of the identity of a synthesized molecule such as this compound is a critical step in the research and development pipeline. By employing a multi-faceted analytical approach that leverages the strengths of NMR, MS, FT-IR, and HPLC, researchers can build a robust and self-validating data package. This not only ensures the scientific integrity of their work but also provides the necessary confidence for advancing promising compounds toward their therapeutic potential. This guide provides the foundational knowledge and practical protocols to achieve this essential objective.

References

Validating the Mechanism of Action of 3-Methyl-1H-indol-6-amine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, understanding the precise mechanism of action (MoA) of a novel compound is paramount. This guide provides a comprehensive framework for validating the MoA of 3-Methyl-1H-indol-6-amine, a promising indole derivative. Due to the limited direct literature on this specific molecule, we will explore plausible mechanisms based on the established activities of structurally related indole-containing compounds. This guide will objectively compare the hypothesized actions with those of well-characterized alternative compounds and provide detailed experimental protocols for validation.

Introduction to this compound and the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activities, including anticancer, antiviral, and anti-inflammatory properties[1]. The specific substitutions on the indole ring dictate the compound's pharmacological profile. This compound features a methyl group at the 3-position and an amino group at the 6-position, suggesting a potential for unique biological interactions. Based on the activities of related indole derivatives, we will investigate three primary hypothesized mechanisms of action for this compound:

  • Topoisomerase II Inhibition: Many indole derivatives exhibit anticancer activity by inhibiting topoisomerase II, an essential enzyme for DNA replication and cell division[2][3][4][5].

  • Cytochrome P450 (CYP) Enzyme Modulation: Indole compounds are known to interact with and modulate the activity of CYP enzymes, which can have significant implications for drug metabolism and potential drug-drug interactions[6][7][8][9].

  • Induction of DNA Damage: Some indole metabolites have been shown to cause DNA damage, a mechanism that can lead to cytotoxicity in cancer cells[10][11][12][13].

This guide will provide a systematic approach to investigate each of these potential mechanisms.

Hypothesized Mechanism: Topoisomerase II Inhibition

Topoisomerase II inhibitors are a cornerstone of cancer chemotherapy. They function by stabilizing the transient DNA-enzyme complex, leading to DNA strand breaks and subsequent apoptosis in rapidly dividing cancer cells[3][14].

Comparative Compounds:
  • Etoposide: A well-characterized topoisomerase II poison used in the treatment of various cancers, including lung and testicular cancer[2][3][14].

  • Doxorubicin: An anthracycline antibiotic that also acts as a topoisomerase II inhibitor and is widely used in chemotherapy[3][4].

Experimental Validation Workflow:

The following workflow can be employed to determine if this compound acts as a topoisomerase II inhibitor.

Caption: Workflow for validating topoisomerase II inhibition.

Detailed Experimental Protocols:

a) Cell-Free Topoisomerase II Relaxation Assay:

This assay directly measures the inhibition of topoisomerase II activity.

  • Principle: Topoisomerase II relaxes supercoiled plasmid DNA. An inhibitor will prevent this relaxation.

  • Protocol:

    • Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase IIα, and reaction buffer [50 mmol/L Tris-HCl (pH 8.0), 120 mmol/L KCl, 10 mmol/L MgCl₂, 0.5 mmol/L DTT, 0.5 mmol/L ATP][15].

    • Add varying concentrations of this compound, Etoposide (positive control), or vehicle (negative control) to the reaction mixtures.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding 10% SDS.

    • Digest the protein with proteinase K.

    • Analyze the DNA topology by agarose gel electrophoresis. Supercoiled, relaxed, and linear DNA forms will migrate differently.

  • Expected Results: An effective inhibitor will show a dose-dependent decrease in the amount of relaxed DNA and an increase in supercoiled DNA.

b) DNA Cleavage Assay:

This assay determines if the compound stabilizes the topoisomerase II-DNA cleavage complex.

  • Principle: Topoisomerase II poisons trap the enzyme in a covalent complex with DNA, leading to the accumulation of linear DNA from a plasmid substrate.

  • Protocol:

    • Follow the same initial steps as the relaxation assay.

    • After incubation, the reaction products are treated with a strong denaturant (e.g., potassium-SDS) to precipitate the protein-DNA complexes.

    • The DNA is then purified and analyzed by agarose gel electrophoresis.

  • Expected Results: A topoisomerase II poison will result in a dose-dependent increase in the amount of linear plasmid DNA.

Comparative Data Summary:
Compound Predicted IC50 (Relaxation Assay) Predicted Outcome (Cleavage Assay)
This compoundTo be determinedTo be determined
Etoposide~80-160 µmol/L[15]Increased linear DNA
DoxorubicinMicromolar rangeIncreased linear DNA

Hypothesized Mechanism: Cytochrome P450 (CYP) Enzyme Modulation

CYP enzymes are crucial for the metabolism of xenobiotics. Induction or inhibition of these enzymes by a compound can lead to significant drug-drug interactions[6][7][9][16].

Comparative Compounds:
  • Rifampicin: A known potent inducer of CYP3A4[9][17].

  • Ketoconazole: A potent inhibitor of CYP3A4[6][9].

Experimental Validation Workflow:

Caption: Workflow for validating CYP450 enzyme modulation.

Detailed Experimental Protocols:

a) CYP Induction Assay in Human Hepatocytes:

This assay is the gold standard for assessing the induction potential of a compound.

  • Principle: Primary human hepatocytes or stable cell lines like HepaRG™ are treated with the test compound, and changes in CYP enzyme expression and activity are measured.

  • Protocol:

    • Culture primary human hepatocytes or HepaRG™ cells.

    • Treat the cells with various concentrations of this compound, Rifampicin (positive control for induction), Ketoconazole (positive control for inhibition), or vehicle for 48-72 hours.

    • For mRNA analysis: Isolate RNA and perform quantitative real-time PCR (qPCR) for target CYP genes (e.g., CYP1A2, CYP2B6, CYP3A4)[18][19].

    • For enzyme activity analysis: Incubate the treated cells with a CYP-specific probe substrate (e.g., midazolam for CYP3A4) and measure the formation of the corresponding metabolite using LC-MS/MS[20].

  • Expected Results:

    • Induction: A dose-dependent increase in CYP mRNA levels and enzyme activity.

    • Inhibition: A dose-dependent decrease in the metabolic activity of the probe substrate.

Comparative Data Summary:
Compound Predicted Effect on CYP3A4 mRNA Predicted Effect on CYP3A4 Activity
This compoundTo be determinedTo be determined
RifampicinSignificant increaseSignificant increase
KetoconazoleNo significant changeSignificant decrease

Hypothesized Mechanism: Induction of DNA Damage

DNA damage is a key mechanism through which many anticancer agents exert their cytotoxic effects.

Comparative Compound:
  • Hydrogen Peroxide (H₂O₂): A well-known inducer of oxidative DNA damage, often used as a positive control in DNA damage assays[11].

Experimental Validation Workflow:

Caption: Workflow for validating the induction of DNA damage.

Detailed Experimental Protocols:

a) Alkaline Comet Assay (Single-Cell Gel Electrophoresis):

This is a sensitive method for detecting DNA strand breaks in individual cells.

  • Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage[10][11][12][13].

  • Protocol:

    • Treat cultured cells (e.g., a cancer cell line) with various concentrations of this compound, H₂O₂ (positive control), or vehicle.

    • Embed the cells in low-melting-point agarose on a microscope slide.

    • Lyse the cells to remove membranes and proteins, leaving behind nucleoids.

    • Subject the slides to electrophoresis under alkaline conditions to unwind the DNA and separate broken from intact DNA.

    • Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

    • Quantify the DNA damage by measuring the tail moment using specialized software.

  • Expected Results: A dose-dependent increase in the comet tail moment indicates DNA damage.

Comparative Data Summary:
Compound Predicted Outcome (Comet Assay)
This compoundTo be determined
Hydrogen Peroxide (H₂O₂)Significant increase in tail moment

Conclusion

This guide provides a structured and comparative approach to elucidate the mechanism of action of this compound. By systematically investigating its potential as a topoisomerase II inhibitor, a modulator of CYP enzymes, and an inducer of DNA damage, researchers can build a comprehensive pharmacological profile of this novel compound. The provided experimental workflows and protocols, alongside comparisons with well-characterized drugs, offer a robust framework for definitive MoA validation, a critical step in the journey of drug discovery and development.

References

A Comparative Analysis of 3-Methyl-1H-indol-6-amine and Established Inhibitors in Targeting Tryptophan Hydroxylase (TPH)

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating a Novel Potential TPH Inhibitor

In the landscape of drug discovery, particularly concerning neurotransmitter modulation, the enzyme Tryptophan Hydroxylase (TPH) presents a critical therapeutic target. As the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT), its inhibition offers a promising strategy for managing conditions characterized by excessive serotonin production, such as carcinoid syndrome and certain psychiatric disorders. This guide provides a comparative analysis of 3-Methyl-1H-indol-6-amine, a novel compound of interest, against well-established TPH inhibitors, namely Telotristat and LX-1031. We will delve into the mechanistic rationale, present a framework for comparative experimental validation, and discuss the potential of this novel indole amine in the context of current therapeutic options.

The Scientific Rationale: Targeting Serotonin Biosynthesis at its Source

The dysregulation of serotonin levels is implicated in a variety of pathological states. While selective serotonin reuptake inhibitors (SSRIs) modulate synaptic serotonin concentrations, they do not address the overproduction of this neurotransmitter. Direct inhibition of TPH, the enzyme responsible for converting L-tryptophan to 5-hydroxytryptophan, offers a more direct approach to controlling serotonin synthesis.

There are two isoforms of TPH: TPH1, found predominantly in the gut and pineal gland, and TPH2, which is the primary isoform in the central nervous system. The ideal inhibitor may exhibit isoform selectivity depending on the therapeutic indication. For instance, peripheral TPH1 inhibition is desirable for treating carcinoid syndrome to reduce systemic serotonin levels without affecting central nervous system function.

Signaling Pathway: Serotonin Biosynthesis

cluster_0 Serotonin (5-HT) Biosynthesis Pathway cluster_1 Inhibitory Action L-Tryptophan L-Tryptophan TPH Tryptophan Hydroxylase (TPH) L-Tryptophan->TPH 5-Hydroxytryptophan 5-Hydroxytryptophan AADC Aromatic L-Amino Acid Decarboxylase (AADC) 5-Hydroxytryptophan->AADC Serotonin (5-HT) Serotonin (5-HT) TPH->5-Hydroxytryptophan AADC->Serotonin (5-HT) Inhibitors Telotristat LX-1031 This compound Inhibitors->TPH Inhibition of Rate-Limiting Step cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Selectivity & Safety Enzymatic_Assay TPH1/TPH2 Enzymatic Assays Binding_Assay Binding Affinity Assays (e.g., SPR) Enzymatic_Assay->Binding_Assay Determine IC50 & Ki Cell_Culture Cell Lines Expressing TPH (e.g., BON cells) Enzymatic_Assay->Cell_Culture Serotonin_Measurement Quantification of Serotonin (e.g., ELISA, LC-MS) Cell_Culture->Serotonin_Measurement Assess cellular potency Selectivity_Panel Kinase/Enzyme Selectivity Panel Cell_Culture->Selectivity_Panel Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT, LDH) Selectivity_Panel->Cytotoxicity_Assay Profile off-target effects & toxicity

A Researcher's Guide to Comprehensive Cross-Reactivity Profiling of 3-Methyl-1h-indol-6-amine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the aphorism "know thy compound" has never been more critical. For researchers and drug development professionals, understanding the complete biological interaction profile of a novel chemical entity is paramount to predicting its efficacy and potential for adverse effects. This guide provides an in-depth, experience-driven framework for the cross-reactivity profiling of 3-Methyl-1h-indol-6-amine, a compound of interest within the broader class of indoleamines. While specific biological data for this particular molecule is not extensively published, its structural motifs suggest a potential for interaction with a range of biological targets, including kinases and other enzymes.[1][2]

This document is not a rigid protocol but a strategic guide. It is designed to empower researchers to build a comprehensive and self-validating experimental plan to elucidate the selectivity of this compound and compare it with relevant alternatives.

The Imperative of Selectivity Profiling in Drug Development

The journey of a drug candidate from bench to bedside is fraught with challenges, a significant portion of which can be attributed to unforeseen off-target effects.[3] A highly potent compound against its intended target may fail in later stages due to interactions with other proteins, leading to toxicity or a dilution of its therapeutic effect. Comprehensive cross-reactivity profiling, therefore, is not merely a checkbox in a development plan but a foundational pillar of modern drug discovery.[4] It allows for the early identification of potential liabilities and provides a more complete picture of a compound's mechanism of action.

This guide will focus on a multi-pronged approach to profiling this compound, comparing its performance against two hypothetical but structurally relevant alternatives:

  • Alternative A: 3-Ethyl-1h-indol-6-amine: A close structural analog to assess the impact of a subtle modification to the alkyl substituent.

  • Alternative B: 5-Methoxy-1H-indole: An isomer with a different substitution pattern, potentially altering its electronic properties and target interactions.

A Phased Approach to Cross-Reactivity Profiling

A logical and stepwise approach is crucial for generating a clear and actionable dataset. We will outline a three-phase experimental workflow, starting with broad screening and progressively narrowing down to more detailed mechanistic studies.

G cluster_0 Phase 1: Broad Kinome & Target Class Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response Analysis cluster_2 Phase 3: In-Cell Target Engagement & Mechanistic Studies P1_1 Initial Kinase Panel Screen (e.g., 400+ kinases) P1_2 General Target Liability Panel (e.g., GPCRs, Ion Channels) P1_1->P1_2 Concurrent Screening P2_1 IC50 Determination for Primary Hits P1_2->P2_1 Identified Hits P2_2 Secondary Confirmatory Assays P2_1->P2_2 Confirmed Activity P3_1 Cellular Thermal Shift Assay (CETSA) P2_2->P3_1 Validated On-Target & Off-Target Interactions P3_2 Mechanism of Inhibition (MOI) Studies P3_1->P3_2 Confirmed Cellular Target Engagement G cluster_0 Cell Treatment cluster_1 Heat Challenge cluster_2 Protein Separation cluster_3 Quantification A Treat cells with compound or vehicle (DMSO) B Heat cell lysates to a range of temperatures A->B C Centrifuge to separate soluble and precipitated proteins B->C D Analyze soluble fraction by Western Blot or Mass Spectrometry C->D

References

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vivo Efficacy of Indoleamine-Based IDO1 Inhibitors in Oncology

This guide provides a comprehensive comparison of the in vivo efficacy of key indoleamine-based compounds targeting the Indoleamine 2,3-dioxygenase 1 (IDO1) pathway, a pivotal mechanism in tumor immune evasion. While specific in vivo data for 3-Methyl-1H-indol-6-amine is not extensively available in public literature, this document will focus on structurally and functionally related indoleamine derivatives that have been rigorously evaluated in preclinical and clinical settings. We will delve into the comparative performance of prominent IDO1 inhibitors, supported by experimental data, and provide detailed protocols for researchers aiming to conduct similar evaluations.

Introduction: The Rationale for Targeting the IDO1 Pathway

Tumors can employ various strategies to escape detection and destruction by the host immune system. One of the most significant is the hijacking of metabolic pathways to create an immunosuppressive tumor microenvironment (TME).[1] The IDO1 pathway is a central player in this process.[2] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism, converting it into kynurenine.[1]

This enzymatic activity fosters immunosuppression through two primary mechanisms:

  • Tryptophan Depletion: The local depletion of tryptophan, an essential amino acid, inhibits the proliferation and function of effector T-cells.[1]

  • Kynurenine Accumulation: The buildup of kynurenine and its metabolites actively promotes the generation and recruitment of regulatory T-cells (Tregs), further dampening the anti-tumor immune response.[1][3]

By inhibiting IDO1, the goal is to reverse this immunosuppressive state, restore T-cell function, and enhance the efficacy of the body's natural anti-tumor immunity, particularly in combination with other immunotherapies like checkpoint inhibitors.[2][3] This has led to the development of numerous small-molecule IDO1 inhibitors, many of which are based on an indole scaffold, the core structure of the native substrate, tryptophan.

Comparative Analysis of Lead Indoleamine-Based IDO1 Inhibitors

Several indoleamine derivatives have progressed through preclinical and clinical development. While early clinical trials showed promise, the field faced a significant setback with the Phase 3 ECHO-301 trial, where the combination of the IDO1 inhibitor Epacadostat and the PD-1 inhibitor pembrolizumab showed no benefit over pembrolizumab alone in melanoma patients.[3][4] This has spurred deeper investigation and comparison of different inhibitors.

A key preclinical study directly compared the pharmacodynamic and anti-tumor effects of three representative IDO1 inhibitors: Epacadostat (INCB024360) , NLG919 , and PCC0208009 .[5][6]

Quantitative In Vivo Performance Data

The following table summarizes the comparative efficacy and pharmacodynamic data from preclinical studies in mouse tumor models.

ParameterPCC0208009Epacadostat (INCB024360)NLG919Reference
Animal Model CT26 colon carcinoma & B16F10 melanoma (syngeneic)CT26 colon carcinoma & B16F10 melanoma (syngeneic)CT26 colon carcinoma & B16F10 melanoma (syngeneic)[5]
Kyn/Trp Ratio Reduction Potent reduction, similar to EpacadostatPotent reduction, similar to PCC0208009Less potent than PCC0208009 and Epacadostat[5][6]
Tumor Growth Inhibition Similar efficacy to other inhibitorsSimilar efficacy to other inhibitorsSimilar efficacy to other inhibitors[5]
Immune Cell Infiltration Showed a positive trend in increasing CD3+CD8+ and CD3+CD4+ T cellsShowed similar effects to other inhibitorsShowed similar effects to other inhibitors[5]
Overall In Vitro/Vivo Profile Demonstrated better overall pharmacological activity in vitro (potency, duration) with a favorable in vivo trend.Effective in vivo, but with less potent or durable in vitro activity compared to PCC0208009.Effective in vivo, but generally less potent than the other two compounds.[5][6]

Mechanism of Action: Reversing Immune Suppression

The therapeutic strategy of IDO1 inhibition is to break the cycle of immune tolerance established by the tumor. By blocking the IDO1 enzyme, these inhibitors prevent the degradation of tryptophan, thereby restoring its availability for T-cell proliferation and function. Concurrently, the reduction in immunosuppressive kynurenine levels helps to decrease the activity of regulatory T-cells.

IDO1 Signaling Pathway and Point of Inhibition

IDO1_Pathway cluster_TME Tumor Microenvironment (TME) cluster_Inhibitor Therapeutic Intervention cluster_ImmuneCell Immune Cell Response TRYP Tryptophan IDO1 IDO1 Enzyme (Upregulated in Cancer Cells) TRYP->IDO1 Catabolized by T_Cell Effector T-Cell TRYP->T_Cell Required for Proliferation Depletion Inhibits KYN Kynurenine IDO1->KYN Produces Treg Regulatory T-Cell (Treg) KYN->Treg Promotes Activation Inhibitor Indoleamine-Based IDO1 Inhibitor (e.g., Epacadostat) Inhibitor->IDO1 BLOCKS Suppression Suppression of Anti-Tumor Immunity Treg->T_Cell Inhibits

Caption: IDO1 inhibitors block the conversion of tryptophan to kynurenine.

Experimental Protocols: A Guide to In Vivo Efficacy Assessment

Conducting a robust in vivo study is critical for evaluating the efficacy of novel therapeutic agents. The following protocol outlines a standard methodology for assessing an IDO1 inhibitor in a syngeneic mouse tumor model, which is essential for studies involving immunotherapy as it utilizes mice with a competent immune system.[7]

Standard Protocol for a Syngeneic Tumor Model Study

1. Animal Acclimatization and Cell Culture (Pre-Study)

  • Rationale: To ensure animals are healthy and adapted to the facility, reducing non-experimental stress. Concurrently, tumor cells are prepared for implantation.

  • Procedure:

    • Procure 6-8 week old female BALB/c mice (for CT26 tumors) or C57BL/6 mice (for B16F10 tumors).

    • Allow a 7-day acclimatization period with standard housing conditions (12h light/dark cycle, ad libitum access to food and water).[8]

    • Culture murine CT26 or B16F10 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C, 5% CO₂.

    • Harvest cells during the logarithmic growth phase using trypsin. Wash cells twice with sterile PBS and resuspend at a final concentration of 5 x 10⁶ cells per 100 µL. Check viability using trypan blue exclusion (>95% required).

2. Tumor Implantation (Day 0)

  • Rationale: To establish a uniform and measurable tumor in each animal. The subcutaneous route is common for initial efficacy screening due to ease of measurement.[7]

  • Procedure:

    • Shave the right flank of each mouse and sterilize the area with an alcohol wipe.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the prepared flank.

3. Tumor Growth Monitoring and Randomization

  • Rationale: To ensure tumors are established and to randomize animals into treatment groups with similar average tumor volumes, preventing selection bias.[8]

  • Procedure:

    • Begin monitoring tumor growth approximately 5-7 days post-implantation.

    • Measure tumors three times weekly using digital calipers.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .[8]

    • When the mean tumor volume reaches 100-150 mm³, randomize mice into treatment groups (e.g., n=10 per group):

      • Group 1: Vehicle Control (e.g., 0.5% methylcellulose)

      • Group 2: Test Compound (e.g., 50 mg/kg, oral gavage, daily)

      • Group 3: Positive Control (e.g., anti-PD-1 antibody)

      • Group 4: Combination (Test Compound + Positive Control)

4. Treatment and Monitoring (e.g., 21 Days)

  • Rationale: To administer the therapeutic agents and monitor their effect on tumor growth and animal health.

  • Procedure:

    • Administer treatments according to the randomized groups for the duration of the study (e.g., 21 days).

    • Continue to measure tumor volume and body weight three times weekly. Body weight is a key indicator of systemic toxicity.[8]

5. Study Endpoint and Tissue Collection

  • Rationale: To conclude the study based on predefined criteria and collect tissues for downstream pharmacodynamic and mechanistic analysis.

  • Procedure:

    • The study endpoint is reached on Day 21 or if tumors exceed 2000 mm³, or if animals exhibit signs of morbidity (>20% body weight loss).[8]

    • Euthanize mice via CO₂ asphyxiation followed by cervical dislocation.

    • Excise tumors, weigh them, and perform final caliper measurements.

    • Collect blood via cardiac puncture for pharmacokinetic (PK) and pharmacodynamic (PD) analysis (e.g., measuring plasma kynurenine and tryptophan levels via LC-MS/MS).

    • Process tumors: snap-freeze a portion in liquid nitrogen for molecular analysis and fix another portion in 10% neutral buffered formalin for histology (e.g., immunohistochemistry for CD8+ T-cell infiltration).[8]

Experimental Workflow Diagram

Experimental_Workflow cluster_A cluster_B cluster_C cluster_D A Phase 1: Preparation B Phase 2: Implantation & Growth C Phase 3: Treatment & Monitoring D Phase 4: Endpoint & Analysis Acclimatize Animal Acclimatization (7 Days) Implant Subcutaneous Implantation Acclimatize->Implant CellCulture Tumor Cell Culture & Expansion CellCulture->Implant TumorGrowth Tumor Growth to 100-150 mm³ Implant->TumorGrowth Randomize Randomization into Treatment Groups TumorGrowth->Randomize Dosing Daily Dosing (e.g., 21 Days) Randomize->Dosing Monitor Monitor Tumor Volume & Body Weight (3x/week) Dosing->Monitor Terminate Study Termination (Day 21 or Criteria Met) Monitor->Terminate Collect Tissue & Blood Collection Terminate->Collect Analysis PK/PD & Histo- pathology Analysis Collect->Analysis

Caption: Standard workflow for an in vivo anti-tumor efficacy study.

Conclusion and Future Directions

The in vivo evaluation of indoleamine-based compounds has provided critical insights into the therapeutic potential of targeting the IDO1 pathway. While compounds like Epacadostat, NLG919, and PCC0208009 show comparable anti-tumor efficacy in preclinical syngeneic models, they exhibit differences in pharmacodynamic effects and in vitro potency.[5][6] The disappointing clinical results for first-generation inhibitors have highlighted the complexity of this pathway and the need for more nuanced therapeutic strategies.[4]

Future research is focused on several key areas:

  • Dual IDO1/TDO Inhibition: Tryptophan-2,3-dioxygenase (TDO) is a related enzyme that can compensate for IDO1 inhibition. Dual inhibitors are being explored to achieve a more complete blockade of the kynurenine pathway.[3][9]

  • PROTAC-mediated Degradation: Proteolysis-targeting chimeras (PROTACs) that induce the complete degradation of the IDO1 protein, rather than just inhibiting its enzymatic function, represent a promising next-generation approach.[4]

  • Biomarker-Driven Patient Selection: Identifying patients whose tumors are most dependent on the IDO1 pathway for immune evasion will be crucial for the success of future clinical trials.[3]

This guide provides a framework for understanding and evaluating the in vivo performance of indoleamine-based IDO1 inhibitors. By employing rigorous, well-controlled experimental designs, researchers can continue to refine these promising immunotherapeutic strategies.

References

Ensuring Reproducibility in Experiments Using 3-Methyl-1H-indol-6-amine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the bedrock of scientific integrity. The indole scaffold, a privileged structure in medicinal chemistry, is a frequent starting point for discovery campaigns due to its prevalence in bioactive natural products and synthetic drugs.[1] However, seemingly minor variations in the synthesis, characterization, and application of substituted indoles like 3-Methyl-1H-indol-6-amine can lead to significant discrepancies in experimental outcomes.

This guide provides an in-depth technical framework for ensuring the reproducibility of experiments involving this compound. We will delve into best practices for its synthesis and characterization, present a detailed protocol for a common application in kinase inhibitor screening, and compare its experimental considerations with a well-established alternative, providing supporting data and workflows to ground your research in robust and repeatable methodologies.

Part 1: Synthesis and Characterization of this compound: The Foundation of Reproducibility

The starting purity and structural confirmation of this compound are paramount for reproducible biological data. Inconsistencies in the starting material, such as residual solvents, catalysts, or isomeric impurities, can have profound effects on downstream assays.

A Validated Synthetic Approach

While multiple synthetic routes to substituted indoles exist, a common and reliable method involves the reduction of a nitroindole precursor. This multi-step synthesis requires careful control of reaction conditions and rigorous purification to ensure a high-purity final product.

Experimental Protocol: Synthesis of this compound

Step 1: Nitration of 3-methylindole

  • Reaction Setup: To a stirred solution of 3-methylindole (1.0 eq) in glacial acetic acid at 0-5 °C, add fuming nitric acid (1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Workup: Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 3-methyl-6-nitro-1H-indole.

Step 2: Reduction of 3-methyl-6-nitro-1H-indole

  • Reaction Setup: To a solution of 3-methyl-6-nitro-1H-indole (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq).

  • Reaction Conditions: Reflux the mixture for 3-4 hours.

  • Workmonitoring: Monitor the reaction by TLC for the disappearance of the starting material.

  • Workup: Cool the reaction mixture to room temperature and pour it into a saturated sodium bicarbonate solution.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield this compound.

G cluster_synthesis Synthesis Workflow 3-Methylindole 3-Methylindole Nitration Nitration 3-Methylindole->Nitration HNO3, Acetic Acid 3-Methyl-6-nitro-1H-indole 3-Methyl-6-nitro-1H-indole Nitration->3-Methyl-6-nitro-1H-indole Reduction Reduction 3-Methyl-6-nitro-1H-indole->Reduction SnCl2*2H2O, Ethanol This compound This compound Reduction->this compound

Synthetic route for this compound.
Rigorous Characterization: A Non-Negotiable Step

Reproducibility demands that the structure and purity of the synthesized compound are unequivocally confirmed.

Analytical Technique Parameter Expected Result for this compound Importance for Reproducibility
¹H NMR Chemical Shift, Integration, Coupling ConstantsConsistent with the predicted spectrum for the desired structure.Confirms the chemical structure and identifies potential impurities.
¹³C NMR Chemical ShiftConfirms the carbon skeleton of the molecule.Structural verification.
Mass Spectrometry (MS) Molecular Ion Peak[M+H]⁺ at m/z = 147.09Confirms the molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC) Purity>95%Quantifies the purity and detects non-volatile impurities.
Elemental Analysis %C, %H, %NWithin ±0.4% of theoretical values.Confirms the elemental composition.

Table 1: Key Characterization Parameters for this compound.

Part 2: Application in Kinase Inhibitor Screening: A Comparative Analysis

Substituted indoles are common fragments in the development of kinase inhibitors.[2] Here, we present a hypothetical but plausible application of this compound in a cell-based assay to assess its inhibitory effect on a target kinase and compare its experimental considerations with a well-characterized, structurally distinct kinase inhibitor.

Alternative Compound: Staurosporine

For comparison, we will use Staurosporine, a natural product known for its potent but non-selective inhibition of a wide range of kinases. Its well-documented activity provides a benchmark for discussing experimental variables.

Compound Class Primary Use in Research Key Experimental Considerations
This compound Substituted IndoleFragment for library synthesis, potential kinase inhibitor precursor.Solubility, potential for off-target effects, batch-to-batch purity variations.
Staurosporine Indolocarbazole AlkaloidBroad-spectrum kinase inhibitor, apoptosis inducer.Potency requires careful dose-response planning, light sensitivity, known off-target effects.

Table 2: Comparison of this compound and Staurosporine.

Experimental Protocol: Cell-Based Kinase Inhibition Assay (MTT Assay)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the cytotoxic effects of the compounds on a cancer cell line overexpressing the target kinase.[3]

  • Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions in the cell culture medium. Do the same for Staurosporine.

  • Cell Treatment: Treat the cells with varying concentrations of each compound. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

G cluster_assay Cell-Based Kinase Inhibition Assay Workflow Cell_Seeding Cell_Seeding Compound_Treatment Compound_Treatment Cell_Seeding->Compound_Treatment 24h Incubation Incubation Compound_Treatment->Incubation 48h MTT_Assay MTT_Assay Incubation->MTT_Assay 4h Data_Analysis Data_Analysis MTT_Assay->Data_Analysis IC50 determination

Workflow for the cell-based kinase inhibition assay.
Discussion on Reproducibility

  • Impact of Purity: An impurity in the this compound batch could be cytotoxic, leading to a falsely positive result. For Staurosporine, which is highly potent, even minor impurities are less likely to significantly alter the IC₅₀, but could introduce confounding variables in mechanistic studies.

  • Solubility: this compound, being a smaller, less complex molecule, may have different solubility properties compared to Staurosporine. Poor solubility can lead to precipitation in the assay medium, resulting in inaccurate concentration-response curves. It is crucial to determine the solubility of the test compound in the assay buffer and to use a concentration range that avoids precipitation.

  • Mechanism of Action: While this assay measures cytotoxicity, it does not confirm kinase inhibition as the mechanism. A reproducible IC₅₀ value for this compound would necessitate further, more direct assays, such as a cell-free kinase activity assay, to confirm on-target activity. Staurosporine's broad-spectrum activity is well-known, so its cytotoxic effect is more confidently attributed to kinase inhibition, though the specific kinase(s) responsible in a given cell line may vary.

Part 3: Best Practices for Ensuring Experimental Reproducibility

To ensure the reproducibility of your experiments with this compound or any other novel compound, adhere to the following principles:

  • Thorough Documentation: Record every detail of the synthesis, purification, and characterization of each batch of the compound.

  • Standardized Protocols: Use and meticulously document standardized assay protocols. Any deviation should be noted and justified.

  • Control Experiments: Always include appropriate positive and negative controls in your assays. For kinase inhibition studies, this includes a known inhibitor (like Staurosporine) and a vehicle control.

  • Batch-to-Batch Validation: Before using a new batch of a synthesized compound, perform a bridging study to compare its activity with a previous, well-characterized batch.

  • Orthogonal Assays: Confirm key findings using at least two different assay formats that measure the same biological endpoint through different mechanisms.

By implementing these rigorous practices, researchers can enhance the reliability and reproducibility of their findings, paving the way for more robust and impactful scientific discoveries.

References

A Head-to-Head Comparison of Synthesis Routes for 3-Methyl-1H-indol-6-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methyl-1H-indol-6-amine, a key building block in medicinal chemistry and materials science, has garnered significant interest due to its versatile applications in the synthesis of pharmacologically active compounds and functional materials. The strategic placement of the amino and methyl groups on the indole scaffold makes it a valuable precursor for a diverse range of molecular architectures. This guide provides a comprehensive, head-to-head comparison of the two primary synthetic routes to this important molecule: the classic Fischer indole synthesis and a two-step approach involving the reduction of a 6-nitroindole intermediate.

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth analysis of each synthetic pathway, explaining the underlying chemical principles, providing detailed experimental protocols, and presenting a comparative assessment of their respective advantages and disadvantages. By offering field-proven insights and supporting experimental data, this guide aims to empower researchers to make informed decisions when selecting the most suitable synthesis strategy for their specific needs.

Route 1: The Fischer Indole Synthesis

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry discovered by Emil Fischer in 1883, remains a widely utilized method for constructing the indole nucleus.[1][2] This acid-catalyzed reaction involves the condensation of a phenylhydrazine with an aldehyde or ketone, followed by a[2][2]-sigmatropic rearrangement to form the indole ring.[3][4]

Mechanistic Rationale

The synthesis of this compound via the Fischer route commences with the reaction of (4-aminophenyl)hydrazine with propionaldehyde. The reaction proceeds through the following key steps:

  • Hydrazone Formation: The initial step is the acid-catalyzed condensation of (4-aminophenyl)hydrazine with propionaldehyde to form the corresponding hydrazone.

  • Tautomerization: The hydrazone then tautomerizes to its enamine form.

  • [2][2]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[2][2]-sigmatropic rearrangement, which is the crucial bond-forming step that establishes the indole framework.

  • Cyclization and Aromatization: Subsequent cyclization and elimination of ammonia lead to the formation of the aromatic indole ring.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: Fischer Indole Synthesis Workflow

Experimental Protocol: Fischer Indole Synthesis

Materials:

  • (4-aminophenyl)hydrazine hydrochloride

  • Propionaldehyde diethyl acetal

  • Polyphosphoric acid (PPA)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of (4-aminophenyl)hydrazine hydrochloride (1.0 eq) and propionaldehyde diethyl acetal (1.2 eq) is added to polyphosphoric acid (10-20 times the weight of the hydrazine).

  • The reaction mixture is heated to 80-100 °C and stirred vigorously for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.

  • The acidic solution is neutralized by the slow addition of a concentrated sodium hydroxide solution until a basic pH is achieved.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • Purification is achieved by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford pure this compound.

Route 2: Reduction of 3-Methyl-6-nitro-1H-indole

An alternative and often preferred route to this compound involves the synthesis of a 3-methyl-6-nitro-1H-indole precursor, followed by the reduction of the nitro group to the corresponding amine. This two-step approach offers advantages in terms of starting material availability and often provides cleaner reaction profiles.

Synthesis of the 3-Methyl-6-nitro-1H-indole Precursor

The key intermediate, 3-methyl-6-nitro-1H-indole, can be synthesized via a Fischer indole synthesis using (4-nitrophenyl)hydrazine and propionaldehyde.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: Nitroindole Reduction Workflow

Mechanistic Rationale for Reduction

The reduction of the nitro group can be achieved through various methods, with catalytic hydrogenation and chemical reduction being the most common.

  • Catalytic Hydrogenation: This method employs a catalyst, typically palladium on carbon (Pd/C), and a hydrogen source (e.g., hydrogen gas, ammonium formate) to selectively reduce the nitro group.[5] The reaction is generally clean and efficient, with water being the primary byproduct when using hydrogen gas.

  • Chemical Reduction: Reagents such as stannous chloride (SnCl₂) in hydrochloric acid (HCl) or iron powder in the presence of an acid or ammonium chloride are effective for this transformation.[6] These methods are often cost-effective and do not require specialized hydrogenation equipment. The mechanism involves the stepwise reduction of the nitro group to nitroso, hydroxylamino, and finally the amino group.[5]

Experimental Protocol: Reduction of 3-Methyl-6-nitro-1H-indole

Materials:

  • 3-Methyl-6-nitro-1H-indole

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas source or Ammonium formate

  • Celite®

Procedure:

  • To a solution of 3-methyl-6-nitro-1H-indole (1.0 eq) in ethanol or ethyl acetate, add 10% Pd/C (5-10 mol%).

  • The reaction vessel is purged with nitrogen and then placed under a hydrogen atmosphere (balloon or Parr apparatus).

  • The reaction mixture is stirred vigorously at room temperature for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Alternatively, ammonium formate (4-5 eq) can be used as the hydrogen source, and the reaction mixture is heated to reflux for 2-4 hours.

  • Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst, and the filter cake is washed with the solvent.

  • The filtrate is concentrated under reduced pressure to yield this compound, which can be further purified by recrystallization or column chromatography if necessary.

Materials:

  • 3-Methyl-6-nitro-1H-indole

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 3-methyl-6-nitro-1H-indole (1.0 eq) in ethanol, add stannous chloride dihydrate (4-5 eq).

  • The mixture is cooled in an ice bath, and concentrated hydrochloric acid is added dropwise with stirring.

  • The reaction mixture is then heated to reflux (70-80 °C) for 1-3 hours, with progress monitored by TLC.

  • After completion, the mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is dissolved in water and neutralized with a concentrated sodium hydroxide solution to a pH of 8-9, resulting in the precipitation of tin salts.

  • The aqueous layer is extracted multiple times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is evaporated to afford this compound.

Head-to-Head Comparison

FeatureFischer Indole SynthesisReduction of 3-Methyl-6-nitro-1H-indole
Starting Materials (4-aminophenyl)hydrazine, Propionaldehyde3-Methyl-6-nitro-1H-indole (from (4-nitrophenyl)hydrazine)
Number of Steps One-potTwo steps
Reaction Conditions Harsh (strong acid, high temperature)Mild to moderate (reduction conditions vary)
Yield Moderate to goodGood to excellent
Purification Often requires extensive chromatographyGenerally cleaner, easier purification
Scalability Can be challenging due to viscous reaction mediumMore readily scalable
Safety Considerations Handling of corrosive polyphosphoric acidHandling of flammable solvents and hydrogen gas (catalytic hydrogenation) or corrosive acids (chemical reduction).
Substrate Scope Dependent on the stability of the hydrazine and carbonyl compoundBroadly applicable to various substituted nitroindoles

Conclusion and Recommendations

Both the Fischer indole synthesis and the reduction of a 6-nitroindole precursor are viable routes for the preparation of this compound.

The Fischer indole synthesis offers a more direct, one-pot approach. However, it often suffers from harsh reaction conditions, potentially leading to lower yields and the formation of side products, necessitating more rigorous purification. The use of polyphosphoric acid can also present challenges in terms of handling and work-up, particularly on a larger scale.

The two-step route via reduction of 3-methyl-6-nitro-1H-indole is generally the more robust and higher-yielding method. While it involves an additional synthetic step, the reactions are typically cleaner, and the purification of the final product is often more straightforward. The choice between catalytic hydrogenation and chemical reduction will depend on the available equipment and the desired scale of the reaction. Catalytic hydrogenation is often preferred for its clean reaction profile and milder conditions, while chemical reduction with reagents like SnCl₂ provides a cost-effective alternative.

For researchers prioritizing yield, purity, and scalability, the reduction of 3-methyl-6-nitro-1H-indole is the recommended pathway. The Fischer indole synthesis remains a valuable tool, particularly for small-scale synthesis and when the required substituted hydrazine is readily available.

References

A Senior Application Scientist's Guide to Validating Off-Target Effects of 3-Methyl-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug discovery, the efficacy of a small molecule is intrinsically linked to its selectivity. While on-target activity is the desired outcome, unintended interactions with other proteins—known as off-target effects—are a primary cause of cellular toxicity, adverse drug reactions, and late-stage clinical trial failures[1][2][3]. For some compounds, the observed therapeutic effect may even be mediated through these unforeseen interactions[1][2]. Therefore, a rigorous and systematic validation of a compound's entire interaction profile is not merely a supplementary exercise but a cornerstone of preclinical research.

This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to meticulously characterize the off-target profile of a novel indole-based compound, 3-Methyl-1H-indol-6-amine . The indole scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors and other signaling modulators, making a thorough investigation of its selectivity, particularly across the human kinome, essential[4][5][6]. We will proceed through a multi-pronged strategy, beginning with broad, unbiased screening and progressively narrowing our focus to confirm and functionally validate specific off-target interactions. This workflow is designed as a self-validating system, where the results of one experiment inform and are confirmed by the next, ensuring the highest degree of scientific integrity.

Strategic Workflow for Off-Target Validation

Our approach is a sequential and integrated workflow designed to move from broad, predictive, and discovery-based methods to highly specific, cell-based validation assays. This ensures a cost-effective and scientifically robust characterization of the compound's selectivity.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Unbiased Discovery cluster_2 Phase 3: Cellular Target Engagement cluster_3 Phase 4: Functional Validation a In Silico Profiling (Structural Homology Search) b Broad Kinome Screening (Biochemical Assays) a->b Predicts likely protein families c Quantitative Proteomics (e.g., Thermal Proteome Profiling) b->c Identifies initial kinase hits & informs concentration d Cellular Thermal Shift Assay (CETSA) (Validation of Direct Binding) c->d Provides unbiased list of potential binders e Genetic Validation (CRISPR/Cas9 Knockout) d->e Confirms direct binding in intact cells f Phenotypic Comparison (Alternative Selective Probes) e->f Deconvolutes on- vs. off-target phenotype G A 1. Treat Intact Cells (Vehicle vs. Compound) B 2. Heat Shock (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Separate Soluble vs. Aggregated Proteins C->D E 5. Quantify Soluble Protein (e.g., Western Blot) D->E F 6. Plot Melting Curve (% Soluble vs. Temp) E->F

References

A Comprehensive Benchmarking Guide to 3-Methyl-1H-indol-6-amine: A Comparative Analysis Against Standard Serotonergic Reference Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed framework for the comprehensive evaluation of 3-Methyl-1H-indol-6-amine, a novel indole amine, against established standard reference compounds targeting the serotonin (5-HT) receptor family. Given the prevalence of the indole scaffold in serotonergic modulators, a thorough characterization of this compound's binding affinity and functional activity at key 5-HT receptor subtypes is crucial for elucidating its pharmacological profile and therapeutic potential.[1]

This document is intended for researchers, scientists, and drug development professionals. It offers a scientifically rigorous approach to benchmarking, complete with detailed experimental protocols, data interpretation guidelines, and the underlying scientific rationale for the proposed assays.

The indole nucleus is a foundational structural motif in a vast number of biologically active natural products and synthetic pharmaceuticals.[2] Many of these compounds exhibit potent activity at G protein-coupled receptors (GPCRs), with the serotonin receptor family being a particularly prominent target.[3] Serotonin receptors are implicated in a wide array of physiological and pathophysiological processes, making them attractive targets for the treatment of disorders ranging from depression and anxiety to migraines.[1][3]

This compound, as an indole derivative, is hypothesized to interact with one or more 5-HT receptor subtypes. To comprehensively assess its pharmacological profile, a head-to-head comparison with well-characterized, subtype-selective reference compounds is essential. This guide outlines a systematic approach to this comparative analysis.

Selection of Standard Reference Compounds

The following standard reference compounds have been selected for their well-established activity and selectivity for key serotonin receptor subtypes, providing a robust baseline for comparison:

  • Serotonin (5-HT): The endogenous ligand for all 5-HT receptors, serving as the primary reference for potency and efficacy.

  • Buspirone: A clinically relevant partial agonist for the 5-HT1A receptor, widely used in the treatment of anxiety disorders.[4][5][6]

  • Sumatriptan: A potent and selective 5-HT1B/1D receptor agonist, the first-line treatment for acute migraine attacks.[7][8][9]

  • DOI (2,5-Dimethoxy-4-iodoamphetamine): A potent and widely used research tool as an agonist for the 5-HT2A and 5-HT2C receptors.[10][11][12]

Experimental Workflow for Comparative Benchmarking

The comprehensive benchmarking of this compound will be conducted through a tiered experimental approach, progressing from initial binding affinity determination to functional characterization at specific 5-HT receptor subtypes.

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Primary Screening - Receptor Binding Affinity cluster_2 Phase 3: Functional Activity Profiling cluster_3 Phase 4: Data Analysis & Profiling purity Purity Assessment (HPLC) solubility Aqueous Solubility Determination purity->solubility Ensures accurate concentration measurements binding_assay Radioligand Binding Assays (5-HT1A, 5-HT1B/1D, 5-HT2A/2C) solubility->binding_assay Informs assay buffer and compound concentration cAMP_assay cAMP Functional Assay (for Gi/o-coupled receptors, e.g., 5-HT1A) binding_assay->cAMP_assay Identifies targets for functional testing calcium_assay Calcium Flux Assay (for Gq/11-coupled receptors, e.g., 5-HT2A) binding_assay->calcium_assay Identifies targets for functional testing data_analysis Determination of Ki, EC50, and Emax Comparative Analysis cAMP_assay->data_analysis calcium_assay->data_analysis

Experimental workflow for benchmarking this compound.

Phase 1: Physicochemical Characterization

Prior to biological evaluation, the purity and aqueous solubility of this compound must be determined to ensure the accuracy and reproducibility of subsequent assays.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the this compound sample.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% trifluoroacetic acid in water) and an organic phase (e.g., 0.1% trifluoroacetic acid in acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by a preliminary UV scan of the compound (typically around 280 nm for indoles).

  • Data Analysis: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. A purity level of ≥95% is generally required for in vitro assays.

Protocol 2: Aqueous Solubility Determination

Objective: To determine the solubility of this compound in aqueous buffer, which is critical for preparing accurate concentrations for biological assays.

Methodology (Turbidimetric Method):

  • Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

  • In a 96-well plate, perform serial dilutions of the stock solution in a physiologically relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Measure the turbidity of each well using a plate reader at a wavelength such as 620 nm.

  • The concentration at which a significant increase in turbidity is observed indicates the kinetic solubility limit.

Phase 2: Primary Screening - Receptor Binding Affinity

Radioligand binding assays are a cornerstone of pharmacology, allowing for the direct measurement of a compound's affinity for a specific receptor.[1] These assays will be used to determine the binding affinity (Ki) of this compound for a panel of key 5-HT receptor subtypes.

Protocol 3: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound and the reference compounds for the 5-HT1A, 5-HT1B/1D, and 5-HT2A/2C receptors.

Methodology:

  • Membrane Preparation: Utilize commercially available cell membranes prepared from cell lines stably expressing the human recombinant 5-HT receptor subtypes of interest.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a specific radioligand for the target receptor, and varying concentrations of the test compound (this compound) or the appropriate reference compound.

    • 5-HT1A: Radioligand: [³H]8-OH-DPAT.

    • 5-HT1B/1D: Radioligand: [³H]GR 125743.

    • 5-HT2A: Radioligand: [³H]Ketanserin.

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filtermat to separate the receptor-bound radioligand from the unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Parameter This compound Serotonin Buspirone Sumatriptan DOI
5-HT1A Ki (nM) To be determined
5-HT1B Ki (nM) To be determined
5-HT1D Ki (nM) To be determined
5-HT2A Ki (nM) To be determined
5-HT2C Ki (nM) To be determined

Phase 3: Functional Activity Profiling

Following the determination of binding affinities, functional assays are performed to characterize the pharmacological action of this compound at the identified target receptors. This will determine whether the compound acts as an agonist, antagonist, or has no functional effect.

Protocol 4: cAMP Functional Assay for Gi/o-Coupled Receptors (e.g., 5-HT1A)

Objective: To measure the ability of this compound to modulate adenylyl cyclase activity via Gi/o-coupled receptors.

G cluster_0 Assay Principle agonist Agonist Binding receptor 5-HT1A Receptor agonist->receptor gi_protein Gi Protein Activation receptor->gi_protein adenylyl_cyclase Adenylyl Cyclase Inhibition gi_protein->adenylyl_cyclase inhibits atp ATP camp cAMP Production ↓ adenylyl_cyclase->camp catalyzes atp->camp

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Methyl-1H-indol-6-amine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of 3-Methyl-1H-indol-6-amine. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide immediate, actionable intelligence, ensuring that laboratory operations are conducted in compliance with safety regulations and best practices. The procedures outlined herein are designed to be self-validating, integrating causality with procedural steps to build a foundational understanding of safe chemical waste management.

Hazard Identification and Risk Assessment

Understanding the potential hazards of this compound is the critical first step in establishing safe handling and disposal procedures. Based on data from similar indole and amine compounds, a comprehensive risk assessment must account for potential toxicity, irritant properties, and environmental hazards.

Causality of Hazards: The structure of this compound, featuring an amine group and an indole ring, suggests potential biological activity. Amine groups can be corrosive or irritating to tissues, and indole rings are present in many biologically active molecules.[4][5] Furthermore, incomplete combustion can lead to the formation of hazardous nitrogen oxides (NOx).[1][2]

Table 1: Anticipated Hazard Profile of this compound

Hazard Category Anticipated Risk Rationale and Supporting Citations
Acute Oral Toxicity Harmful if swallowed. Structurally similar compounds are classified as harmful if ingested.[6][7][8]
Acute Dermal Toxicity May be toxic in contact with skin. Amines can be readily absorbed through the skin and exhibit systemic toxicity.[6]
Skin Corrosion/Irritation Causes skin irritation. Amine compounds are frequently irritating to the skin upon contact.[7][9][10]
Eye Damage/Irritation Causes serious eye irritation. Direct contact with eyes is likely to cause significant irritation or damage.[6][7][9][10]
Respiratory Irritation May cause respiratory irritation. Inhalation of dust or aerosols may irritate the respiratory tract.[7][10]

| Environmental Hazard | Toxic to aquatic life with long-lasting effects. | Indole and amine derivatives can be harmful to aquatic organisms.[6][9] |

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks identified above, strict adherence to appropriate PPE and engineering controls is mandatory.

Engineering Controls: All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1] An eyewash station and safety shower must be readily accessible in the immediate work area.[1]

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye Protection Chemical safety goggles or a face shield.[1][11] Protects against splashes and airborne particles causing serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).[11] Prevents skin contact, irritation, and potential dermal absorption.
Body Protection A laboratory coat or chemical-resistant apron.[11] Protects against contamination of personal clothing and skin.

| Respiratory Protection | Use only in a well-ventilated area, such as a fume hood.[1] | Minimizes the risk of inhaling irritating dust or aerosols. |

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to manage it as a hazardous chemical waste.[9][10] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][11]

Step 1: Waste Characterization

As the waste generator, you are legally responsible for determining if the chemical waste is classified as hazardous under the Resource Conservation and Recovery Act (RCRA) or local equivalent regulations.[9][12] While this compound is not explicitly a "listed" hazardous waste (i.e., not on F, K, P, or U lists), it should be managed as a hazardous waste due to its toxic characteristics.[13]

Step 2: Waste Segregation and Collection
  • Designate a Waste Stream: Establish a dedicated waste container for this compound and materials contaminated with it (e.g., gloves, weighing paper, pipette tips).

  • Prevent Hazardous Reactions: Do NOT mix this waste with incompatible materials. Store it separately from strong acids, acid chlorides, and strong oxidizing agents to prevent potentially violent reactions.[1][2][9]

Step 3: Containerization and Labeling
  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a secure, tightly sealing lid.[4][14] The original product container is often a suitable choice.[14]

  • Label Correctly: The container must be clearly labeled with the words "HAZARDOUS WASTE" .[14] The label must also include:

    • The full chemical name: "this compound"

    • An accurate list of all constituents and their approximate percentages.[14]

    • Relevant hazard warnings (e.g., "Toxic," "Irritant").

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
  • Location: Store the sealed and labeled waste container at or near the point of generation, in a designated area under the control of laboratory personnel.[11][14] This area is known as a Satellite Accumulation Area (SAA).

  • Conditions: The SAA should be a cool, dry, and well-ventilated location, away from sources of ignition and incompatible chemicals.[1][4] The container must remain closed at all times except when adding waste.[14]

Step 5: Final Disposal
  • Engage Professionals: The only acceptable method for final disposal is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][11]

  • Documentation: Provide the waste disposal company with a complete and accurate Safety Data Sheet (if available) and a full description of the waste. Maintain records of all waste disposal activities as required by regulations.[4]

Emergency Procedures

In the event of a spill or personnel exposure, immediate and correct action is critical.

  • Spill Response:

    • Evacuate and Isolate: Immediately alert others and evacuate the immediate area.

    • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

    • Contain: For small spills, cover with an inert, non-combustible absorbent material such as sand, vermiculite, or earth.[11] Do not use combustible materials like sawdust.

    • Collect: Carefully sweep or scoop the absorbed material and contaminated debris into a designated, labeled hazardous waste container.[2]

    • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Personnel Exposure:

    • Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

    • Skin: Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

Visualization of the Disposal Workflow

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Storage cluster_2 Final Disposal start Generation of This compound Waste segregate Segregate from Incompatible Wastes (Acids, Oxidizers) start->segregate container Place in Compatible, Sealed Container segregate->container Collect label_waste Label as 'HAZARDOUS WASTE' with Chemical Name & Hazards container->label_waste store Store in Designated Satellite Accumulation Area (SAA) label_waste->store contact_ehs Contact EHS or Licensed Waste Vendor store->contact_ehs When Full pickup Arrange for Waste Pickup contact_ehs->pickup end Compliant Final Disposal (e.g., Incineration) pickup->end

Caption: Disposal workflow for this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.